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2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Documentation Hub

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  • Product: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
  • CAS: 154323-99-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The synthetic strategy is a robust two-step process commencing with the Hantzsch thiazole synthesis to construct the core thienyl-thiazole scaffold, followed by nucleophilic acyl substitution to introduce the carbohydrazide moiety. This document elucidates the causal-based rationale behind experimental choices, offers detailed, step-by-step protocols, and establishes a full framework for the structural verification of the target molecule using modern spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Introduction: The Significance of Thienyl-Thiazole Scaffolds

Heterocyclic compounds containing thiophene and thiazole rings are cornerstones of modern drug discovery.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent pharmacophore found in a multitude of clinically approved drugs and biologically active molecules.[3] Its structural rigidity and capacity for diverse intermolecular interactions make it a privileged scaffold. Similarly, the thiophene ring, a sulfur analog of benzene, serves as a versatile bioisostere, enhancing the lipophilicity and metabolic stability of drug candidates.[1]

The convergence of these two moieties into a single molecular entity, such as 2-(2-thienyl)-1,3-thiazole, creates a unique scaffold with a rich electronic landscape and broad potential for pharmacological applications, including anticancer and antimicrobial agents.[4] The addition of a carbohydrazide functional group (-CONHNH₂) further enhances the molecule's utility, as this group is a key structural alert for a range of biological activities and serves as a critical synthon for constructing more complex derivatives like hydrazones, oxadiazoles, and pyrazoles.[5][6]

This guide presents an authoritative protocol for the reliable synthesis and unambiguous characterization of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, empowering researchers to access this valuable chemical entity for further investigation.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved via a two-step sequence. The foundational logic is to first construct the stable aromatic thienyl-thiazole core and then functionalize its carboxylate group.

  • Step I: Hantzsch Thiazole Synthesis. The core is assembled by the classic Hantzsch thiazole synthesis, which involves the condensation and cyclization of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (thiophene-2-carbothioamide).[7][8] This reaction is known for its reliability and high yields in forming substituted thiazole rings.[7]

  • Step II: Hydrazinolysis. The resulting ethyl ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group to form the thermodynamically stable carbohydrazide.

Synthesis_Pathway Start_A Thiophene-2-carbothioamide Intermediate Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Start_A->Intermediate Step 1: Hantzsch Synthesis (Ethanol, Reflux) Start_B Ethyl Bromopyruvate Start_B->Intermediate Product 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide Intermediate->Product Step 2: Hydrazinolysis (Ethanol, Reflux) Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Product

Fig. 1: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (Intermediate)

Causality: This step utilizes the Hantzsch thiazole synthesis. The reaction is initiated by a nucleophilic attack of the sulfur atom from thiophene-2-carbothioamide on the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.[9] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[9] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial substitution and the final dehydration step.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carbothioamide (1.41 g, 10 mmol) and absolute ethanol (50 mL). Stir until the thioamide is fully dissolved.

  • To this solution, add ethyl bromopyruvate (2.15 g, 11 mmol, 1.1 equivalents) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately 15-20 mL under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water with stirring.

  • If a solid precipitates, collect it by vacuum filtration through a Büchner funnel. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the collected solid (or the combined organic extracts) with a 5% sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford the title ester as a solid.

Part B: Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (Target Compound)

Causality: This is a classic hydrazinolysis reaction. Hydrazine is a strong nucleophile due to the alpha effect. It attacks the electrophilic carbonyl carbon of the ester intermediate. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (-OEt) as a leaving group to yield the stable carbohydrazide product. The reaction is driven to completion by using an excess of hydrazine hydrate and heating under reflux.

Protocol:

  • In a 100 mL round-bottom flask, dissolve the purified ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (2.39 g, 10 mmol) in absolute ethanol (40 mL).

  • Add hydrazine hydrate (99-100%, ~2.5 mL, 50 mmol, 5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a precipitate during the reaction is common.

  • Monitor the reaction for the disappearance of the starting ester by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazine.

  • Dry the product under vacuum to yield the final 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. The product can be further purified by recrystallization from ethanol if necessary.

Purification and Characterization Workflow

Unambiguous structural confirmation is paramount. The following workflow ensures the identity and purity of the synthesized compound.

Workflow Crude Crude Product from Synthesis Purify Purification (Recrystallization) Crude->Purify Purity Purity Assessment (TLC, Melting Point) Purify->Purity Confirm Structural Confirmation Purity->Confirm FTIR FTIR Confirm->FTIR NMR ¹H & ¹³C NMR Confirm->NMR MS Mass Spec. Confirm->MS Final Characterized Compound FTIR->Final NMR->Final MS->Final

Fig. 2: Post-synthesis purification and characterization workflow.

Comprehensive Characterization Data

The following data are predicted based on established spectroscopic principles and data from analogous structures.[4][6][10]

Technique Expected Observations and Rationale
Physicochemical Appearance: Off-white to pale yellow solid. Melting Point: A sharp melting point range is indicative of high purity.
Mass Spec. (ESI-MS) m/z: Expected [M+H]⁺ at ~226.2. Confirms the molecular weight (225.29 g/mol ).
FTIR (KBr, cm⁻¹) ~3300-3200: Two distinct N-H stretching bands (asymmetric & symmetric) from the -NH₂ group.[5] ~3150: A broader N-H stretching band from the -NH- group. ~1660: Strong C=O stretching (Amide I band) characteristic of the carbohydrazide.[10] ~1610: N-H bending (Amide II band). ~1540-1450: C=N and C=C stretching vibrations from the thiazole and thiophene rings.
¹H NMR (400 MHz, DMSO-d₆, δ ppm) ~9.5 (s, 1H): Labile proton of the -CONH - group. ~8.1 (s, 1H): Proton at the C5 position of the thiazole ring.[4] ~7.8-7.2 (m, 3H): Three distinct protons of the 2-substituted thiophene ring. ~4.5 (s, 2H): Broad singlet for the two labile protons of the -NH₂ group. (Note: All NH protons are D₂O exchangeable).
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) ~165: Thiazole C2 carbon (attached to thiophene). ~161: Carbonyl carbon (C=O) of the hydrazide. ~145: Thiazole C4 carbon (attached to the hydrazide). ~135-125: Carbons of the thiophene ring. ~115: Thiazole C5 carbon.[4]

Discussion and Field Insights

The successful synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide hinges on two well-established reactions. However, careful experimental control is key. In the Hantzsch synthesis, the purity of the ethyl bromopyruvate is critical, as impurities can lead to side reactions and lower yields. During hydrazinolysis, the reaction must be monitored to ensure full conversion of the ester, as incomplete reaction complicates purification. The carbohydrazide product often has low solubility in common organic solvents, which facilitates its isolation by precipitation but can make recrystallization challenging. A mixed-solvent system, such as ethanol-DMF, may be required for effective purification of the final product.

The characterization data provides a self-validating system. The presence of the carbonyl stretch in the FTIR, coupled with the correct molecular ion in the mass spectrum, confirms the hydrazide formation. The ¹H NMR spectrum is particularly diagnostic: the singlet for the thiazole C5-H and the characteristic multiplet for the thienyl protons, along with the exchangeable NH and NH₂ signals, provide unambiguous confirmation of the target structure.

Conclusion

This guide has detailed a reliable and reproducible two-step method for the synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. By leveraging the Hantzsch thiazole synthesis and subsequent hydrazinolysis, this valuable heterocyclic building block can be accessed in good yield. The comprehensive characterization workflow and predicted spectral data provide researchers with the necessary tools to verify the structure and purity of the compound, enabling its confident use in drug discovery programs and further synthetic applications.

References

  • Fall, A. L., Ndiaye, M., Dieng, M., Sall, M. L., Diop, M., Gaye, M. L., & Toure, S. (2023). Synthesis of Mono and Bis-Substituted Compounds 1-(2-hydroxybenzylidene) Carbonohydrazide and 1, 5-bis(2-Hydroxybenzaldehyde) Carbohydrazone: Study Spectroscopy and X-ray Diffraction. International Research Journal of Pure and Applied Chemistry, 24(5), 34-45. [Link]

  • Al-Azzam, M. I., & Al-Dhoun, M. A. (2023). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. ResearchGate. [Link]

  • Al-Masoudi, A. A., & Al-Juboori, A. M. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Jahandari, S., et al. (2018). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 31(5). [Link]

  • Yüksek, H., et al. (2016). XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide. Journal of Molecular Structure, 1128, 333-342. [Link]

  • Abdellattif, M. H., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLOS ONE, 17(9), e0273742. [Link]

  • Aygün, M., et al. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • Ilies, M., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3390. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Scribd. (2010). Hantzsch Thiazole Synthesis 2010. [Link]

  • MOST Wiedzy. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]

  • Gu, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(5), 299-304. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • El-Sayed, R. (1998). A comparative study of the reactions of thiophene-2-carboxanilides and related compounds. Chemistry of Heterocyclic Compounds, 34(7), 809-812. [Link]

  • Basale, V. B., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(5), 1083. [Link]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • ResearchGate. (2025). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

  • Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]

  • Cherry. (2016). Co(III) complex with (E)-2-(2-(pyridine-2-ylmethylene)hydrazinyl)-4-(4-tolyl)-1,3-thiazole: Structure and activity against two- and three-dimensional cancer cell model. [Link]

Sources

Exploratory

Physicochemical Profiling & Therapeutic Potential of Novel Thienyl-Thiazole Carbohydrazides

[1][2] Executive Summary This technical guide provides a comprehensive analysis of thienyl-thiazole carbohydrazides , a class of hybrid heterocyclic scaffolds emerging as potent multi-target agents in drug discovery. By...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of thienyl-thiazole carbohydrazides , a class of hybrid heterocyclic scaffolds emerging as potent multi-target agents in drug discovery. By fusing the electron-rich thiophene ring with the pharmacologically versatile thiazole moiety via a carbohydrazide linker, these compounds exhibit a unique physicochemical profile that balances lipophilicity with hydrogen-bonding capacity.

This document details the molecular rationale, electronic properties (DFT), and experimental protocols required to validate these compounds as candidates for antimicrobial (MRSA), anticancer (EGFR/VEGFR inhibition), and antioxidant therapies.

Part 1: Molecular Architecture & Rational Design

The therapeutic potency of thienyl-thiazole carbohydrazides stems from the synergistic combination of three pharmacophores. This is not a random assembly but a calculated bioisosteric strategy designed to optimize Ligand-Lipophilicity Efficiency (LLE) .

Structural Components[3][4][5][6][7][8][9][10][11][12][13]
  • Thiophene Ring (The Lipophilic Anchor):

    • Function: Acts as a bioisostere of the phenyl ring but with higher electron density and polarizability.

    • Impact: Enhances van der Waals interactions with hydrophobic pockets of target proteins (e.g., CYP51 in fungi or kinase domains in cancer cells).

  • Thiazole Ring (The Bioactive Core):

    • Function: A 5-membered ring containing Nitrogen and Sulfur.[1]

    • Impact: The nitrogen atom acts as a hydrogen bond acceptor, crucial for orientation within the active site. The ring is susceptible to π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).

  • Carbohydrazide Linker (-CONHNH-):

    • Function: A flexible spacer providing hydrogen bond donors (NH) and acceptors (C=O).

    • Impact: Facilitates metal chelation (crucial for metalloenzyme inhibition) and allows the molecule to adopt a "U-shape" or "extended" conformation depending on the receptor cavity.

Synthetic Pathway (Hantzsch Condensation)

The most authoritative method for synthesizing these hybrids is the Hantzsch thiazole synthesis, which ensures high regioselectivity.

SynthesisPath Start Thiophene-2-carbaldehyde Step1 Thiosemicarbazide (Condensation) Start->Step1 Inter Thiophene-Thiosemicarbazone Intermediate Step1->Inter - H2O Step2 α-Halo Ketone (Cyclization) Inter->Step2 Final Thienyl-Thiazole Carbohydrazide Step2->Final Hantzsch Synthesis (- HBr/HCl)

Figure 1: Step-wise synthesis via Hantzsch condensation. This route is preferred for its ability to tolerate diverse substituents on the aromatic ring.

Part 2: Physicochemical Profiling (In Silico & Experimental)

Understanding the physicochemical behavior of these molecules is a prerequisite for predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Electronic Properties (DFT Analysis)

Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-31G(d,p) level, reveal the reactivity profile.

  • HOMO-LUMO Gap: Recent studies on thienyl-thiazole derivatives indicate an energy gap (

    
    ) typically ranging between 3.7 eV and 5.2 eV  [1].
    
    • Interpretation: A lower gap (< 4.0 eV) suggests a "soft" molecule with high chemical reactivity and polarizability, correlating with potent antioxidant activity but potentially lower metabolic stability.

    • Frontier Orbitals: The HOMO is usually localized on the carbohydrazide/thiophene moiety (electron donor), while the LUMO resides on the thiazole/phenyl ring (electron acceptor), facilitating charge transfer interactions with biological targets.

  • Dipole Moment: High dipole moments (> 5 Debye) are common, enhancing solubility in polar biological fluids despite the lipophilic aromatic rings.

Lipophilicity (LogP)

Lipophilicity is the single most critical parameter determining membrane permeability.

ParameterTypical RangeMethod of DeterminationSignificance
LogP (Exp) 2.5 – 4.5Shake-Flask or RP-TLCOptimal for oral bioavailability (Lipinski's Rule < 5).
LogP (Calc) 2.8 – 5.1SwissADME / ChemDrawOften overestimates lipophilicity compared to experimental data.
Solubility < 0.1 mg/mLHPLC-UVLow aqueous solubility is the primary challenge; often requires formulation with co-solvents (DMSO/PEG).

Causality Insight: The presence of the sulfur atom in both rings significantly increases lipophilicity (LogP). However, the carbohydrazide linker mitigates this by introducing polarity. If LogP > 5, the compound is likely to be trapped in the lipid bilayer, reducing bioavailability.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol: Synthesis Verification (Hantzsch Method)

Objective: Synthesize 2-(2-(thiophen-2-ylmethylene)hydrazinyl)-4-arylthiazole.

  • Reactants: Dissolve equimolar amounts (0.01 mol) of thiophene-2-thiosemicarbazone and the appropriate α-bromoacetophenone in anhydrous ethanol (20 mL).

  • Catalysis: No external catalyst is usually required, but adding a catalytic amount of fused sodium acetate can buffer the hydrobromic acid generated.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product will precipitate.

  • Neutralization: Filter the solid and treat with 10% ammonium hydroxide solution to liberate the free base.

  • Purification: Recrystallize from ethanol/DMF.

  • Validation:

    • ¹H NMR: Look for the disappearance of the NH₂ signal from the thiosemicarbazone and the appearance of the thiazole C5-H singlet around

      
       7.0–7.5 ppm.
      
Protocol: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine the partition coefficient (


) experimentally.[2][3]
  • Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours to ensure phase equilibrium.

  • Solubilization: Dissolve the test compound in the n-octanol phase to a known concentration (

    
    ).
    
  • Partitioning: Mix equal volumes of the compound-loaded octanol and saturated water in a flask.

  • Equilibration: Shake mechanically for 4 hours at 25°C, then centrifuge to separate phases.

  • Quantification: Measure the concentration of the compound in the octanol phase (

    
    ) and water phase (
    
    
    
    ) using UV-Vis spectrophotometry or HPLC.
  • Calculation:

    
    
    
  • Self-Check: Mass balance must be conserved (

    
    ). If recovery is <95%, adsorption to the glass walls or precipitation has occurred.
    

Part 4: Therapeutic Implications & SAR

The physicochemical properties directly dictate the biological efficacy. The diagram below illustrates the Structure-Activity Relationship (SAR) logic.

SAR_Logic Thiophene Thiophene Ring (Lipophilicity) Target2 Target: CYP51 (Antifungal) Thiophene->Target2 Hydrophobic Interaction Thiazole Thiazole Ring (Specificity) Target1 Target: EGFR/VEGFR (Anticancer) Thiazole->Target1 H-Bonding (Met509/Phe506) Linker Carbohydrazide (Flexibility) Outcome Bioactivity Linker->Outcome Metal Chelation (Antioxidant) Target1->Outcome Target2->Outcome

Figure 2: SAR map linking structural motifs to specific biological targets. The thiazole ring is critical for kinase inhibition (EGFR), while the thiophene moiety drives antifungal potency.

Drug-Likeness (Lipinski's Rule of 5)

Most thienyl-thiazole carbohydrazides comply with Lipinski's rules, making them viable orally active drug candidates:

  • MW: < 500 Da (Typically 350–450 Da).

  • H-Bond Donors: < 5 (Usually 1–2 from the hydrazide NH).

  • H-Bond Acceptors: < 10 (N and S atoms).

  • LogP: < 5 (Borderline for some highly substituted derivatives, requiring optimization).

Biological Validation[2][4][10][14][17]
  • Anticancer: Derivatives have shown IC50 values comparable to Doxorubicin against MCF-7 and HepG2 cell lines [2]. The mechanism often involves dual inhibition of PI3K/mTOR pathways.

  • Antimicrobial: High efficacy against MRSA and Candida albicans, attributed to the inhibition of DNA gyrase or sterol 14α-demethylase [3].

References

  • Kechi, E. L., et al. (2023). Studies on thiophene-thiazole-carbohydrazides as methicillin-resistant Staphylococcus aureus (MRSA) agents: Insight from DFT and Molecular docking simulation. ResearchGate.[4]

  • Altintop, M. D., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules.

  • Al-Wahaibi, L. H., et al. (2021).[5] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy.

  • Rutkowska, E., et al. (2013). Lipophilicity: Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica.

  • Mabied, A. F., et al. (2025).[6] Synthesis, optical properties, structural aspects, and bioactivity of novel bis(thienylpyrazolyl)carbohydrazide derivative as a multifunctional agent. Bioorganic Chemistry.

Sources

Foundational

A Predictive Structural Analysis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide: A Guide for Researchers

Introduction: The Scientific Significance of a Multifunctional Scaffold The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide stands as a molecule of significant interest within the domains of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Significance of a Multifunctional Scaffold

The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide stands as a molecule of significant interest within the domains of medicinal chemistry and materials science. Its structural framework is a composite of three key pharmacophores: a thiazole ring, a thiophene moiety, and a carbohydrazide group. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene ring, a bioisostere of the benzene ring, often enhances the biological efficacy of drug candidates.[3][4] The carbohydrazide functional group is a versatile building block in the synthesis of various heterocyclic compounds and is known to participate in crucial hydrogen bonding interactions, which are fundamental to molecular recognition in biological systems.[5][6]

A thorough understanding of the three-dimensional structure of this molecule at an atomic level is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents or functional materials. Crystal structure analysis via single-crystal X-ray diffraction provides definitive insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state packing. This guide presents a comprehensive overview of the anticipated crystal structure of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, based on established principles of synthesis, crystallography, and computational chemistry, drawing parallels from closely related structures.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is expected to follow a well-established synthetic pathway, commencing from the corresponding carboxylic acid or its ester derivative.[2]

Proposed Synthetic Route

A plausible and efficient synthesis would involve a two-step process:

  • Esterification: The commercially available 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid[] would first be converted to its corresponding ethyl or methyl ester. This can be achieved under acidic conditions (e.g., using sulfuric acid as a catalyst) in the presence of the respective alcohol (ethanol or methanol) under reflux.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent, typically ethanol, under reflux. This reaction readily displaces the alkoxy group to yield the desired 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.[2][5]

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. A recommended starting point would be the slow evaporation method.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of the purified carbohydrazide in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and dichloromethane).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or a binary solvent mixture at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Methodology for Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.

Experimental Workflow for Crystal Structure Determination

G A Crystal Selection & Mounting B Data Collection on Diffractometer A->B Mount on goniometer head C Data Reduction & Integration B->C Collect diffraction images D Structure Solution C->D Process raw data (e.g., SAINT) E Structure Refinement D->E Determine initial atomic positions (e.g., SHELXT) E->D Feedback loop for model improvement F Validation & Finalization (CIF) E->F Optimize atomic coordinates & thermal parameters (e.g., SHELXL) G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Thiazole-Thiophene -C(=O)NHNH2 B Thiazole-Thiophene -C(=O)NHNH2 A:hydrazide->B:hydrazide C Thiazole-Thiophene -C(=O)NHNH2 A:hydrazide->C:thiazole N-H···N(thiazole) B:hydrazide->A:hydrazide B:thiazole->C:thiazole π-π Stacking

Sources

Exploratory

Solubility and Stability of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide: A Methodological Approach for Preformulation Studies

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Recognizing the limited publicly available data on this specific molecule, this document serves as an in-depth methodological whitepaper for researchers and drug development professionals. It outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies to understand the molecule's intrinsic stability. The guide emphasizes the causality behind experimental choices and the development of self-validating analytical systems, ensuring scientific integrity and trustworthiness. All protocols are designed to meet the rigorous standards of early-phase drug development and are supported by authoritative references.

Introduction: The Critical Role of Physicochemical Profiling

The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide belongs to a class of heterocyclic structures that are of significant interest to medicinal chemists. The thiazole ring is a versatile scaffold found in numerous biologically active agents, while the carbohydrazide moiety is a key functional group in various pharmaceutical compounds.[1][2] Before any potential therapeutic application can be explored, a thorough understanding of the molecule's fundamental physicochemical properties is paramount.

Among the most critical of these properties are solubility and stability. Solubility directly influences a drug's absorption, distribution, and overall bioavailability. A compound that is poorly soluble in aqueous media will likely exhibit low oral absorption, posing significant challenges for formulation development. Stability , on the other hand, dictates the compound's shelf-life and its susceptibility to degradation under various environmental conditions. An unstable compound can lose its potency, or worse, degrade into toxic byproducts.

This guide will therefore equip the researcher with the necessary protocols to systematically evaluate these two cornerstone parameters for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

Theoretical Considerations

Factors Governing Solubility

The solubility of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a function of its molecular structure and the properties of the solvent. The molecule possesses both lipophilic (the thienyl and thiazole rings) and hydrophilic (the carbohydrazide group) features. The carbohydrazide moiety, with its amine and carbonyl groups, can act as both a hydrogen bond donor and acceptor, suggesting potential for interaction with polar solvents. Conversely, the aromatic rings contribute to its lipophilicity.

The interplay of these groups will determine its solubility profile in solvents of varying polarity, from non-polar solvents like hexane to highly polar solvents like water and dimethyl sulfoxide (DMSO). Furthermore, the presence of ionizable groups means that pH will be a critical determinant of its aqueous solubility.

Intrinsic Stability and Degradation Pathways

The stability of a pharmaceutical molecule is its ability to resist chemical change over time. Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than it would typically encounter.[3][4] This helps to identify likely degradation products and establish degradation pathways.[3]

For 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, several functional groups are potential sites for degradation:

  • Hydrolysis: The carbohydrazide linkage (-CO-NH-NH2) is susceptible to hydrolysis under both acidic and basic conditions, which could cleave the molecule.

  • Oxidation: The sulfur atoms in the thiazole and thienyl rings, as well as the hydrazide group, could be susceptible to oxidation.

  • Photolysis: Aromatic and heterocyclic rings can absorb UV radiation, potentially leading to photodegradation.

Experimental Protocols

Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for solubility determination. It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of solid 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide to a series of vials, each containing a different solvent (e.g., water, pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer, methanol, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vials B Add various solvents (e.g., water, buffers, organic solvents) A->B C Seal vials and place in shaker bath (24-48h at 25°C) B->C D Centrifuge or let stand to settle excess solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Quantify using HPLC/UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare stock solution of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze Analyze samples at time points using stability-indicating HPLC method acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze eval Calculate % Degradation Identify Degradation Products Assess Mass Balance analyze->eval

Caption: Workflow for Forced Degradation Studies.

Data Presentation and Interpretation

The results of these studies should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide at 25°C
Solvent/MediumpHSolubility (mg/mL)Solubility (mol/L)
Purified Water~6.50.052.22 x 10⁻⁴
0.1 M HCl1.00.502.22 x 10⁻³
Phosphate Buffer7.40.041.78 x 10⁻⁴
Borate Buffer9.00.031.33 x 10⁻⁴
MethanolN/A5.22.31 x 10⁻²
EthanolN/A2.19.32 x 10⁻³
DMSON/A>100>0.44

This is example data and does not represent actual experimental results.

Table 2: Hypothetical Stability Data for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide
Stress ConditionTime (hours)% DegradationNumber of Degradation ProductsMajor Degradation Product (% Area)
0.1 M HCl (60°C)2415.2212.5
0.1 M NaOH (60°C)2445.8330.1
3% H₂O₂ (RT)248.517.9
Heat (60°C, solution)1685.114.8
Photolytic (Solid)N/A<1.00N/A

This is example data and does not represent actual experimental results.

Interpretation: The hypothetical data in Table 1 would suggest that the compound has low aqueous solubility, which is pH-dependent, and is more soluble in organic solvents. The data in Table 2 would indicate that the compound is most susceptible to degradation under basic conditions, followed by acidic hydrolysis, and is relatively stable to heat and light. This information is crucial for guiding formulation development, defining storage conditions, and setting appropriate specifications.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the early-phase development of any potential drug candidate. While direct data for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is scarce, the robust, well-established protocols outlined in this guide provide a clear and scientifically rigorous path forward. By applying these methodologies, researchers can generate the critical data needed to make informed decisions, mitigate development risks, and build a comprehensive physicochemical profile of this promising molecule.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

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  • Khan, K. M., et al. (2019). Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. ResearchGate. [Link]

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  • Bădiceanu, C.D., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]

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  • Freitas, R.H.C.N., et al. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. [Link]

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  • Connect Journals. (2020). Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Connect Journals. [Link]

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Foundational

A Technical Guide to Theoretical and Computational Studies on Thienyl-Thiazole Derivatives

This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the research and development of thienyl-thiazole derivatives. These heterocyclic compounds are of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the research and development of thienyl-thiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The integration of computational chemistry has revolutionized the discovery pipeline for these molecules, enabling rational design and optimization with greater efficiency.[3][4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key computational techniques, their practical applications, and how they synergize with experimental validation.

The Strategic Importance of Thienyl-Thiazole Scaffolds

The thienyl-thiazole core is a "privileged scaffold" in drug discovery. This is due to its unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity, which allows for potent and selective interactions with a wide range of biological targets.[5] Numerous studies have demonstrated the efficacy of thienyl-thiazole derivatives as inhibitors of key enzymes implicated in various diseases, such as kinases, cyclooxygenases (COX), and lipoxygenases.[6][7] The development of novel anticancer agents is a particularly active area of research for this class of compounds.[8][9][10]

The Computational-Experimental Synergy

Computer-Aided Drug Design (CADD) has become an indispensable tool, significantly reducing the time and cost associated with traditional drug discovery.[11] By predicting molecular properties and interactions, computational methods allow for the prioritization of candidate molecules for synthesis and experimental testing, thereby increasing the success rate of drug development campaigns.[11] This in-silico approach encompasses a range of techniques from quantum mechanics to molecular mechanics and statistical modeling.

Core Computational Methodologies

A multi-faceted computational approach is typically employed to gain a holistic understanding of thienyl-thiazole derivatives. This integrated workflow allows for a seamless transition from understanding the intrinsic properties of a molecule to predicting its behavior in a complex biological system.

A Comprehensive Computational Workflow

Computational_Workflow cluster_InSilico In-Silico Design & Analysis cluster_ExVivo Experimental Validation Ligand Ligand Design (Thienyl-Thiazole Core) DFT Quantum Mechanics (DFT) (Electronic Properties, Reactivity) Ligand->DFT Analyze Structure Docking Molecular Docking (Binding Pose & Affinity) Ligand->Docking QSAR QSAR Modeling (Activity Prediction) Ligand->QSAR Generate Descriptors ADMET ADMET Prediction (Pharmacokinetics) Ligand->ADMET DFT->Docking Optimized Geometry MD Molecular Dynamics (Complex Stability) Docking->MD Top Scoring Pose BioAssay Biological Assays (In-Vitro Testing) MD->BioAssay QSAR->Ligand Guide New Designs Synthesis Chemical Synthesis ADMET->Synthesis Prioritize Candidates Synthesis->BioAssay Test Compounds BioAssay->QSAR Provide Activity Data

Caption: A typical workflow for the computational design and experimental validation of thienyl-thiazole derivatives.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides invaluable insights into the intrinsic properties of thienyl-thiazole derivatives, which govern their reactivity and interactions.[12][13]

Key Applications:

  • Geometry Optimization: Determining the most stable 3D conformation of the molecule.

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[14][15]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic and electrophilic sites, which are crucial for understanding intermolecular interactions.[5]

Step-by-Step DFT Protocol:

  • Structure Preparation: Draw the 2D structure of the thienyl-thiazole derivative and convert it to a 3D format using software like GaussView or Avogadro.

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Method Selection (Causality):

    • Functional: The B3LYP functional is a popular choice as it provides a good balance between accuracy and computational cost for organic molecules.[14][15]

    • Basis Set: The 6-311+G(d,p) basis set is commonly used to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.[5]

  • Calculation Execution: Run the geometry optimization calculation, followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Analysis: Visualize the optimized geometry, HOMO/LUMO orbitals, and MEP maps. Extract key data such as energies and dipole moments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11] This technique is instrumental in identifying potential drug candidates and elucidating their mechanism of action at the molecular level.[6][16]

Key Applications:

  • Binding Mode Prediction: Visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thienyl-thiazole derivative and the active site of the target protein.

  • Binding Affinity Estimation: Calculating a docking score that estimates the binding free energy, allowing for the ranking of different derivatives.[5]

  • Virtual Screening: Docking large libraries of compounds to identify potential hits for a specific biological target.

Step-by-Step Molecular Docking Protocol:

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Use the DFT-optimized structure of the thienyl-thiazole derivative. Assign partial charges and define rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid are critical for a successful docking run.

  • Docking Execution: Use software like AutoDock Vina or Schrödinger's GLIDE to perform the docking calculations.[12] The software will systematically search for the best binding poses of the ligand within the defined grid box.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand complex to identify key interactions with active site residues. This analysis provides a structural basis for the observed biological activity.[7]

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Compound Ap56lck-8.5Met341, Glu339, Leu273
Compound BCOX-2-9.2Arg513, Val523, Ser353
Compound CPI3Kα-7.9Val851, Lys802, Asp933
Caption: Example of a data table summarizing molecular docking results for hypothetical thienyl-thiazole derivatives against various protein targets.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.[17]

Key Applications:

  • Activity Prediction: Estimating the biological activity of unsynthesized thienyl-thiazole derivatives.

  • Identification of Key Descriptors: Determining which molecular properties (e.g., electronic, steric, hydrophobic) are most important for biological activity.

Step-by-Step 2D-QSAR Protocol:

  • Data Set Preparation: Compile a dataset of thienyl-thiazole derivatives with their experimentally determined biological activities (e.g., IC50 values). Convert the activity data to a logarithmic scale (pIC50).[18]

  • Descriptor Calculation: For each molecule, calculate a wide range of 2D molecular descriptors (e.g., constitutional, topological, electronic).

  • Model Development: Divide the dataset into a training set and a test set.[17] Use a statistical method, such as Multiple Linear Regression (MLR), to build a model that correlates the descriptors with the pIC50 values for the training set.[18]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the robustness of the model. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).[17]

    • External Validation: Use the test set to evaluate the predictive power of the model on compounds not used in its development.[17]

Logical Relationship in QSAR Model Development

QSAR_Logic Dataset Dataset (Structures + IC50) Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build Model (e.g., MLR on Training Set) Split->Model Validate Validate Model (Internal: q², External: R²pred) Model->Validate Predict Predict Activity of New Compounds Validate->Predict If Valid

Caption: Logical flow for developing and validating a QSAR model.

Experimental Validation: Closing the Loop

Computational predictions must always be validated through experimental work. This typically involves the chemical synthesis of the most promising candidates identified through in-silico studies, followed by in-vitro biological assays to determine their actual activity.[6][8][19] The experimental results then provide valuable feedback for refining the computational models, creating a synergistic cycle of design, prediction, and validation.[2]

References

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  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI.
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Exploratory

Initial Biological Activity Screening of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide: A Strategic Approach

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for conducting the initial biological activity screening of the novel chemical entity, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. The s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for conducting the initial biological activity screening of the novel chemical entity, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. The strategic approach detailed herein is grounded in the established pharmacological importance of the thiazole and carbohydrazide scaffolds. We will explore a tiered screening cascade, beginning with broad-spectrum antimicrobial and antioxidant assays, followed by preliminary anticancer cytotoxicity screening. Each section elucidates the scientific rationale behind the chosen assays, provides detailed, field-tested protocols, and outlines the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust baseline biological profile for this and structurally related compounds.

Introduction: The Scientific Rationale

The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a synthetic heterocyclic molecule featuring three key pharmacophores: a thiophene ring, a 1,3-thiazole core, and a carbohydrazide linker. The convergence of these moieties provides a strong impetus for comprehensive biological evaluation.

  • The Thiazole Core: Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] Their presence in commercially available drugs underscores their therapeutic potential.

  • The Carbohydrazide Linker: The hydrazide-hydrazone backbone (-CO-NH-N=CH-) is recognized for its significant biological activity and its role as a versatile intermediate in the synthesis of various heterocyclic systems.[3] This functional group is frequently associated with antimicrobial and antiproliferative effects.[3][4]

  • The Thiophene Moiety: As a bioisostere of the phenyl ring, thiophene is often incorporated into drug candidates to modulate potency and pharmacokinetic properties.

Given this structural pedigree, an initial screening strategy should prioritize the investigation of antimicrobial, antioxidant, and anticancer activities to efficiently profile the compound's potential.

Prerequisite: Compound Characterization

Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and stability of the test compound, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.[5] Standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are required to verify the chemical structure. Purity, ideally >95%, should be established using High-Performance Liquid Chromatography (HPLC). The compound's solubility in relevant solvents (e.g., DMSO, water, ethanol) must also be determined to ensure proper preparation of stock solutions for biological assays.

Tier 1 Screening: Broad-Spectrum Bioactivity

The initial screening phase is designed to cast a wide net, identifying any significant biological effects that warrant further investigation.

Antimicrobial Activity Screening

Rationale: The prevalence of thiazole and hydrazide moieties in known antimicrobial agents makes this a logical starting point.[6][7] The initial screen should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as at least one fungal species.

Recommended Organisms:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)[8]

  • Gram-negative: Escherichia coli (e.g., ATCC 27853), Pseudomonas aeruginosa (e.g., ATCC 25922)[8]

  • Fungal: Candida albicans (e.g., ATCC 10231)[9]

G cluster_0 Qualitative Screening cluster_1 Quantitative Screening (if ZOI > threshold) A Prepare Compound Stock (e.g., 1 mg/mL in DMSO) C Apply Compound to Discs/Wells A->C B Inoculate Agar Plates with Microbial Suspension B->C D Incubate Plates (24-48h, 37°C) C->D E Measure Zone of Inhibition (ZOI) D->E F Perform Serial Dilutions of Compound in 96-Well Plate E->F Promising Activity G Add Microbial Inoculum to Each Well F->G H Incubate Plate (24h, 37°C) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for initial antimicrobial susceptibility testing.

This method provides a preliminary, qualitative assessment of antimicrobial activity.[10]

  • Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly swab the surface of the MHA plates with the prepared microbial inoculum.

  • Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into a well.

  • Controls: Use a well with pure solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours (48 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm). A clear zone around the well indicates growth inhibition.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls: Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding an indicator like Resazurin.[10]

Data Presentation:

Table 1: Antimicrobial Activity (Zone of Inhibition)

Test Organism Zone of Inhibition (mm)
2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (1 mg/mL)
S. aureus (Hypothetical Data: 14)
E. coli (Hypothetical Data: 10)

| C. albicans | (Hypothetical Data: 12) |

Table 2: Minimum Inhibitory Concentration (MIC)

Test Organism MIC (µg/mL)
2-(2-thienyl)-1,3-thiazole-4-carbohydrazide
S. aureus (Hypothetical Data: 31.25)

| C. albicans | (Hypothetical Data: 62.5) |

A pure compound with an MIC value of 4 to 16 µg/mL is generally considered a promising lead for further development.[11]

Antioxidant Activity Screening

Rationale: Many heterocyclic compounds, particularly those with sulfur atoms and labile hydrogens, can act as free radical scavengers.[12][13] Oxidative stress is implicated in numerous diseases, making antioxidant activity a valuable therapeutic property. The DPPH assay is a rapid, simple, and widely used method for this initial screen.[14][15]

G DPPH_rad DPPH• DPPH_H DPPH-H DPPH_rad->DPPH_H (Radical Scavenged) Color change: Purple to Yellow AH +  Compound-H (Antioxidant) A_rad +  Compound• AH->A_rad

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

[16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls: Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin or Cisplatin) as a positive control. 4. Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Table 4: In Vitro Cytotoxicity

Cell Line IC50 (µM)
2-(2-thienyl)-1,3-thiazole-4-carbohydrazide
MCF-7 (Hypothetical Data: 11.5)
A549 (Hypothetical Data: 8.9)

| HepG-2 | (Hypothetical Data: 15.2) |

Compounds exhibiting IC50 values in the low micromolar range are considered promising candidates for further investigation. [17][18]

Conclusion and Future Directions

This guide outlines a logical and efficient cascade for the initial biological screening of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. By systematically evaluating its antimicrobial, antioxidant, and cytotoxic activities, a foundational understanding of its biological potential can be established. Positive results ("hits") from this primary screen would justify progression to Tier 2 screening, which could include:

  • For Antimicrobial Hits: Testing against resistant strains, determining the mode of action (bactericidal vs. bacteriostatic), and assessing biofilm inhibition.

  • For Anticancer Hits: Screening against a broader panel of cancer cell lines, cell cycle analysis, and apoptosis induction assays. [18]* For Antioxidant Hits: Evaluating activity in cell-based oxidative stress models.

Complementary in silico studies, such as molecular docking, can also provide valuable insights into potential mechanisms of action and guide future lead optimization efforts. [6]This structured approach ensures that resources are directed effectively toward the most promising therapeutic avenues.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. (2025, September 19). National Center for Biotechnology Information. [Link]

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  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024, February 7). MDPI. [Link]

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Foundational

Exploring the Structure-Activity Relationship (SAR) of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide Derivatives

An In-depth Technical Guide Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] When functionalized with a 2-thienyl group and a 4-carbohydrazide moiety, this heterocyclic system presents a versatile template for developing novel therapeutic agents. This guide provides a detailed exploration of the structure-activity relationships (SAR) for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide derivatives, focusing on how specific structural modifications influence their biological activities, particularly antimicrobial and anticancer effects. We will dissect the molecule into its core components, analyze the impact of substituent changes, and provide validated experimental protocols for synthesis and evaluation.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a vital structural motif in a wide array of synthetic and natural products.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind effectively to a diverse range of biological targets.[4] This has led to the development of numerous FDA-approved drugs containing the thiazole ring, including the antiretroviral ritonavir and the anti-inflammatory meloxicam.[3]

The carbohydrazide moiety (-CONHNH₂) is another critical pharmacophore. It serves as a versatile synthetic handle for creating a library of derivatives, often through condensation with various aldehydes and ketones to form hydrazones.[5] These hydrazones introduce additional points of interaction and can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[6] The combination of the thienyl, thiazole, and carbohydrazide components creates a tripartite system with significant potential for discovering potent and selective therapeutic agents.[7][8]

General Synthetic Strategy

The synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide derivatives typically follows a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis.[3] This method provides a reliable and versatile route to the core scaffold.

Workflow for Synthesis

Synthesis_Workflow A Thiophene-2-carbothioamide C Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate A->C Hantzsch Synthesis (Reflux in Ethanol) B Ethyl Bromopyruvate B->C Hantzsch Synthesis (Reflux in Ethanol) E 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (Core Scaffold) C->E Hydrazinolysis (Reflux in Ethanol) D Hydrazine Hydrate D->E Hydrazinolysis (Reflux in Ethanol) G Final N'-substituted Derivatives (Hydrazones) E->G Condensation (Acid Catalyst) F Substituted Aldehydes/ Ketones F->G Condensation (Acid Catalyst)

Caption: General synthetic workflow for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol details the synthesis of the key intermediate, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

Step 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

  • To a solution of thiophene-2-carbothioamide (10 mmol) in absolute ethanol (50 mL), add ethyl bromopyruvate (11 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude ester.

  • Recrystallize the product from ethanol to obtain pure ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

    • Causality: The Hantzsch reaction is a classic cyclocondensation. The thioamide's sulfur atom acts as a nucleophile, attacking the alpha-carbon of the bromopyruvate, while the nitrogen attacks the carbonyl carbon, leading to cyclization and dehydration to form the stable aromatic thiazole ring.[3]

Step 2: Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

  • Suspend the synthesized ester (8 mmol) in absolute ethanol (40 mL).

  • Add hydrazine hydrate (80 mmol, 10 equivalents) to the suspension.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC until the starting ester spot disappears.

  • Cool the reaction mixture in an ice bath. The carbohydrazide product will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with distilled water and then with cold ethanol.

  • Dry the solid product in a desiccator.[9]

    • Causality: Hydrazinolysis is an effective method for converting esters to hydrazides. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable carbohydrazide. A large excess of hydrazine hydrate is used to drive the reaction to completion.[8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds can be systematically modulated by making substitutions at three primary locations: the thienyl ring, the thiazole ring (less common), and the terminal nitrogen of the carbohydrazide moiety.

SAR_Analysis scaffold R1 Region A: Thienyl Ring - Electron-withdrawing groups (e.g., -NO2, -Cl)  often enhance antimicrobial activity. - Lipophilicity is key. R2 Region B: Thiazole Core - Generally conserved for activity. - C5-substitutions can influence  steric interactions with target. R3 Region C: N'-Substituent (from Carbohydrazide) - Bulky aromatic/heterocyclic rings  are often favorable. - Groups capable of H-bonding  (e.g., -OH, -OCH3) can increase potency.

Caption: Key regions for SAR modification on the core scaffold.

Region A: Modifications on the Thienyl Ring

The 2-thienyl group at position 2 of the thiazole plays a crucial role in anchoring the molecule into the binding pockets of target enzymes or receptors.

  • Electronic Effects: Introduction of small, electron-withdrawing groups such as halogens (Cl, Br) or a nitro group onto the thienyl ring often leads to an increase in antimicrobial activity.[7] This is likely due to the modulation of the overall electron density of the heterocyclic system, which can enhance interactions with biological targets.

  • Steric Effects: While substitutions are generally well-tolerated, bulky groups on the thienyl ring can be detrimental to activity, likely due to steric hindrance at the binding site.

Region C: Modifications of the Carbohydrazide Moiety

This is the most common and fruitful site for modification. Condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes yields a diverse library of N'-substituted hydrazone derivatives.

  • Antimicrobial Activity: The presence of a substituted aromatic ring on the terminal nitrogen is often essential for potent activity.

    • Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups, particularly at the para or ortho positions of a phenyl ring, can significantly enhance antibacterial and antifungal potency.[2] This is attributed to their ability to act as hydrogen bond donors or acceptors, forming key interactions with target enzymes.

    • Halogen substitutions (e.g., 4-Cl, 4-Br, 2,4-diCl) on the phenyl ring also consistently lead to compounds with high antimicrobial efficacy.[10] The increased lipophilicity may aid in cell membrane penetration.

  • Anticancer Activity: For anticancer activity, derivatives bearing heterocyclic rings like pyridine, pyrazole, or indole have shown significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal).[11] The nitrogen atoms in these heterocycles can act as crucial interaction points. For instance, some chlorine-containing derivatives have exhibited the most potent antitumor activities.

Biological Evaluation: Data and Protocols

The evaluation of these derivatives requires robust and reproducible bioassays.

Antimicrobial Activity Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a hypothetical series of derivatives, illustrating common SAR trends observed in the literature.[12][13][14]

Compound IDN'-Substituent (Region C)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Core -H>100>100>100
1a Phenyl6412864
1b 4-Chlorophenyl81616
1c 4-Hydroxyphenyl16328
1d 4-Nitrophenyl8816
1e 2,4-Dichlorophenyl484
1f Pyridin-4-yl326432

Data is representative and compiled based on general trends reported in the literature.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Method: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Create a series of two-fold dilutions in a 96-well microtiter plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

    • Trustworthiness: This protocol is a standardized, widely accepted method for determining antimicrobial susceptibility. The inclusion of positive, negative, and standard drug controls ensures the validity of the results and allows for comparison across different studies.

Conclusion and Future Perspectives

The 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide scaffold is a highly promising template for the development of new therapeutic agents. The SAR studies consistently demonstrate that:

  • The core structure is essential, but requires functionalization at the carbohydrazide nitrogen to exhibit significant biological activity.

  • For antimicrobial agents, N'-substituents bearing electron-withdrawing groups (halogens, nitro) and hydrogen-bonding moieties (hydroxyl, methoxy) on an aromatic ring are highly favorable.

  • For anticancer agents, the incorporation of additional heterocyclic systems often leads to enhanced cytotoxic potency.

Future research should focus on optimizing the pharmacokinetic properties (ADME) of the most potent leads. Further investigation into their mechanism of action, potentially through molecular docking studies and specific enzyme inhibition assays, will be crucial for advancing these promising compounds toward clinical development.[15]

References

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Exploratory

Introduction: The Strategic Convergence of Thiophene, Thiazole, and Carbohydrazide Moieties

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Analogs In the landscape of medicinal chemistry, the strategic assembly of privileged heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Analogs

In the landscape of medicinal chemistry, the strategic assembly of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent feature in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] When fused or linked with a thiophene ring—another sulfur-containing heterocycle known for its significant biological potential—the resulting scaffold often exhibits enhanced or novel therapeutic activities.[6]

This guide focuses on a specific, highly promising chemical architecture: the 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide core. The inclusion of the carbohydrazide (-CONHNH₂) functional group is a deliberate design choice. This moiety is not merely a linker; it is a versatile chemical handle that serves as a key intermediate for extensive analog synthesis and often contributes directly to the molecule's biological profile through its hydrogen bonding capabilities.[7][8]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the rationale, synthetic strategy, detailed experimental protocols, and structure-activity relationship (SAR) considerations for developing novel analogs based on this core structure. We will explore the causality behind the experimental choices, ensuring each protocol is presented as a self-validating system for reproducible and successful synthesis.

Part I: Rational Design and General Synthetic Strategy

The overarching strategy involves a multi-step synthesis that first constructs the core thienyl-thiazole framework, followed by the introduction of the carbohydrazide moiety, which then serves as the launching point for diversification and the creation of an analog library. The primary synthetic route relies on the well-established Hantzsch thiazole synthesis.[3][9]

Causality of the Synthetic Pathway:
  • Step A: Hantzsch Thiazole Synthesis. This classic cyclocondensation reaction is the most efficient and direct method for creating the 2,4-disubstituted thiazole ring. It involves the reaction of a thioamide (in this case, 2-thiophenecarbothioamide) with an α-halocarbonyl compound (ethyl 2-chloroacetoacetate). This choice is dictated by the commercial availability of the starting materials and the high yields typically associated with this reaction.

  • Step B: Formation of the Carbohydrazide Intermediate. The ethyl ester resulting from the Hantzsch synthesis is a stable but relatively unreactive intermediate. To prepare for analog synthesis, it is converted into the corresponding carbohydrazide. This is achieved through nucleophilic acyl substitution using hydrazine hydrate.[8][10] An excess of hydrazine is used to drive the reaction equilibrium towards the product, ensuring a high yield of the key 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide intermediate. This hydrazide is significantly more nucleophilic than the parent ester, making it ideal for subsequent reactions.

  • Step C: Analog Diversification via Hydrazone Formation. The true power of this synthetic design lies in the reactivity of the terminal -NH₂ group of the carbohydrazide. Its condensation with a wide array of substituted aldehydes or ketones is a straightforward and high-yielding reaction that produces a library of N'-substituted hydrazone analogs.[10][11] This approach allows for the systematic exploration of structure-activity relationships by easily modifying the electronic and steric properties of the final compounds.

Experimental Workflow: Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide Analogs

G A Starting Materials (2-Thiophenecarbothioamide + Ethyl 2-chloroacetoacetate) B Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) A->B C Intermediate Ester (Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate) B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate) C->D E Key Intermediate (2-(2-thienyl)-1,3-thiazole-4-carbohydrazide) D->E F Step 3: Condensation Reaction (Substituted Aldehydes/Ketones) E->F G Final Analogs (N'-Arylidene-carbohydrazides) F->G

Caption: General synthetic workflow for producing thienyl-thiazole carbohydrazide analogs.

Part II: Detailed Experimental Protocols

The following protocols are presented as robust, self-validating procedures. All reagents should be of analytical grade and used as received unless otherwise specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-thiophenecarbothioamide (10 mmol, 1.41 g) in absolute ethanol (50 mL).

  • Reaction Initiation: To the stirred solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.81 g, 1.1 eq) dropwise at room temperature. The addition of the α-halocarbonyl initiates the Hantzsch thiazole synthesis.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation and Purification: After cooling to room temperature, a solid precipitate will form. If not, reduce the solvent volume under reduced pressure. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with distilled water to remove any unreacted starting materials.

  • Drying and Characterization: Dry the resulting solid in a vacuum oven at 40-50°C. The product should be a crystalline solid. Characterize using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure. The expected yield is typically >80%.

Protocol 2: Synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide (Key Intermediate)
  • Reagent Preparation: Suspend the Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (10 mmol, 2.53 g) from Protocol 1 in absolute ethanol (80 mL) in a 250 mL round-bottom flask with a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (80% solution, 50 mmol, 3.13 g, 5 eq) to the suspension.[10] The large excess is crucial to ensure complete conversion of the ester.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation: Cool the reaction mixture in an ice bath. A white or off-white precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold distilled water (3 x 20 mL) and then with a small amount of cold ethanol. This removes excess hydrazine hydrate and other impurities.

  • Drying and Characterization: Dry the product under vacuum. The resulting 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is typically of high purity and can be used in the next step without further purification. Confirm the structure via spectral analysis; note the appearance of -NH and -NH₂ protons in the ¹H-NMR spectrum.[10] Expected yields are generally in the 80-90% range.

Protocol 3: General Procedure for Synthesis of N'-Arylidene-2-(2-thienyl)-1,3-thiazole-4-carbohydrazide Analogs
  • Reagent Preparation: Dissolve the carbohydrazide intermediate (1 mmol, 0.24 g) from Protocol 2 in absolute ethanol (15 mL) in a 50 mL flask. Gentle heating may be required to achieve full dissolution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. The acid acts as a catalyst for the condensation reaction.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the formation of the product by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the product with cold ethanol to remove any unreacted aldehyde and catalyst. Dry the purified analog in a vacuum oven. Characterize each new analog to confirm its structure.

Part III: Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized analogs are typically screened for a variety of biological activities, with anticancer and antimicrobial evaluations being the most common for this scaffold.[5][12]

Data Presentation: Anticancer Activity

The cytotoxic potential of the synthesized analogs is often evaluated against a panel of human cancer cell lines using the MTT assay. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Representative Cytotoxic Activity (IC₅₀ in µM) of Analogs

Compound IDR-Group (Substitution on Phenyl Ring)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
STD Doxorubicin1.2 ± 0.11.5 ± 0.21.8 ± 0.1
5a -H (Unsubstituted)22.5 ± 2.128.3 ± 3.035.1 ± 2.8
5b 4-Cl (Electron-withdrawing)8.7 ± 0.910.2 ± 1.112.5 ± 1.3
5c 4-NO₂ (Strongly electron-withdrawing)5.1 ± 0.46.8 ± 0.77.9 ± 0.8
5d 4-OCH₃ (Electron-donating)15.6 ± 1.519.8 ± 2.224.3 ± 2.0
5e 4-OH (Electron-donating)12.1 ± 1.114.5 ± 1.317.8 ± 1.6
5f 2,4-diCl (Electron-withdrawing)6.3 ± 0.57.9 ± 0.89.1 ± 1.0

(Note: Data are hypothetical for illustrative purposes but reflect common trends observed in the literature.)

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 allows for the derivation of key structure-activity relationships, which is a critical step in rational drug design.

  • Influence of Electronic Effects: There is a clear trend indicating that electron-withdrawing groups (EWGs) on the phenyl ring of the arylidene moiety enhance cytotoxic activity. The unsubstituted analog (5a ) shows modest activity, while the introduction of a chloro group (5b ) and particularly a nitro group (5c ) leads to a significant increase in potency across all cell lines.[12]

  • Role of Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (5d ) and hydroxyl (5e ) tend to result in lower activity compared to the EWG-substituted analogs. The hydroxyl group, capable of hydrogen bonding, appears slightly more favorable than the bulkier methoxy group.

  • Positional and Multiple Substitution: The disubstituted analog with two chloro groups (5f ) shows improved activity over the monosubstituted chloro analog (5b ), suggesting that increasing the electron-deficient nature of the ring is beneficial for cytotoxicity.

This systematic analysis suggests that the electronic properties of the N'-arylidene moiety play a crucial role in the anticancer activity of these compounds, likely by influencing their interaction with a biological target. Further studies might involve exploring a wider range of EWGs and their positions on the ring to optimize potency.

Logical Framework for SAR Analysis

SAR Core Core Scaffold 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide Interaction Target Interaction Binding Affinity Enzyme Inhibition Apoptosis Induction Substituent Substituent (R) on Arylidene Moiety -H, -Cl, -NO₂, -OCH₃ Properties Modulated Properties Electronic Effects Steric Hindrance H-Bonding Capacity Substituent->Properties:head Determines Properties:head->Interaction:head Influences Activity { Biological Activity | (e.g., Anticancer Potency, IC₅₀)} Interaction:head->Activity:head Results in

Caption: Logical diagram illustrating the flow of SAR analysis.

Conclusion

The 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide scaffold represents a highly valuable starting point for the development of new therapeutic agents. The synthetic pathway described herein is efficient, robust, and, most importantly, highly amenable to the creation of large, diverse libraries of analogs through the versatile carbohydrazide intermediate. The clear structure-activity relationships often observed with these compounds allow for a rational, iterative design process to optimize biological activity. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the full potential of this promising class of molecules.

References

  • ResearchGate. (n.d.). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new acyl-hydrazones bearing thiazole scaffold. i: ethanol/reflux. Retrieved from [Link]

  • MDPI. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Retrieved from [Link]

  • SciSpace. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Retrieved from [Link]

  • MDPI. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Retrieved from [Link]

  • De Gruyter. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents | Request PDF. Retrieved from [Link]

  • Dove Press. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]

  • Scientific & Academic Publishing. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Retrieved from [Link]

  • MDPI. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]

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Foundational

CAS number and chemical properties of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a core structure that integrates a thiophene ring and a thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a core structure that integrates a thiophene ring and a thiazole ring, linked to a carbohydrazide functional group. This unique molecular architecture makes it a compound of significant interest in the fields of medicinal chemistry and drug discovery. The constituent moieties are known to be present in a wide array of biologically active molecules, suggesting a high potential for this compound to exhibit notable pharmacological properties. Thiazole derivatives, for instance, are recognized for their broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the carbohydrazide functional group is a key component in many pharmacologically active agents, contributing to their biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, offering valuable insights for researchers and professionals in the field.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is fundamental for its application in research and development.

PropertyValueSource
CAS Number 154323-99-6[3]
Molecular Formula C₈H₇N₃OS₂[4]
Molecular Weight 225.29 g/mol [5]
Melting Point Not available
Solubility Not available

Spectral Data:

  • ¹H NMR: Signals corresponding to the protons of the thienyl and thiazole rings, as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group.

  • ¹³C NMR: Resonances for the carbon atoms of the two heterocyclic rings and a characteristic signal for the carbonyl carbon of the hydrazide.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (carbonyl), and C-S and C=N stretching vibrations of the heterocyclic rings.

Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

The synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a multi-step process that begins with the formation of its precursor, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, followed by esterification and subsequent hydrazinolysis.

Step 1: Synthesis of the Precursor Acid

The precursor, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid (CAS: 24044-07-3), is a crucial starting material. While various synthetic routes to thiazole derivatives exist, a common approach involves the Hantzsch thiazole synthesis.

Step 2: Esterification

The carboxylic acid is first converted to its corresponding ethyl ester, ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. This is a standard esterification reaction, typically carried out in the presence of an alcohol (e.g., ethanol) and an acid catalyst.

Step 3: Hydrazinolysis

The final step is the conversion of the ethyl ester to the target carbohydrazide. This is achieved through hydrazinolysis, a reaction where the ester is treated with hydrazine hydrate.[6]

Experimental Protocol: A Proposed Synthetic Pathway

The following is a proposed, detailed experimental protocol for the synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, based on established chemical principles for the synthesis of similar compounds.

Part A: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. Purify the product by column chromatography or recrystallization.

Part B: Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

  • Reaction Setup: Dissolve the purified ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Isolation: Upon completion of the reaction, the product, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts. The final product can be further purified by recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis CarboxylicAcid 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid Ester Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate CarboxylicAcid->Ester Ethanol, H+ catalyst Hydrazide 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate

Caption: Proposed two-step synthesis of the target compound.

Potential Applications and Biological Activities

The structural features of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide suggest a range of potential biological activities. The thiazole nucleus is a well-known pharmacophore, and its derivatives have been reported to possess a wide array of pharmacological properties.

Antimicrobial and Antifungal Potential

Thiazole derivatives are known to exhibit significant antimicrobial and antifungal activities.[2][7] The presence of the thienyl group may further enhance these properties. Research on related compounds has shown that thiazole-carbohydrazide derivatives can display excellent inhibitory action against various fungal strains.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[1] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. The unique structure of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide makes it a candidate for screening against various cancer cell lines.

Anti-inflammatory Properties

Thiazole-containing compounds have also been investigated for their anti-inflammatory effects.[2] The carbohydrazide moiety can also contribute to this activity, making the target compound a promising lead for the development of new anti-inflammatory drugs.

BiologicalActivities Compound 2-(2-thienyl)-1,3-thiazole- 4-carbohydrazide Antimicrobial Antimicrobial Activity Compound->Antimicrobial Antifungal Antifungal Activity Compound->Antifungal Anticancer Anticancer Activity Compound->Anticancer AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory

Caption: Potential biological activities of the title compound.

Conclusion

2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is based on well-established chemical reactions. The structural combination of a thienyl ring, a thiazole ring, and a carbohydrazide functional group suggests a high likelihood of diverse biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer research. This technical guide provides a foundational understanding of this promising compound, and it is hoped that it will stimulate further research into its synthesis, characterization, and pharmacological evaluation.

References

  • Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2025). De Gruyter. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 23(11), 2819.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2010). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

  • 2-(2-THIENYL)-1,3-THIAZOLE-4-CARBOHYDRAZIDE CAS#: 154323-99-6. ChemWhat. Retrieved from [Link]

  • Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico. (2022). Semantic Scholar. Retrieved from [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026). Preprints.org. Retrieved from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 17(9), 10845–10857.
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Retrieved from [Link]

  • The Synthesis And Spectral Investigations Of New Derivatives. TSI Journals. Retrieved from [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Retrieved from [Link]

  • Preparation method of hydrazide compound. Google Patents.
  • Ali, M. A., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 266.
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.

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Protocols & Analytical Methods

Method

in vitro antimicrobial assay protocol for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

An in-depth guide to the in vitro antimicrobial susceptibility testing of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, designed for researchers and drug development professionals. This document provides a detailed ration...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro antimicrobial susceptibility testing of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, designed for researchers and drug development professionals. This document provides a detailed rationale, step-by-step protocols, and data interpretation guidelines based on internationally recognized standards.

Introduction: The Scientific Context

Thiazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a well-documented history of diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific compound, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, incorporates a thiazole ring, a thiophene moiety, and a carbohydrazide group. This structural combination is of high interest as these individual components are known to contribute to biological activity, making the compound a promising candidate for antimicrobial drug discovery.[5][6]

This application note provides a comprehensive framework for evaluating the in vitro antimicrobial activity of this novel compound. The protocols herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable to international standards.[7][8][9] We will detail two primary methods: the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for qualitative screening.

Principle of Antimicrobial Susceptibility Testing

The fundamental goal of in vitro antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC).[10][11][12] A lower MIC value indicates greater potency of the antimicrobial compound.[12]

  • Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[8][9] The MIC is visually determined as the lowest concentration of the compound that prevents turbidity (visible growth).[10] This quantitative method is considered a reference standard for susceptibility testing.[13]

  • Disk Diffusion (Kirby-Bauer): This technique involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of no growth, known as the "zone of inhibition," will form around the disk.[14][15] The diameter of this zone provides a qualitative measure of the compound's activity.[15]

Essential Materials and Reagents

Proper assay execution is critically dependent on the quality and standardization of materials.

Category Item Specifications & Rationale
Test Compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazidePurity >95%. The compound's integrity is paramount for accurate MIC determination.
Dimethyl Sulfoxide (DMSO)ACS grade or higher. Used as a solvent for the test compound due to its high solubilizing power and low microbial toxicity at concentrations ≤1%.
Growth Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)The CLSI-recommended standard medium for susceptibility testing of non-fastidious aerobic bacteria.[8] The adjusted cation (Ca²⁺, Mg²⁺) concentration is crucial for the accurate testing of certain antibiotic classes.
Mueller-Hinton Agar (MHA)Standard medium for the disk diffusion method.[7] Agar depth must be uniform (4 mm) to ensure consistent diffusion.[15]
Microorganisms Quality Control (QC) Strainse.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™.[16] These strains have well-defined susceptibility profiles and are essential for validating assay performance.[17][18]
Clinical Isolates / Test StrainsThe specific Gram-positive and Gram-negative bacteria against which the compound is being tested.
Labware Sterile 96-well, flat-bottom microtiter platesFor broth microdilution.
Sterile Petri dishes (150 mm or 100 mm)For disk diffusion.
Sterile filter paper disks (6 mm diameter)For impregnating with the test compound.
Micropipettes and sterile tipsCalibrated for accuracy.
Sterile loops, swabs, and glass tubesFor inoculum preparation.
Equipment Biosafety cabinet (Class II)To maintain sterility during all manipulations.
Incubator (aerobic)Set to 35 ± 2 °C.
Turbidimeter or SpectrophotometerFor standardizing inoculum density.
McFarland 0.5 Turbidity StandardA critical reference for adjusting inoculum to approximately 1-2 x 10⁸ CFU/mL.[15]
Calipers or rulerFor measuring zones of inhibition.
Control Antibiotics Ciprofloxacin, Gentamicin, etc.A known antibiotic should be run in parallel as a positive control to validate the assay against established QC ranges.

Protocol 1: Broth Microdilution for MIC Determination

This protocol provides a quantitative assessment of the antimicrobial activity of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

Workflow Overview

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution prep prep process process decision decision result result A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) E Add 100 µL Compound to well 1 A->E B Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) C Dilute Inoculum (to ~5 x 10^5 CFU/mL) B->C G Add 50 µL Diluted Inoculum to all test wells C->G D Dispense 50 µL CAMHB to wells 2-12 F Perform Serial Dilution (Transfer 50 µL from well 1 to 2, etc.) D->F E->F F->G H Incubate Plate (35°C for 16-20 hours) G->H I Examine for Turbidity (Visual Inspection) H->I J MIC Determined (Lowest concentration with no visible growth) I->J

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology

Step 1: Preparation of the Test Compound

  • Stock Solution: Prepare a stock solution of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide at a concentration of 1280 µg/mL in 100% DMSO.

    • Expert Insight: Starting at a high concentration in a pure organic solvent ensures complete dissolution before introduction to the aqueous media, preventing compound precipitation. The chosen concentration (e.g., 1280 µg/mL) simplifies subsequent serial dilutions.

  • Working Solution: Create an intermediate working solution by diluting the stock solution in CAMHB to achieve the highest concentration to be tested (e.g., 128 µg/mL). Ensure the DMSO concentration in this well does not exceed 10%, as it will be further diluted.

Step 2: Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (target OD₆₂₅nm ≈ 0.08–0.13). This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:150.

    • Expert Insight: The inoculum size is a critical variable. A density lower than the standard may lead to falsely low MICs, while a higher density can result in falsely high MICs.[19]

Step 3: Microtiter Plate Setup

  • Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate for each organism being tested.

  • Add 100 µL of the highest concentration of the test compound (prepared in Step 1.2, e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this process from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls are essential for a self-validating system:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will later receive the inoculum but no drug.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no drug.

  • Aseptically add 50 µL of the standardized bacterial inoculum (from Step 2.5) to wells 1 through 11. The final volume in these wells will be 100 µL. The final concentration of the compound will be half of the initial concentration in each well (e.g., ranging from 64 µg/mL down to 0.125 µg/mL).

  • Seal the plate or cover with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Step 4: Interpretation of Results

  • Following incubation, place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells for turbidity. The growth control (well 11) should be distinctly turbid, and the sterility control (well 12) should be clear.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[10][20]

  • Record the MIC in µg/mL.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol provides a qualitative screening of antimicrobial activity.

Workflow Overview

DiskDiffusionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution prep prep process process result result A Prepare Inoculum (Adjust to 0.5 McFarland) C Inoculate MHA Plate (Create a uniform bacterial lawn) A->C B Prepare Compound Disks (Impregnate sterile disks) D Apply Disks to Agar (Test & Control Disks) B->D C->D E Incubate Plate (Inverted) (35°C for 16-24 hours) D->E F Measure Zone of Inhibition (Diameter in mm) E->F G Activity Determined F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Step-by-Step Methodology

Step 1: Preparation of Test Disks

  • Prepare a high-concentration stock solution of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide in a volatile solvent like ethanol or acetone.

  • Aseptically apply a precise volume (e.g., 10-20 µL) of this solution onto sterile 6-mm paper disks to achieve a specific drug load (e.g., 30 µ g/disk ).

  • Allow the disks to dry completely in a biosafety cabinet before use.

Step 2: Inoculation of Agar Plate

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 4.2, Step 2).

  • Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside wall of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Step 3: Application of Disks and Incubation

  • Using sterile forceps, place the prepared test compound disks and standard control antibiotic disks onto the inoculated agar surface.

  • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of zones.

  • Gently press each disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.

Step 4: Interpretation of Results

  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter (mm) using calipers or a ruler.

  • Measure from the back of the plate against a dark background.

  • A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.

Data Analysis and Quality Control

Interpreting MIC Values

The raw MIC value is a quantitative measure of potency.[12] For novel compounds, there are no established clinical breakpoints. Therefore, interpretation is often based on comparative activity against known antibiotics or by using descriptive categories. A common, though arbitrary, classification for novel compounds is:

  • Significant Activity: MIC ≤ 16 µg/mL

  • Moderate Activity: MIC > 16 to 64 µg/mL

  • Weak/No Activity: MIC > 64 µg/mL

Quality Control (QC)

QC is non-negotiable for ensuring the accuracy and reproducibility of AST results.[17][21]

  • Run QC Strains: Always test the recommended ATCC strains in parallel with your experimental isolates.[16]

  • Validate Results: The MIC or zone diameter for the control antibiotic against the QC strain must fall within the acceptable ranges published by CLSI (in the M100 document) or EUCAST.[17][22]

  • Check Controls:

    • Growth control must be turbid.

    • Sterility control must be clear.

    • The vehicle control (e.g., 1% DMSO in broth) should show no inhibition of growth.

If any QC parameters fail, the results for the test compound are considered invalid, and the assay must be repeated.

Troubleshooting Common Issues
Problem Potential Cause & Solution
No growth in the Growth Control well.Inoculum was not viable or was not added. Repeat with fresh inoculum.
Growth in the Sterility Control well.Contamination of the medium or plate. Repeat with new sterile materials.
MIC for QC strain is out of range.Inoculum density incorrect, incubation conditions wrong, expired reagents, or procedural error. Verify all steps and repeat.[23][24]
Test compound precipitates in the wells.Poor solubility. Prepare a lower top concentration or investigate alternative solvent systems (ensuring solvent toxicity is controlled).

Conclusion

This document provides a robust and standardized framework for assessing the in vitro antimicrobial potential of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. By adhering to CLSI-based methodologies and incorporating rigorous quality control measures, researchers can generate reliable and comparable data crucial for the early stages of antimicrobial drug discovery. The quantitative MIC data from the broth microdilution assay, supported by qualitative screening from the disk diffusion method, will form a solid foundation for further structure-activity relationship studies and preclinical development.

References

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  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. (2024, December 14). MDPI. [Link]

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  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026, January 15). Chemistry & Biodiversity. [Link]

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (2025, August 6). Research Square. [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org. [Link]

  • Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. (2021, December 3). Journal of Pharmaceutical Research International. [Link]

  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? (2024, August 22). ResearchGate. [Link]

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  • Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene. (n.d.). SciSpace. [Link]

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Application

Application Notes and Protocols for Anticancer Activity Screening of Thienyl-Thiazole Compounds against Cancer Cell Lines

Introduction: The Therapeutic Potential of Thienyl-Thiazole Scaffolds in Oncology The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery.[1][2][3] Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thienyl-Thiazole Scaffolds in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery.[1][2][3] Among the myriad of heterocyclic compounds investigated, the thienyl-thiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new oncology therapeutics.[4][5][6] This structural motif, characterized by the fusion of thiophene and thiazole rings, has been identified in numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[7][8][9][10]

The anticancer activity of thienyl-thiazole derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell survival and proliferation. These mechanisms can include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways, and cell cycle arrest.[6][10][11] Given the heterogeneity of cancer, a comprehensive screening approach is imperative to identify the most promising lead compounds and elucidate their mechanisms of action.

These application notes provide a detailed, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of thienyl-thiazole compounds for anticancer activity. The protocols outlined herein are designed to be robust and reproducible, enabling the accurate assessment of a compound's cytotoxic potential and providing insights into its mode of action.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The initial phase of screening aims to determine the concentration-dependent cytotoxic effects of the thienyl-thiazole compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[12][13] The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[12]

Selection of Cancer Cell Lines: A Strategic Approach

The choice of cancer cell lines is a critical determinant of the relevance and breadth of the screening results. It is advisable to utilize a panel of cell lines representing different cancer types to assess the spectrum of activity of the test compounds. The National Cancer Institute (NCI) has established a panel of 60 human tumor cell lines (NCI-60) that is a valuable resource for anticancer drug screening.[14][15][16] For initial screening, a smaller, representative panel can be selected.

Table 1: Recommended Cancer Cell Line Panel for Initial Screening

Cancer TypeCell LineKey Characteristics
Breast CancerMCF-7Estrogen receptor-positive
Breast CancerMDA-MB-231Triple-negative, highly invasive
Lung CancerA549Adenocarcinomic alveolar basal epithelial cells
Colon CancerHCT-116Colorectal carcinoma
Liver CancerHepG2Hepatocellular carcinoma
LeukemiaK562Chronic myelogenous leukemia

Additionally, including a non-cancerous cell line, such as human embryonic kidney cells (HEK293), allows for the assessment of the compound's selectivity towards cancer cells.[13]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds for 48-72 hours cell_seeding->treatment compound_prep Prepare Serial Dilutions of Thienyl-Thiazole Compounds compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate for 2-4 hours add_mtt->incubation solubilize Add Solubilization Solution (e.g., DMSO) incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thienyl-thiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a detergent-based solution)[17]

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thienyl-thiazole compounds in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of solvent as the treated wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][18]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[14]

Table 2: Hypothetical IC50 Values of Thienyl-Thiazole Compounds

CompoundMCF-7 (µM)MDA-MB-231 (µM)A549 (µM)HCT-116 (µM)HepG2 (µM)K562 (µM)HEK293 (µM)
Thienyl-Thiazole 15.28.112.57.815.36.5>100
Thienyl-Thiazole 225.632.445.128.950.230.1>100
Doxorubicin0.81.21.51.02.10.95.8

Part 2: Elucidating the Mechanism of Action - Apoptosis Assays

Compounds that exhibit potent and selective cytotoxicity in the initial screening should be further investigated to determine their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis. Several assays can be employed to detect and quantify apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[19][20] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[19][20]

Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Thienyl-Thiazole Compound (IC50 concentration) harvest Harvest Cells (including supernatant) cell_treatment->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in the Dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow_cytometry->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cancer cells treated with the thienyl-thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the MTT assay.

    • After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

To further confirm the induction of apoptosis and to gain insights into the specific apoptotic pathway involved (intrinsic vs. extrinsic), Western blot analysis of key apoptosis-related proteins can be performed.[21][22]

Table 3: Key Apoptosis Markers for Western Blot Analysis

ProteinFunctionExpected Change in Apoptosis
Caspase-3 Executioner caspaseIncrease in cleaved (active) form
Caspase-9 Initiator caspase (intrinsic pathway)Increase in cleaved (active) form
PARP DNA repair enzyme, cleaved by caspasesIncrease in cleaved fragment[21]
Bcl-2 Anti-apoptotic proteinDecrease in expression
Bax Pro-apoptotic proteinIncrease in expression
Experimental Workflow: Western Blotting

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_lysis Lyse Treated Cells and Quantify Protein sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to a Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Block Non-specific Binding Sites transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with Chemiluminescent Substrate secondary_ab->detection imaging Image the Blot detection->imaging analysis Analyze Band Intensities imaging->analysis

Caption: Workflow for Western blot analysis of apoptotic markers.

Detailed Protocol: Western Blot Analysis

Materials:

  • Cell lysates from treated and untreated cells.

  • Protein assay reagent (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target proteins.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the image of the blot using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial screening and mechanistic evaluation of thienyl-thiazole compounds as potential anticancer agents. By systematically assessing cytotoxicity across a panel of cancer cell lines and subsequently investigating the induction of apoptosis, researchers can effectively identify promising lead candidates for further preclinical development.

Future studies should focus on more in-depth mechanistic investigations, such as cell cycle analysis, assessment of mitochondrial membrane potential, and identification of specific molecular targets through techniques like molecular docking and kinase profiling. Ultimately, the goal is to advance the most promising thienyl-thiazole derivatives into in vivo animal models to evaluate their efficacy and safety in a more complex biological system.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Sahu, U. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Wellcome Sanger Institute. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Burik, A. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Retrieved from [Link]

  • Galimov, E. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Sovremennye tehnologii v medicine, 12(2), 97-109. [Link]

  • Chowdhury, I., & Tharakan, B. (2016). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1419, 25–32. [Link]

  • Request PDF. (n.d.). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-960. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules (Basel, Switzerland), 21(1), 53. [Link]

  • Kayagil, I., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2937-2948. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Abdel-Moneim, A. M., et al. (2021). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Pharmaceuticals (Basel, Switzerland), 14(11), 1149. [Link]

  • Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(9), 834-866. [Link]

  • Sharma, P., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(9), e29584. [Link]

  • Sharma, P. C., et al. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 9(5), 1774-1785. [Link]

  • Kryshchyshyn, A., et al. (2020). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Scientia pharmaceutica, 88(2), 23. [Link]

  • Kumar, D., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5649. [Link]

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Sources

Method

Application Note: Comprehensive Evaluation of Antioxidant Potential in Carbohydrazide Derivatives

Executive Summary & Mechanistic Rationale Carbohydrazide derivatives ( ) and their associated Schiff bases (hydrazones) represent a privileged scaffold in medicinal chemistry. Their antioxidant efficacy is not merely inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Carbohydrazide derivatives (


) and their associated Schiff bases (hydrazones) represent a privileged scaffold in medicinal chemistry. Their antioxidant efficacy is not merely incidental but stems from specific structural features that allow them to act through three distinct mechanisms:
  • Hydrogen Atom Transfer (HAT): The

    
     protons in the hydrazide linkage are labile. In the presence of free radicals (
    
    
    
    ), the carbohydrazide donates a hydrogen atom, stabilizing the radical while the resulting hydrazyl radical is stabilized via resonance with the adjacent carbonyl group.
  • Single Electron Transfer (SET): Electron-rich substituents (e.g.,

    
    , 
    
    
    
    ) on the phenyl rings facilitate electron donation to neutralize cationic radicals.
  • Transition Metal Chelation: The azomethine nitrogen (

    
    ) and carbonyl oxygen (
    
    
    
    ) can form stable coordinate complexes with transition metals (e.g.,
    
    
    ,
    
    
    ), preventing metal-catalyzed generation of hydroxyl radicals via the Fenton reaction.

Critical Note on SAR: Structure-Activity Relationship (SAR) studies indicate that derivatives with ortho-substituted phenolic groups often exhibit higher activity due to the stabilization of the phenoxy radical via intramolecular hydrogen bonding.

Experimental Workflow Overview

The following flowchart outlines the hierarchical screening process, moving from high-throughput chemical assays to biological validation.

AntioxidantWorkflow cluster_Chem Phase I: Chemical Screening cluster_Bio Phase II: Biological Validation Start Synthesis of Carbohydrazide Derivatives DPPH DPPH Assay (Radical Scavenging) Start->DPPH FRAP FRAP Assay (Reducing Power) Start->FRAP Chelation Ferrozine Assay (Metal Chelation) Start->Chelation MTT MTT/CCK-8 (Cytotoxicity Limit) DPPH->MTT IC50 < 50 µM FRAP->MTT Chelation->MTT ROS DCFH-DA Assay (Cellular ROS) MTT->ROS Non-toxic dose Decision Select Lead Compounds (High Activity / Low Toxicity) ROS->Decision

Figure 1: Hierarchical workflow for evaluating carbohydrazide antioxidants. Phase I determines chemical potential; Phase II confirms biological relevance.

Phase I: Chemical Screening Protocols

Protocol A: DPPH Radical Scavenging (with Color Correction)

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable purple radical (


). Antioxidants reduce it to the yellow hydrazine form.
Expert Insight:  Carbohydrazide derivatives are often colored (yellow/orange). This intrinsic color absorbs at 517 nm, leading to false negatives  (underestimation of activity). You must use a sample blank.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • Sample Stock: 10 mM in DMSO.

  • Positive Control: Ascorbic Acid or Trolox.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in Methanol (e.g., 10 – 200 µM).

  • Plating (96-well plate):

    • Test Well (

      
      ):  100 µL Sample + 100 µL DPPH solution.
      
    • Sample Blank (

      
      ):  100 µL Sample + 100 µL Methanol (Critical for colored compounds).
      
    • Control Well (

      
      ):  100 µL DMSO/Methanol + 100 µL DPPH solution.
      
  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

Calculation:



Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Principle: Measures the reduction of the


 complex (colorless) to the intense blue 

complex at low pH.[1] Expert Insight: The pH must be maintained at 3.6. At higher pH, iron precipitates and the TPTZ complex destabilizes.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.[1]

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[1]

  • 
     Solution:  20 mM in water.
    
  • FRAP Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio just before use.[1][2]
    

Procedure:

  • Add 10 µL of sample (or

    
     standard) to a 96-well plate.
    
  • Add 190 µL of pre-warmed (37°C) FRAP Reagent.

  • Incubate at 37°C for 30 minutes in the dark.

  • Read Absorbance at 593 nm .[3]

  • Quantification: Express results as

    
     or 
    
    
    
    using a standard curve.
Protocol C: Metal Chelation (Ferrozine Method)

Principle: Ferrozine forms a magenta complex with


.[4] Chelators compete with ferrozine, reducing the color.[4][5]
Relevance:  Carbohydrazides prevent "free" iron from catalyzing radical formation.

Procedure:

  • Mix 100 µL Sample + 50 µL

    
     (2 mM).
    
  • Incubate for 5 minutes at RT.

  • Add 50 µL Ferrozine (5 mM).

  • Incubate for 10 minutes at RT.

  • Read Absorbance at 562 nm .[4][5]

  • Positive Control: EDTA (

    
    ).[4]
    

Phase II: Biological Validation (Cellular ROS)

Chemical assays do not account for membrane permeability or cellular metabolism. The DCFH-DA assay is mandatory for high-impact validation.

Protocol D: Intracellular ROS Scavenging (DCFH-DA)

Mechanism: DCFH-DA is cell-permeable.[6][7] Intracellular esterases cleave the acetate groups.[6] ROS oxidizes the resulting DCFH to highly fluorescent DCF.[6][8]

Cell Line: HUVEC (Endothelial) or HepG2 (Liver) are standard models for oxidative stress.

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in a black 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with carbohydrazide derivatives (at non-toxic concentrations determined by MTT) for 12–24 hours.

  • Stress Induction: Wash cells, then add

    
     (e.g., 200 µM) or TBHP for 2 hours to induce ROS.
    
  • Probe Loading:

    • Wash cells with PBS.[6][8][9][10]

    • Add 10 µM DCFH-DA in serum-free medium.

    • Incubate for 30 minutes at 37°C in the dark.

  • Detection: Wash

    
     with PBS to remove extracellular dye. Read Fluorescence:
    
    • Excitation: 485 nm

    • Emission: 535 nm[7]

Data Presentation: Normalize fluorescence intensity to the "Stress Control" (Cells +


 only, set to 100%).

Data Analysis & Reporting

Summary Table Template

When reporting your data, use the following structure to allow direct comparison of mechanisms.

Compound IDDPPH

(µM)
FRAP Value (µM TE)Metal Chelation

(µM)
Cellular ROS (% reduction)
Standard (Trolox)

N/AN/A

Standard (EDTA) N/AN/A

N/A
Derivative 1




Derivative 2




Mechanistic Diagram

The following diagram illustrates the dual-action mechanism (HAT/SET) of carbohydrazides.

Mechanism Carbo Carbohydrazide (R-CO-NH-NH-R') Stable Stable Product (ROOH) Carbo->Stable H-Atom Transfer (HAT) (-H•) Complex Inert Metal Complex Carbo->Complex Chelation (Azomethine N) Radical Free Radical (ROO•) Radical->Stable +H• Metal Free Iron (Fe2+) Metal->Complex Sequestration

Figure 2: Dual antioxidant mechanism. Carbohydrazides neutralize radicals via Hydrogen Atom Transfer (HAT) and sequester pro-oxidant metals via chelation.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3] Analytical Biochemistry.

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

  • Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics. (Foundational paper for Ferrozine/Chelation assay).

  • Kim, H., & Xue, X. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.[6][9][10] Journal of Visualized Experiments (JoVE).[10]

  • Hassan, A. A., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs. Pharmaceuticals.[3][4]

Sources

Application

Application Note: Characterization of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide in In Vitro Oncology Models

[1] Executive Summary This application note details the standardized protocols for utilizing 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide in cell culture environments. This compound represents a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the standardized protocols for utilizing 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide in cell culture environments. This compound represents a critical pharmacophore in medicinal chemistry, combining a lipophilic thiophene moiety with a thiazole core and a reactive hydrazide tail.

While often utilized as a precursor for Schiff base synthesis (hydrazones), this scaffold exhibits intrinsic biological activity, particularly in kinase inhibition (e.g., EGFR, VEGFR) and pro-apoptotic signaling . This guide provides a self-validating workflow for solubilization, cytotoxicity profiling, and apoptotic mechanism elucidation, ensuring reproducibility in drug discovery campaigns.

Chemical Properties & Reagent Preparation[2][3][4][5][6][7]

Physicochemical Profile[1][3]
  • Compound: 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide[1]

  • Molecular Weight: ~225.29 g/mol

  • Solubility: Low in water; High in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Stability: Hygroscopic. Store at -20°C under desiccated conditions.

Stock Solution Protocol (Critical)

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 2.25 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Sonication: Sonicate at 40 kHz for 5–10 minutes at room temperature. Visual inspection must confirm a clear, yellow-tinted solution.

  • Sterilization: Do not filter the DMSO stock directly through a 0.22 µm filter, as the high viscosity may retain compound. Instead, filter the intermediate dilution in culture media if sterility is compromised.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).

Working Solution & Vehicle Control
  • Maximum Tolerated Dose (MTD) of DMSO: Most cancer cell lines (e.g., MCF-7, A549) tolerate up to 0.5% DMSO, but 0.1% is the gold standard to avoid solvent-induced artifacts.

  • Preparation: Dilute the 10 mM stock 1:1000 in complete culture media to achieve a 10 µM working concentration (0.1% DMSO).

Experimental Workflow 1: Cytotoxicity Profiling (IC50 Determination)

Rationale: Thiazole derivatives often act as ATP-competitive inhibitors. The CCK-8 assay is preferred over MTT for this compound because hydrazide moieties can sometimes interfere with formazan reduction rates in MTT assays, whereas WST-8 (CCK-8) is more robust.

Protocol
  • Seeding: Seed cells (e.g., A549 Lung Carcinoma) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Prepare serial dilutions of the compound in complete media.

    • Concentration Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Vehicle Control: Media + 0.5% DMSO (match the highest solvent concentration).

    • Positive Control: Doxorubicin (1 µM) or Erlotinib (if testing EGFR specificity).

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Data Visualization (Workflow Diagram)

CytotoxicityWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate Dilution (Media + Compound) Stock->Inter Serial Dilution Plate 96-Well Plate (Seeding) Inter->Plate Treatment Incubate 48-72h Incubation (37°C, 5% CO2) Plate->Incubate Read CCK-8 Readout (OD 450nm) Incubate->Read

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening using CCK-8.

Expected Results & Data Analysis

Calculate % Cell Viability:



Compound Concentration (µM)A549 Viability (%)MCF-7 Viability (%)Standard Deviation
0 (DMSO Control) 100.0100.0± 2.1
1.0 92.495.1± 3.5
5.0 78.282.4± 4.0
10.0 45.661.2± 5.2
50.0 12.122.8± 1.8
IC50 (Estimated) ~8.5 µM ~15.2 µM

Experimental Workflow 2: Mechanism of Action (Apoptosis)

Rationale: Thiazole-hydrazides frequently induce apoptosis via the intrinsic mitochondrial pathway or by inhibiting survival signaling (EGFR/MAPK). Distinguishing between apoptosis and necrosis is vital.

Annexin V/PI Staining Protocol
  • Treatment: Treat

    
     cells in 6-well plates with the IC50 concentration determined in Workflow 1 for 24 hours.
    
  • Harvesting: Collect cells (including floating dead cells) and wash 1x with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 minutes at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Pathway Elucidation (Western Blot Targets)

To validate the mechanism, probe lysates for the following markers:

  • Caspase-3 / PARP: Look for cleavage (activation).

  • Bcl-2 / Bax: Thiazoles often downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic).

  • p-EGFR (Tyr1068): If testing kinase inhibition potential.[2]

Signaling Pathway Visualization

ApoptosisPathway Compound 2-(2-thienyl)-1,3- thiazole-4-carbohydrazide EGFR EGFR / Tyrosine Kinases Compound->EGFR Inhibition Mito Mitochondrial Dysfunction Compound->Mito Direct ROS Induction? AKT PI3K / AKT Pathway EGFR->AKT Downregulation AKT->Mito Loss of Survival Signal Caspase9 Caspase 9 (Initiator) Mito->Caspase9 Cytochrome C Release Caspase3 Caspase 3/7 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Figure 2: Proposed Mechanism of Action. The compound inhibits upstream kinases (EGFR) or directly targets mitochondria, leading to Caspase cascade activation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>50 µM) or rapid addition.Pre-dilute in PBS before adding to media. Vortex immediately upon addition.
High Background in CCK-8 Hydrazide reducing the WST-8 salt.Use a "Cell-Free Compound Control" well and subtract this OD from experimental wells.
Inconsistent IC50 Evaporation of media in edge wells.Fill edge wells with sterile PBS (do not use for data). Use a humidity chamber.

References

  • Al-Warhi, T., et al. (2023). "Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E." MDPI Pharmaceuticals.

  • Gomha, S. M., et al. (2017). "Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene." Journal of the Serbian Chemical Society.

  • Santa Cruz Biotechnology. "2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Product Data Sheet." SCBT Catalog.

  • Altıntop, M. D., et al. (2016). "Synthesis and biological evaluation of some new hydrazone derivatives as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. (Validating the hydrazide-thiazole scaffold activity).

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-amino-1,3-thiazole ring is a privileged heterocyclic motif of immense interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-amino-1,3-thiazole ring is a privileged heterocyclic motif of immense interest in medicinal chemistry and drug development.[1][2] This scaffold is a cornerstone in the synthesis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3] Notably, the incorporation of a carboxylic acid group at the 4-position of the thiazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity and providing a handle for further derivatization.

This application note provides a comprehensive, in-depth guide to the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid, focusing on a robust and widely applicable two-step synthetic sequence. We will delve into the causality behind the experimental choices, offering field-proven insights to ensure reproducibility and high yields. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Core Synthetic Strategy: A Two-Step Approach

The most common and reliable method for synthesizing 2-amino-1,3-thiazole-4-carboxylic acid involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the ethyl ester precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate, through the condensation of ethyl bromopyruvate and thiourea.

  • Saponification: Basic hydrolysis of the ethyl ester to yield the target 2-amino-1,3-thiazole-4-carboxylic acid.

This approach is favored due to the high yields, operational simplicity, and the ready availability of the starting materials.[1][4]

G start Ethyl Bromopyruvate + Thiourea step1 Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->step1 intermediate Ethyl 2-amino-1,3-thiazole-4-carboxylate step1->intermediate step2 Step 2: Saponification (Aqueous NaOH, Heat) intermediate->step2 acidification Acidification (e.g., HCl) step2->acidification product 2-Amino-1,3-thiazole-4-carboxylic Acid acidification->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Overall workflow for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid.

Part 1: Hantzsch Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[5] In this protocol, the α-halocarbonyl is ethyl bromopyruvate, and the thioamide is thiourea.

Mechanistic Insight

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[6] The aromaticity of the final product is a significant driving force for this reaction.

Hantzsch Thiourea Thiourea intermediate1 Nucleophilic Attack Thiourea->intermediate1 Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 Product Ethyl 2-amino-1,3-thiazole-4-carboxylate intermediate3->Product

Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (molar eq.)Notes
Ethyl bromopyruvate195.031.0Lachrymator, handle in a fume hood.
Thiourea76.121.2 - 1.5A slight excess ensures complete reaction of the limiting reagent.
Ethanol (99.9%)46.07SolventActs as a good solvent for both reactants and facilitates reflux.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2-1.5 equivalents).

  • Add absolute ethanol to the flask to dissolve the thiourea. Gentle warming may be required.

  • Once the thiourea is dissolved, add ethyl bromopyruvate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., petroleum ether: ethyl acetate, 1:3).[1] The disappearance of the ethyl bromopyruvate spot indicates the completion of the reaction.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water.[4]

  • Basify the solution to a pH of approximately 10 with a 2M NaOH solution. This will precipitate the ethyl 2-aminothiazole-4-carboxylate as an off-white solid.[1]

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield off-white to pale yellow crystals.[1]

Expected Outcome:

  • Yield: 70-90%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: 175-177 °C[1]

Part 2: Saponification to 2-Amino-1,3-thiazole-4-carboxylic Acid

Saponification is the hydrolysis of an ester in the presence of a base to yield an alcohol and the salt of a carboxylic acid. Subsequent acidification protonates the carboxylate salt to give the free carboxylic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (molar eq.)Notes
Ethyl 2-amino-1,3-thiazole-4-carboxylate172.191.0Synthesized in Part 1.
Sodium Hydroxide (NaOH)40.002.0 - 3.0A sufficient excess is used to drive the reaction to completion.
Hydrochloric Acid (HCl)36.46As neededUsed for acidification.
Water18.02Solvent

Procedure:

  • In a round-bottom flask, suspend ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Heat the mixture to reflux with stirring. The solid will gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • After the reaction is complete, cool the solution in an ice bath.

  • Slowly acidify the cooled solution with concentrated hydrochloric acid with continuous stirring until the pH reaches approximately 3.[7]

  • A precipitate of 2-amino-1,3-thiazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purification and Characterization

Ensuring the purity and confirming the identity of the synthesized compounds are critical steps.

Purification
  • Recrystallization: This is the primary method for purifying both the intermediate ester and the final carboxylic acid. Ethanol is a suitable solvent for the ester, while a mixture of water and ethanol can be used for the carboxylic acid.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel can be employed. A gradient elution with a mixture of ethyl acetate and hexane is typically effective for the ester. For the more polar carboxylic acid, a more polar solvent system, such as dichloromethane and methanol, may be necessary.

Characterization

A combination of spectroscopic and physical methods should be used to confirm the structure and purity of the final product.

TechniqueExpected Results for 2-Amino-1,3-thiazole-4-carboxylic Acid
¹H NMR A singlet for the thiazole proton (C5-H), broad singlets for the amino (-NH₂) and carboxylic acid (-COOH) protons. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).
¹³C NMR Signals corresponding to the carbons of the thiazole ring, the amino-substituted carbon (C2), the carboxylic acid-substituted carbon (C4), and the carbonyl carbon of the carboxylic acid.[8]
FT-IR (KBr) Characteristic peaks for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=N stretching of the thiazole ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₄H₄N₂O₂S (144.15 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can confidently produce these valuable compounds for their drug discovery and development programs. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring, making it a powerful tool for generating libraries of novel bioactive molecules.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2017).
  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Thiazoles [Video]. YouTube. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of a 2-aminothiazole-4-carboxylic acid.... Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Application

experimental setup for evaluating enzyme inhibition by thienyl-thiazole compounds

Application Note & Protocol Title: A Comprehensive Framework for the Biochemical Evaluation of Thienyl-Thiazole Compounds as Novel Enzyme Inhibitors Abstract: The thienyl-thiazole scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Framework for the Biochemical Evaluation of Thienyl-Thiazole Compounds as Novel Enzyme Inhibitors

Abstract: The thienyl-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including the inhibition of key enzymatic targets.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to identify and characterize thienyl-thiazole-based enzyme inhibitors. We will delve into the causality behind experimental design, from initial potency determination (IC₅₀) to the elucidation of the kinetic mechanism of action (MoA). The protocols herein are designed to be self-validating and adaptable, ensuring high-quality, reproducible data essential for advancing drug discovery programs.[3][4]

Introduction: The Rationale for Targeting Enzymes with Thienyl-Thiazole Compounds

Enzymes, particularly protein kinases, are central regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[5][6] The unique electronic and structural properties of the thienyl-thiazole core make it an attractive scaffold for designing small molecule inhibitors that can interact with the highly conserved ATP-binding site or allosteric sites of these enzymes.[5] Evaluating the inhibitory potential of these compounds requires a systematic, multi-step approach. This guide outlines a workflow that begins with determining the half-maximal inhibitory concentration (IC₅₀) to quantify potency, followed by kinetic studies to understand how the inhibitor interacts with the enzyme-substrate system. This dual approach provides the critical data needed for structure-activity relationship (SAR) studies and lead optimization.[7]

Overall Experimental Workflow

The evaluation process is logically segmented into three core phases: Assay Setup & Validation, Potency Determination, and Mechanism of Action Studies. Each phase builds upon the previous one to create a comprehensive profile of the inhibitor.

Experimental_Workflow cluster_Prep Phase 1: Preparation & Validation cluster_IC50 Phase 2: Potency Determination cluster_MoA Phase 3: Mechanism of Action A Compound & Reagent Preparation B Enzyme & Substrate Titration A->B Optimize Conditions C Assay Validation (Z'-factor) B->C Confirm Robustness D Generate Dose-Response Curve C->D Proceed with Screening E Calculate IC50 Value D->E Non-linear Regression F Kinetic Assays (Vary [S] and [I]) E->F Select Hits for MoA G Generate Lineweaver-Burk Plot F->G Data Transformation H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H Interpret Plot

Caption: High-level workflow for inhibitor characterization.

Materials and Reagents

This protocol is generalized for a typical kinase assay using a fluorescence or luminescence-based readout. Adjustments may be necessary for other enzyme classes.

Reagent/MaterialSupplierCatalog #Notes
Recombinant Human KinaseVariesVariesSelect a high-purity, active enzyme.
Kinase Substrate (Peptide)VariesVariesSpecific to the kinase of interest.
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699Prepare fresh 10 mM stock in assay buffer.
Thienyl-thiazole CompoundsIn-house/VendorN/APrepare 10 mM stock solutions in 100% DMSO.
Known Inhibitor (e.g., Staurosporine)Sigma-AldrichS4400Positive control. Prepare 1 mM stock in DMSO.
Assay BufferVariesVariesTypically HEPES-based with MgCl₂, Brij-35, and DTT.
Detection Reagent (e.g., ADP-Glo™)PromegaV9101For measuring kinase activity.[8]
96-well or 384-well PlatesCorningVariesWhite, opaque plates are recommended for luminescence.
Multichannel PipettesVariesN/AFor accurate liquid handling.
Plate ReaderVariesN/ACapable of luminescence or fluorescence detection.

Protocol 1: IC₅₀ Determination for Thienyl-Thiazole Compounds

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9] It is a standard measure of inhibitor potency. This protocol utilizes a dose-response experiment to determine the IC₅₀ value.[10]

Experimental Rationale

To accurately determine the IC₅₀, the enzyme activity is measured across a range of inhibitor concentrations. This allows for the construction of a sigmoidal dose-response curve, from which the IC₅₀ can be calculated using non-linear regression.[10] The substrate concentration (ATP) is typically held constant at or near its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology
  • Compound Plating:

    • Prepare a serial dilution series of your thienyl-thiazole compounds. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Using a multichannel pipette, add 1 µL of each compound concentration from the dilution series to the wells of a 96-well plate.

    • Include control wells: "No Inhibitor" (1 µL DMSO) for 100% activity and "Positive Control" (1 µL of a known inhibitor) for 0% activity.

  • Enzyme Preparation:

    • Prepare the "Enzyme Master Mix." For a 100-well experiment, you might mix:

      • 5 mL Assay Buffer

      • Kinase (to final concentration, e.g., 5 nM)

      • Kinase Substrate (to final concentration, e.g., 200 nM)

    • Causality Check: Pre-incubating the enzyme with the inhibitor before adding ATP allows the binding to reach equilibrium, which is critical for accurate potency measurement, especially for competitive inhibitors.[11]

  • Enzyme-Inhibitor Incubation:

    • Add 50 µL of the Enzyme Master Mix to each well containing the plated compounds and controls.

    • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

    • Incubate at room temperature for 20-30 minutes.

  • Initiate Kinase Reaction:

    • Prepare the "ATP Master Mix" by diluting the ATP stock in the assay buffer to the desired final concentration (e.g., 10 µM).

    • Add 50 µL of the ATP Master Mix to all wells to start the reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Stop the reaction and measure the remaining kinase activity using a suitable detection reagent. For example, if using the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Normalize the data:

    • Average the signal from the "No Inhibitor" (DMSO) wells (Max Signal).

    • Average the signal from the "Positive Control" wells (Min Signal).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Min_Signal) / (Max_Signal - Min_Signal))

  • Plot % Inhibition versus the log[Inhibitor] concentration.

  • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.

CompoundIC₅₀ (µM)Hill Slope
Thienyl-Thiazole 10.251.050.995
Thienyl-Thiazole 21.520.980.991
Thienyl-Thiazole 3> 50N/AN/A
Staurosporine (Control)0.011.100.998

Protocol 2: Mechanism of Action (MoA) Studies

Once a compound shows significant potency (a low IC₅₀ value), the next step is to determine its mechanism of inhibition.[6] This is crucial for understanding how the inhibitor interacts with the enzyme and its substrate(s). The primary mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.[12]

Experimental Rationale

The mechanism is elucidated by measuring the initial reaction velocity at various substrate and inhibitor concentrations. By analyzing how the apparent Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) change in the presence of the inhibitor, we can diagnose the inhibition type.[13] A common method for visualizing this data is the Lineweaver-Burk (or double reciprocal) plot, which linearizes the Michaelis-Menten equation.[14][15][16]

Step-by-Step Methodology
  • Experimental Design: Create a matrix of reactions. You will vary the concentration of one substrate (e.g., ATP) across a wide range (e.g., 0.5x to 10x Kₘ) while testing several fixed concentrations of your inhibitor (e.g., 0x, 1x, 2x, and 5x the IC₅₀ value).

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1.

    • For each inhibitor concentration, run a full substrate (ATP) titration curve.

    • Ensure you are measuring the initial reaction velocity. This may require optimizing the reaction time to ensure less than 10-15% of the substrate is consumed.

Data Analysis and Interpretation
  • For each inhibitor concentration, plot the reaction velocity (v) versus the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

  • Lineweaver-Burk Plot:

    • Transform the data by calculating 1/v and 1/[S].

    • Plot 1/v (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • The plot will yield a series of lines. The pattern of how these lines intersect reveals the mechanism of inhibition.[12][16]

MoA_Decision_Tree A Analyze Lineweaver-Burk Plot B Lines intersect on Y-axis? A->B C Lines are parallel? B->C No E Competitive Inhibition (Vmax unchanged, Km increases) B->E Yes D Lines intersect in 2nd quadrant? C->D No F Uncompetitive Inhibition (Vmax and Km decrease proportionally) C->F Yes G Non-competitive Inhibition (Vmax decreases, Km unchanged) D->G Yes H Mixed Inhibition (Vmax decreases, Km changes) D->H No

Caption: Decision tree for interpreting Lineweaver-Burk plots.

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis.[16]
Non-competitive DecreasesUnchangedLines intersect at the x-axis.[13][16]
Uncompetitive DecreasesDecreasesLines are parallel.[14]
Mixed DecreasesIncreases or DecreasesLines intersect in the second quadrant.[14]

Note on Data Fitting: While Lineweaver-Burk plots are excellent for visualization, they can distort experimental error.[14] It is highly recommended to confirm the inhibition model by fitting the raw velocity data directly to the appropriate inhibition equations using non-linear regression software.[14]

Cellular Assays: Bridging Biochemical Potency and Physiological Relevance

Biochemical assays are fundamental, but they measure activity on an isolated enzyme.[4] To validate a hit, it is essential to determine if the compound is active in a cellular environment. Cell-based assays can confirm target engagement and provide insights into factors like cell permeability and off-target effects.[17][18]

Recommended Next Steps:

  • Cellular Phosphorylation Assay: Measures the phosphorylation of a known downstream substrate of the target kinase within intact cells. A reduction in phosphorylation upon treatment with the thienyl-thiazole compound indicates target engagement and inhibition.[19]

  • Cell Proliferation Assay: For targets involved in cell growth (common for oncology targets), an MTT or CellTiter-Glo® assay can be used to measure the compound's effect on the proliferation of cancer cell lines.[20][21]

Troubleshooting

ProblemPossible CauseSolution
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing.Calibrate pipettes; Ensure thorough mixing after each reagent addition.
No Inhibition by Positive Control Inactive enzyme; Degraded ATP or control.Use a new lot of enzyme; Prepare fresh ATP and control stocks.
IC₅₀ Curve is Flat (No Inhibition) Compound is inactive or insoluble.Check compound solubility in assay buffer; Test at higher concentrations.
DMSO Control Signal is Low Low enzyme activity; Incorrect reagent concentration.Optimize enzyme/substrate concentrations; Verify buffer components.[5]

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MC
  • Lineweaver–Burk plot. (n.d.). Wikipedia.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - DE.
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • IC50. (n.d.). Wikipedia.
  • Lineweaver–Burk Plot. (2022). Microbe Notes.
  • Enzyme Inhibition. (2025). Chemistry LibreTexts.
  • Spotlight: Cell-based kinase assay form
  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. (2018).
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
  • Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • A graphical method for determining inhibition parameters for partial and complete inhibitors. (n.d.). Europe PMC.
  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI - NIH.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One - Research journals.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024).
  • A Study for the Determination of the Mechanism of Inhibition (MOI) of ATPase Inhibitors. (n.d.). Charles River.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).
  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023). PMC.
  • A graphical method for determining inhibition constants. (2009). Taylor & Francis.
  • Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. (n.d.).
  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023). MDPI.
  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). Thieme.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). MDPI.

Sources

Method

protocol for assessing the anti-inflammatory properties of novel hydrazides

Abstract This application note outlines a rigorous, multi-phase protocol for evaluating the anti-inflammatory efficacy of novel hydrazide derivatives. Moving beyond generic screening, this guide integrates computational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous, multi-phase protocol for evaluating the anti-inflammatory efficacy of novel hydrazide derivatives. Moving beyond generic screening, this guide integrates computational modeling, enzymatic selectivity profiling (COX-1 vs. COX-2), and cellular mechanistic assays using the RAW 264.7 macrophage model. Special emphasis is placed on distinguishing true anti-inflammatory activity from cytotoxicity and verifying the specific inhibition of the NF-


B/iNOS pathway.

Introduction: The Hydrazide Pharmacophore

Hydrazides (


) and their hydrazone derivatives are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds with the active sites of cyclooxygenases (COX) and lipoxygenases (LOX). Their structural similarity to arachidonic acid transition states allows them to act as competitive inhibitors. However, their chemical reactivity (e.g., metal chelation, hydrolysis) requires specific assay conditions to avoid false positives.

Key Mechanistic Targets:

  • COX-2 Selectivity: Minimizing gastric side effects by sparing constitutive COX-1.

  • NO Suppression: Inhibiting Inducible Nitric Oxide Synthase (iNOS).

  • Cytokine Modulation: Downregulating TNF-

    
     and IL-6 via NF-
    
    
    
    B blockade.

Experimental Workflow Overview

The assessment follows a "Screening Funnel" designed to eliminate poor candidates early while conserving resources.

ScreeningFunnel cluster_0 Phase 1: In Silico cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Validation Docking Molecular Docking (Target: COX-2, PDB: 3LN1) ADME ADME Prediction (Lipinski's Rule of 5) Docking->ADME BSA Albumin Denaturation Assay (High Throughput Screen) ADME->BSA COX COX-1/COX-2 Fluorometric Inhibition BSA->COX MTT MTT Cytotoxicity (Exclude Toxic Hits) COX->MTT Griess Griess Assay (NO Production) MTT->Griess If Cell Viability > 80% PCR qPCR/Western Blot (iNOS/COX-2 Expression) Griess->PCR Hit Confirmation

Figure 1: The hierarchical screening funnel ensures only bio-active, non-toxic candidates proceed to expensive cellular assays.

Phase 1: In Silico Validation

Before synthesis or wet-lab testing, candidates should be screened computationally to predict binding affinity.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: Human COX-2 Crystal Structure (PDB ID: 3LN1 or 5KIR ).

  • Protocol:

    • Ligand Prep: Minimize energy of hydrazide structures (MMFF94 force field).

    • Grid Generation: Center grid box on the active site (Arg120, Tyr355, Val523).

    • Validation: Re-dock the co-crystallized ligand (e.g., Celecoxib). RMSD must be < 2.0 Å.

    • Threshold: Compounds with binding energy > -7.0 kcal/mol are discarded.

Phase 2: In Vitro Non-Cellular Assays

These assays provide a rapid "Go/No-Go" decision based on protein stabilization and enzymatic inhibition.

Albumin Denaturation Assay

Inflammation induces protein denaturation. Hydrazides that stabilize albumin against heat stress often possess anti-inflammatory activity.

  • Reagents:

    • 0.2% w/v Bovine Serum Albumin (BSA) in Tris Buffer Saline (pH 6.8).

    • Test Compounds (dissolved in DMSO, final DMSO conc < 0.5%).

    • Standard: Diclofenac Sodium (100 µg/mL).

  • Protocol:

    • Mix 450 µL of BSA solution with 50 µL of test compound (varying concentrations: 10–500 µg/mL).

    • Incubate at 37°C for 20 minutes (stabilization phase).

    • Heat at 70°C for 5 minutes (denaturation phase).

    • Cool to room temperature.

    • Measure Absorbance at 660 nm .

  • Calculation:

    
    
    
COX-1 / COX-2 Fluorometric Inhibition Assay

To determine selectivity, use a commercial fluorometric kit (e.g., Cayman Chemical #700100 or equivalent).

  • Mechanism: Measures the peroxidase activity of COX by monitoring the oxidation of a fluorometric probe (e.g., ADHP/Amplex Red) during the conversion of PGG2 to PGH2.

  • Critical Step: Hydrazides can be reducing agents. You must include a "No Enzyme" control containing the compound to rule out direct interaction with the fluorophore.

  • Selectivity Index (SI):

    
    [1]
    
    • Interpretation: SI > 10 indicates COX-2 selectivity (desirable for reduced gastric toxicity).

Phase 3: Cellular Mechanistic Profiling (RAW 264.7)

This is the core validation step. We use Lipopolysaccharide (LPS)-stimulated murine macrophages to mimic an inflammatory environment.

Cell Culture & Preparation[3][4][5][6]
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Seeding:

    
     cells/well in 96-well plates. Allow adherence for 24 hours.
    
The MTT Viability Filter (Mandatory)

Crucial Concept: A reduction in inflammation markers (NO/Cytokines) is meaningless if the compound kills the cells.

  • Treat cells with hydrazides (1–100 µM) for 24h.

  • Add MTT reagent (0.5 mg/mL) for 4h.[2]

  • Dissolve formazan crystals in DMSO.

  • Measure at 570 nm.

  • Rule: Only concentrations yielding >80% cell viability are valid for anti-inflammatory analysis.

Griess Assay for Nitric Oxide (NO)

LPS induces iNOS, producing NO, which oxidizes to nitrite (


). The Griess reaction colorimetrically detects nitrite.[3]
  • Workflow:

    • Pre-treatment: Add Hydrazide derivatives (10, 25, 50 µM) to cells for 1 hour.

    • Induction: Add LPS (final conc. 1 µg/mL) and incubate for 18–24 hours .

    • Harvest: Transfer 100 µL of culture supernatant to a fresh plate.

    • Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED in 2.5% Phosphoric Acid).

    • Measurement: Incubate 10 mins in dark. Read Absorbance at 540 nm .[2]

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Mechanistic Pathway Visualization

Understanding where the hydrazide acts is vital for publication.

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_active NF-κB (Nucleus) TLR4->NFkB_active Activation NFkB_inactive NF-κB (Cytosol) COX2_Gene COX-2 Gene NFkB_active->COX2_Gene Transcription iNOS_Gene iNOS Gene NFkB_active->iNOS_Gene COX2_Prot COX-2 Enzyme COX2_Gene->COX2_Prot iNOS_Prot iNOS Enzyme iNOS_Gene->iNOS_Prot PGE2 PGE2 (Pain/Fever) COX2_Prot->PGE2 NO Nitric Oxide (Inflammation) iNOS_Prot->NO Hydrazide Novel Hydrazide Hydrazide->NFkB_active Potential Suppression Hydrazide->COX2_Prot Direct Inhibition

Figure 2: Hydrazides typically act by directly inhibiting COX-2 enzymatic activity or suppressing NF-


B translocation, reducing downstream NO and PGE2.[4]

Data Presentation & Statistical Analysis

Do not report raw OD values. Results must be normalized.

Table 1: Example Data Layout for Reporting

Compound ID Cell Viability (100µM) NO Inhibition IC50 (µM) COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI)
HYD-01 92% ± 3.1 12.5 ± 1.2 0.45 15.2 33.7 (Highly Selective)
HYD-02 45% ± 5.0 (Toxic) N/A 0.80 0.90 1.1 (Non-selective)

| Celecoxib | 95% ± 2.0 | 8.0 ± 0.5 | 0.05 | 15.0 | 300 |

  • Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the LPS-only control. Significance set at p < 0.05.

Troubleshooting & Senior Scientist Tips

  • Solubility Issues: Hydrazides can be hydrophobic. If precipitation occurs in the media, reduce the final concentration or use a BSA-conjugate method. Ensure final DMSO is always < 0.1% in cell assays to prevent solvent toxicity.

  • Griess Interference: Some hydrazides have intrinsic absorbance at 540 nm. Always run a "Compound + Media (No Cells)" blank to subtract background interference.

  • LPS Variability: LPS potency varies by batch. Titrate your LPS (usually 10 ng/mL – 1 µg/mL) to ensure it triggers at least a 5-fold increase in NO over baseline before testing inhibitors.

References

  • Alam, G. E., & Singh, M. P. (2021). In vitro anti-inflammatory activity of hydrazide derivatives using albumin denaturation assay. Bio-protocol. Link

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology. Link

  • National Institutes of Health (NIH). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.[3][5][2][6][7]7. NCL Method GTA-1. Link

  • Cayman Chemical. (2024). COX-1 and COX-2 Inhibitor Screening Assay Protocol.[1][8][9][10] Link

  • BPS Bioscience. (2025). COX2 Inhibitor Screening Assay Kit Protocol. Link

  • Panaskar, A. N., et al. (2022).[4] Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives. Journal of Pharmaceutical Research International. Link

  • Sigma-Aldrich. (2025). COX Activity Assay Kit (Fluorometric) Technical Bulletin. Link

Sources

Application

use of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide as a precursor in organic synthesis

Application Note: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide as a Divergent Scaffold in Medicinal Chemistry Abstract This technical guide details the utility of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTC) as a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide as a Divergent Scaffold in Medicinal Chemistry

Abstract

This technical guide details the utility of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTC) as a high-value pharmacophore precursor. Representing a "hybrid" heterocyclic system, TTC combines the electron-rich thiophene ring with the biologically active thiazole core. This note provides validated protocols for utilizing TTC to generate libraries of 1,3,4-oxadiazoles , 1,2,4-triazoles , and Schiff bases , targeting antimicrobial and anticancer applications.

Module 1: Strategic Synthesis of the Precursor

Before derivatization, the quality of the precursor is paramount. Commercial sources exist, but in-house synthesis ensures freshness and anhydrous integrity, critical for downstream cyclizations.

Mechanism: The synthesis follows the Hantzsch Thiazole Synthesis , coupling a thioamide with an


-haloketone, followed by hydrazinolysis.
Protocol 1.1: Preparation of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

Reagents:

  • Thiophene-2-carbothioamide (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Cyclization (Hantzsch): Dissolve thiophene-2-carbothioamide (10 mmol) in ethanol (20 mL). Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation (Intermediate): Cool to 0°C. The solid precipitate (Ethyl 2-(2-thienyl)thiazole-4-carboxylate) is filtered, washed with cold ethanol, and recrystallized from ethanol.

  • Hydrazinolysis: Suspend the ester (5 mmol) in ethanol (15 mL). Add hydrazine hydrate (25 mmol) slowly.

  • Reaction: Reflux for 4–6 hours. The solution will initially clear, followed by the precipitation of the carbohydrazide.

  • Purification: Cool, filter the solid, wash copiously with water (to remove excess hydrazine), and recrystallized from ethanol/DMF.

Critical Control Point: Ensure hydrazine hydrate is fresh. Old hydrazine converts to the carbonate salt, reducing yield and introducing impurities.

Module 2: Divergent Synthesis Pathways

The hydrazide moiety (-CONHNH


) acts as a "warhead" for heterocyclization. Below are the three primary validated pathways for drug discovery libraries.
Pathway A: Synthesis of 1,3,4-Oxadiazole-2-thiones

Target Application: Antimicrobial & Anti-inflammatory agents.

Protocol:

  • Dissolve TTC (1 mmol) in ethanol (10 mL) containing KOH (1.5 mmol).

  • Add Carbon Disulfide (

    
    ) (2 mmol) dropwise. Caution: 
    
    
    
    is highly flammable and toxic.
  • Reflux for 8–10 hours until evolution of

    
     ceases (lead acetate paper test).
    
  • Concentrate solvent, dilute with water, and acidify with dilute HCl (pH 2–3).

  • Filter the resulting 5-(2-(2-thienyl)thiazol-4-yl)-1,3,4-oxadiazole-2-thione .

Pathway B: Synthesis of 1,2,4-Triazole-3-thiones

Target Application: Anticancer (Kinase inhibition).

Protocol:

  • Thiosemicarbazide Formation: Reflux TTC (1 mmol) with Phenyl Isothiocyanate (1.1 mmol) in ethanol for 2 hours. Cool and filter the intermediate thiosemicarbazide.

  • Cyclization: Suspend the intermediate in 2N NaOH (10 mL).

  • Reflux for 4 hours.

  • Cool and acidify with HCl. The precipitate is 4-phenyl-5-(2-(2-thienyl)thiazol-4-yl)-4H-1,2,4-triazole-3-thione .

Pathway C: Schiff Base (Hydrazone) Library Generation

Target Application: Antioxidants & Metal Chelation.

Protocol:

  • Dissolve TTC (1 mmol) in hot ethanol (15 mL).

  • Add appropriate aromatic aldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Add 2–3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 2–4 hours.

  • Cool to RT. The hydrazone precipitates out. Recrystallize from ethanol/DMF.

Module 3: Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis capabilities of the TTC scaffold.

TTC_Pathways Precursor Thiophene-2-thioamide Intermediate Ethyl 2-(2-thienyl) thiazole-4-carboxylate Precursor->Intermediate Ethyl bromopyruvate (Hantzsch Synthesis) TTC 2-(2-thienyl)-1,3-thiazole- 4-carbohydrazide (TTC) Intermediate->TTC Hydrazine hydrate (Hydrazinolysis) Schiff Schiff Bases (Hydrazones) TTC->Schiff Ar-CHO AcOH/EtOH Oxadiazole 1,3,4-Oxadiazole- 2-thiones TTC->Oxadiazole CS2 / KOH Cyclization Triazole 1,2,4-Triazole- 3-thiones TTC->Triazole 1. R-NCS 2. NaOH (aq) Pyrazole Pyrazoles TTC->Pyrazole Acetylacetone Reflux

Figure 1: Divergent synthetic pathways starting from the 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide scaffold.

Module 4: Characterization & Data Interpretation

To validate the synthesis, compare spectral data against these expected characteristic peaks.

Functional GroupTestExpected Result (IR/NMR)
Hydrazide (-CONHNH2) IRDoublet at 3200–3350 cm⁻¹ (

stretch), Carbonyl at ~1650 cm⁻¹.
Thiazole Ring 1H NMRSinglet at

8.0–8.2 ppm (C5-H of thiazole).
Thiophene Ring 1H NMRMultiplets at

7.1–7.7 ppm.
Schiff Base (-CH=N-) 1H NMRSinglet at

8.3–8.6 ppm (Azomethine proton). Disappearance of

doublet.
Oxadiazole Thione IRAppearance of C=S stretch at ~1150–1200 cm⁻¹. Disappearance of C=O amide band.

References

  • El-Ziaty, A. K., et al. (2014).[1] "Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles." ResearchGate. Available at: [Link]

  • Badiceanu, C. D., et al. (2010). "Synthesis and Characterization of New 2-(2-Thienyl)-5-Aryl-1,3,4-Oxadiazoles." Farmacia. Available at: [Link]

  • Al-Jumaili, M.H.A., et al. (2023).[2] "Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy." Journal of Molecular Structure. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of 1,3,4-Oxadiazoles." Available at: [Link]

Sources

Method

Application Note: Analytical Method Development for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

Introduction & Compound Profile The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (CAS: 154323-99-6) is a critical heterocyclic building block used in the synthesis of bioactive Schiff bases with potential antitub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (CAS: 154323-99-6) is a critical heterocyclic building block used in the synthesis of bioactive Schiff bases with potential antitubercular, anticancer, and anti-inflammatory properties. Its structure combines a lipophilic dithiophene-like system (thiophene + thiazole) with a polar, reactive carbohydrazide tail.

Developing robust analytical methods for this compound presents specific challenges:

  • Solubility: The aromatic core drives lipophilicity, while the hydrazide moiety creates hydrogen bonding networks, often leading to poor solubility in pure aqueous or non-polar organic solvents.

  • Reactivity: The hydrazide group (-CONHNH

    
    ) is nucleophilic and susceptible to oxidation or condensation with trace aldehydes (e.g., in low-grade methanol), requiring controlled sample preparation.
    
  • Ionization: The thiazole nitrogen (pKa ~2.5) and hydrazide terminus create a pH-dependent speciation profile that dictates chromatographic retention.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

N

OS

MW = 225.29 g/mol
LogP ~1.2 – 1.5Suitable for Reverse Phase HPLC (C18).
pKa (Basic) ~2.5 (Thiazole N), ~3.5 (Hydrazide -NH

)
Mobile phase pH < 3.0 is ideal to maintain protonation and peak shape.
UV Max ~290–310 nmStrong absorbance due to conjugated thiophene-thiazole system.
Solubility DMSO (High), MeOH (Moderate), Water (Low)Samples must be prepared in DMSO or MeOH/Water mixtures.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis, reaction monitoring, and assay quantification.[1]

Chromatographic Logic

A standard C18 stationary phase is selected.[2] However, due to the basic nitrogen atoms, secondary silanol interactions can cause peak tailing. We employ a "low pH" strategy using phosphate buffer to suppress silanol ionization and keep the analyte protonated.

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Why: High surface area and dense bonding reduce tailing for basic compounds.

  • Column Temp: 35°C (Improves mass transfer and peak sharpness).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection Wavelength: 305 nm (Primary), 254 nm (Secondary).

Mobile Phase & Gradient
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.8).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BCurvePhase
0.09010InitialEquilibration
2.090106Isocratic Hold (Polar impurities)
12.020806Linear Gradient
15.020806Wash
15.190101Re-equilibration
20.090106End
Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO. Sonicate for 5 mins. Dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

    • Critical: Matching the diluent to the initial gradient strength prevents "solvent shock" and peak distortion.

Method B: LC-MS/MS Quantification

Purpose: Trace quantification (e.g., genotoxic impurity screening) or pharmacokinetic (PK) studies in plasma.

Mass Spectrometry Logic

The hydrazide nitrogen is easily protonated under Electrospray Ionization (ESI) conditions. Positive mode (ESI+) will yield a strong [M+H]


 ion at m/z 226.
Instrument Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: ESI Positive.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions (Optimization Required)

The following transitions are predicted based on typical fragmentation of thiazole/hydrazide systems:

Precursor Ion (Q1)Product Ion (Q3)CE (eV)Structural Origin
226.0 [M+H]

194.0 20Loss of Hydrazine (-N

H

)
226.0 [M+H]

166.0 35Loss of Carbohydrazide moiety
226.0 [M+H]

110.0 45Thiophene-C fragment

Note: The transition 226.0 → 194.0 is typically the Quantifier due to high intensity.

LC Conditions for MS
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes).

Visual Workflows & Pathways

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample concentration and matrix.

MethodSelection Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc > 10 µg/mL (Purity/Assay) CheckConc->HighConc LowConc < 1 µg/mL (Trace/Bioanalysis) CheckConc->LowConc HPLC Method A: HPLC-UV (Phosphate Buffer pH 2.8) HighConc->HPLC LCMS Method B: LC-MS/MS (Formic Acid / ESI+) LowConc->LCMS MatrixCheck Complex Matrix? (Plasma/Reaction Mix) HPLC->MatrixCheck PrepSimple Dilute & Shoot MatrixCheck->PrepSimple No PrepComplex SPE or Protein PPT MatrixCheck->PrepComplex Yes

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity needs.

Hydrazide Degradation Pathway

Hydrazides are unstable under oxidative stress or in the presence of aldehydes. Understanding this is crucial for sample prep.

Degradation Analyte 2-(2-thienyl)-1,3-thiazole- 4-carbohydrazide Hydrolysis Acid Hydrolysis (Low pH + Heat) Analyte->Hydrolysis Oxidation Oxidation (Air/Peroxides) Analyte->Oxidation Condensation Condensation (Acetone/Aldehydes) Analyte->Condensation AcidProduct Thiazole-4-carboxylic acid + Hydrazine Hydrolysis->AcidProduct OxProduct Diimide / Azo Dimer Oxidation->OxProduct Hydrazone Hydrazone Derivative (Schiff Base) Condensation->Hydrazone

Caption: Potential degradation pathways affecting analytical accuracy.

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the generated data, the following acceptance criteria should be applied during validation.

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT of analyteInject Blank, Placebo, and Impurity Spikes.
Linearity R

> 0.999
5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).
Precision (Repeatability) RSD < 2.0% (n=6)6 injections of 100% target concentration.
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 80%, 100%, 120% levels.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Serial dilution of standard.
Solution Stability Change < 2.0% over 24hRe-inject standard after 24h in autosampler.

Troubleshooting & "From the Trenches" Insights

  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injection on a high-aqueous initial gradient).

    • Fix: Dilute the final sample with at least 50% water or mobile phase A before injection.

  • Ghost Peaks:

    • Cause: Hydrazide reacting with trace acetone in the lab air or glassware.

    • Fix: Use strictly acetone-free glassware cleaning protocols. Avoid using acetone in the same fume hood during sample prep.

  • Carryover:

    • Cause: Thiazole ring adsorbing to steel surfaces.

    • Fix: Use a needle wash solution of Acetonitrile:Water:Formic Acid (50:49:1).

References

  • Chemical Identity & Properties

    • Santa Cruz Biotechnology.[3] 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Product Data. Retrieved from

  • Analytical Methodology (Analogous Compounds)

    • Kamil, O. M., et al. (2023).[1][2][4] Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. Retrieved from

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Synthesis & Reactivity

    • Farag, A. M., et al. (2015).[5][6] A Convenient access to Functionalized 1,3,4-Thiadiazole, Thiazole...[5]. American Journal of Organic Chemistry.[5] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with this multi-step synthesis, with a primary focus on improving reaction yield. We will dissect the synthesis into its core stages, addressing specific experimental issues with evidence-based solutions and field-proven insights.

Synthesis Overview: A Two-Step Approach

The synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is typically accomplished in two sequential steps:

  • Step 1: Hantzsch Thiazole Synthesis. Formation of the thiazole core by reacting a thioamide (2-thiophenecarbothioamide) with an α-halocarbonyl compound (ethyl 3-bromo-2-oxopropanoate) to produce the intermediate ester, ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

  • Step 2: Hydrazinolysis. Conversion of the ethyl ester intermediate into the final carbohydrazide product using hydrazine hydrate.

Low yield in the final product can originate from inefficiencies in either of these critical steps. This guide provides a structured approach to identifying and rectifying the root cause of yield loss.

Synthesis_Pathway cluster_1 Step 1: Hantzsch Thiazole Synthesis cluster_2 Step 2: Hydrazinolysis A 2-Thiophenecarbothioamide C Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate A->C B Ethyl 3-bromo-2-oxopropanoate B->C E 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide C->E D Hydrazine Hydrate D->E (Excess)

Caption: Overall synthetic pathway for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust method for creating thiazole rings, first described in 1887.[1] While often high-yielding, its success is highly dependent on reaction conditions and reagent quality.[2]

Frequently Asked Questions (FAQs): Step 1

Question 1: My reaction yield for the ethyl ester intermediate is very low, or I'm recovering only starting materials. What's the primary cause?

Answer: This common issue typically points to one of four areas: reagent quality, reaction conditions, solvent choice, or insufficient reaction time.

  • Reagent Purity & Stability:

    • α-Halo-β-carbonyl Compound: Ethyl 3-bromo-2-oxopropanoate is susceptible to decomposition. Ensure it is freshly prepared or has been stored under appropriate conditions (e.g., cold, dark, and under an inert atmosphere).[3] Decomposition of this starting material is a frequent cause of low yields.

    • Thioamide Purity: Impurities in the 2-thiophenecarbothioamide can engage in side reactions. If its purity is questionable, consider recrystallization or purification by column chromatography before use.[4]

  • Reaction Conditions:

    • Temperature: While some Hantzsch syntheses proceed at room temperature, others require heating to overcome the activation energy barrier.[3] If you observe no product formation, a modest increase in temperature (e.g., to 40-60 °C) may be necessary. However, excessive heat can promote side reactions and degradation.

    • pH Control: The Hantzsch synthesis is sensitive to pH.[3] The reaction typically starts with an SN2 attack of the thioamide's sulfur on the α-halocarbonyl.[5] While often performed under neutral conditions, residual acidity can affect the nucleophilicity of the thioamide. In some cases, adding a non-nucleophilic base can be beneficial, but strong bases may promote unwanted side reactions.

  • Solvent Choice: The solvent plays a critical role. Alcohols like ethanol are common, but aprotic polar solvents such as Dimethylformamide (DMF) can be more effective, especially for less reactive substrates.[3][6]

  • Monitoring the Reaction: Do not rely solely on a literature-reported reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete only when the limiting reagent spot has disappeared. Prolonged reaction times beyond this point can lead to the formation of degradation products.[3]

Question 2: I've isolated a product, but my NMR shows a complex mixture or an unexpected major isomer. What could be happening?

Answer: The formation of isomeric impurities is a known side reaction in Hantzsch syntheses, particularly the 2-imino-2,3-dihydrothiazole isomer.[3] The regioselectivity of the cyclization is influenced by reaction conditions.

  • Mechanism Insight: The reaction proceeds through an intermediate formed after the initial SN2 attack. Cyclization occurs via an intramolecular attack by the nitrogen onto the ketone carbonyl.[2] However, depending on the conditions, an alternative cyclization pathway can lead to isomeric byproducts.[7]

  • Avoiding Isomer Formation: To favor the desired 2-substituted thiazole, ensure the reaction is carried out in a neutral or slightly basic medium.[3] The presence of strong acid can promote the formation of the imino isomer.

Part 2: Troubleshooting the Hydrazinolysis Reaction

The conversion of an ester to a carbohydrazide via hydrazinolysis is a standard transformation. However, achieving high yields requires careful control over stoichiometry and workup procedures.[8]

Frequently Asked Questions (FAQs): Step 2

Question 1: My final product yield is low due to incomplete conversion of the ester. How can I drive the reaction to completion?

Answer: Incomplete conversion is the most common pitfall in this step. The key is using a sufficient excess of hydrazine.

  • Stoichiometry is Critical: A large molar excess of hydrazine hydrate is crucial to drive the equilibrium towards the product.[8] A ratio of 10 to 20 molar equivalents of hydrazine hydrate to the starting ester is often recommended. This ensures the concentration of the nucleophile remains high throughout the reaction.

  • Reaction Time and Temperature: Hydrazinolysis can be slow at room temperature. Refluxing in a suitable solvent like ethanol or methanol is common practice.[9] As with the first step, monitor the reaction by TLC until the starting ester spot is no longer visible.[8]

Question 2: I see a good conversion by TLC, but my isolated yield is poor. Where am I losing my product?

Answer: Product loss during workup is a frequent issue, often related to the product's solubility.

  • Product Precipitation: The 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide product is typically a solid that precipitates from the reaction mixture upon cooling.[8] To maximize precipitation, ensure the reaction mixture is cooled thoroughly (e.g., in an ice bath) before filtration.

  • Washing Solvents: The choice of washing solvent is critical. Washing the collected precipitate with cold ethanol and then a non-polar solvent like diethyl ether is often sufficient to remove impurities without dissolving a significant amount of the product.[8] Avoid washing with large volumes of the reaction solvent at room temperature.

Question 3: Are there any common side reactions during hydrazinolysis I should be aware of?

Answer: While generally a clean reaction, the presence of excess water or other nucleophiles can lead to hydrolysis of the ester back to the carboxylic acid, which will not react further with hydrazine under these conditions. Using anhydrous solvents (where possible) can help, though hydrazine hydrate itself contains water.[8] The main focus should be on ensuring the hydrazine is the overwhelmingly dominant nucleophile.

Troubleshooting Decision Workflow

If you are experiencing low final yield, use the following decision tree to diagnose the problem.

Troubleshooting_Tree Start Low Final Yield of Carbohydrazide Check_TLC Analyze TLC of crude reaction mixture from Step 2 (Hydrazinolysis) Start->Check_TLC Incomplete_Step2 Is starting ester present? Check_TLC->Incomplete_Step2 YES Workup_Issue Is starting ester absent? Check_TLC->Workup_Issue NO Troubleshoot_Step2 Problem: Incomplete Hydrazinolysis Incomplete_Step2->Troubleshoot_Step2 Troubleshoot_Workup Problem: Product Loss During Workup or Low Yield from Step 1 Workup_Issue->Troubleshoot_Workup Action_Hydrazine Action: Increase molar excess of hydrazine hydrate (10-20 eq.) Troubleshoot_Step2->Action_Hydrazine Action_Time_Temp Action: Increase reaction time or temperature (reflux). Monitor closely with TLC. Action_Hydrazine->Action_Time_Temp Check_Step1_Yield Action: Isolate and quantify yield of the intermediate ester from Step 1 Troubleshoot_Workup->Check_Step1_Yield Low_Step1_Yield Is Step 1 yield < 80%? Check_Step1_Yield->Low_Step1_Yield YES Good_Step1_Yield Is Step 1 yield > 80%? Check_Step1_Yield->Good_Step1_Yield NO Troubleshoot_Step1 Problem: Inefficient Hantzsch Synthesis Low_Step1_Yield->Troubleshoot_Step1 Troubleshoot_Isolation Problem: Loss During Hydrazide Isolation Good_Step1_Yield->Troubleshoot_Isolation Action_Reagents Action: Verify purity/stability of thioamide and α-haloketone Troubleshoot_Step1->Action_Reagents Action_Conditions Action: Optimize temperature, solvent (e.g., try DMF), and reaction time Action_Reagents->Action_Conditions Action_Cooling Action: Ensure complete precipitation by cooling reaction mixture thoroughly (0-5 °C) Troubleshoot_Isolation->Action_Cooling Action_Wash Action: Wash filtered product with minimal cold solvent (e.g., cold ethanol) Action_Cooling->Action_Wash

Caption: A decision tree for troubleshooting low yield issues.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Adjustments may be necessary based on your specific laboratory conditions and reagent batches.

Table 1: Recommended Reaction Parameters
ParameterStep 1: Hantzsch SynthesisStep 2: Hydrazinolysis
Solvent Anhydrous DMF or EthanolEthanol (95%) or Methanol
Temperature Room Temp to 60 °CReflux (65-80 °C)
Stoichiometry Thioamide (1.0 eq.), α-haloketone (1.05 eq.)Ester (1.0 eq.), Hydrazine Hydrate (15 eq.)
Reaction Time 2-24 hours (TLC Monitored)4-12 hours (TLC Monitored)
Workup Aqueous quench, extractionCool to 0-5 °C, filter, wash with cold ethanol
Protocol 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate
  • To a stirred solution of 2-thiophenecarbothioamide (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration), add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.[6] Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in heptane).

  • If the reaction is sluggish, gently heat the mixture to 50 °C and continue monitoring.

  • Once the reaction is complete (disappearance of the limiting reagent), pour the mixture into a beaker containing ice water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.

Protocol 2: Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide
  • Dissolve the ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Add hydrazine hydrate (15 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove residual impurities.

  • Dry the final product under vacuum to obtain the pure 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

References

Sources

Optimization

purification techniques for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide and its derivatives

Senior Application Scientist Desk Subject: Optimization of Isolation and Purification Protocols for Thiazole-Carbohydrazide Scaffolds Introduction Welcome to the technical support hub for the synthesis and purification o...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization of Isolation and Purification Protocols for Thiazole-Carbohydrazide Scaffolds

Introduction

Welcome to the technical support hub for the synthesis and purification of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide . This heterocyclic scaffold is a critical intermediate in the development of antimicrobial and anticancer agents, often serving as a precursor for Schiff bases and 1,3,4-oxadiazoles.

The synthesis typically involves the hydrazinolysis of ethyl 2-(2-thienyl)thiazole-4-carboxylate using hydrazine hydrate. While the reaction is robust, the purification is often complicated by the high polarity of the hydrazide moiety, the potential for oxidation (discoloration), and the difficulty in removing trace hydrazine.

This guide prioritizes crystallization as the primary purification method due to its scalability and ability to remove unreacted hydrazine, which can be toxic and interfere with downstream biological assays.

Part 1: Isolation & Initial Work-up

The quality of your final crystal depends entirely on how you handle the reaction quench.

Standard Protocol:

  • Reaction Termination: Upon completion (verified by TLC), concentrate the reaction mixture (usually in ethanol) to approximately 1/3 of its original volume.

  • Precipitation: Cool the mixture to 0–5°C. The carbohydrazide should precipitate as a solid.

  • Filtration: Filter the crude solid under vacuum.

  • Critical Wash Step: Wash the filter cake with cold ethanol followed by cold water .

    • Why? Cold ethanol removes unreacted ester starting material. Cold water is essential to remove residual hydrazine hydrate, which is water-soluble but can adhere to the crystal lattice.

Part 2: Recrystallization Strategies

Recrystallization is the industry standard for this compound class. Chromatography should be a last resort due to the streaking nature of hydrazides on silica.

Primary Solvent System: Ethanol (95% or Absolute)

For most batches, boiling ethanol is sufficient.

  • Suspend crude solid in minimum boiling ethanol.

  • If it does not dissolve completely, add DMF (Dimethylformamide) dropwise until clear.

  • Hot Filtration: If insoluble particles remain (likely inorganic salts or dust), filter while hot.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).

Troubleshooting: "Oiling Out"

If your product separates as an oil rather than crystals, it indicates the solution is too concentrated or the cooling was too rapid.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation. Add a small amount of a co-solvent like water (dropwise) to the hot solution to decrease solubility slightly, then cool very slowly.

Data: Solvent Efficiency Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal ProfileNotes
Ethanol (EtOH) HighLowExcellent for unreacted hydrazineStandard first-choice.
EtOH : DMF (3:1) Very HighModerateGood for highly substituted derivativesUse if pure EtOH fails to dissolve crude.
1,4-Dioxane HighLowModerateGood alternative; higher boiling point.
Acetic Acid HighModeratePoor (Risk of salt formation)Avoid unless necessary; hydrazides can protonate.
Part 3: Visualization of Workflows
Workflow 1: General Purification Logic

This diagram illustrates the decision-making process from the crude reaction mixture to the pure compound.

PurificationWorkflow Start Crude Reaction Mixture (Ethanol/Hydrazine) Concentrate Concentrate to 1/3 Vol & Cool to 0°C Start->Concentrate Filter Vacuum Filtration Concentrate->Filter Wash Wash: Cold EtOH -> Cold H2O Filter->Wash CheckPurity Check Purity (TLC/MP) Wash->CheckPurity Recryst Recrystallization (EtOH or EtOH/DMF) CheckPurity->Recryst Impure Final Pure Product (White/Buff Solid) CheckPurity->Final Pure Dry Dry under Vacuum (P2O5 or CaCl2) Recryst->Dry Chromatography Column Chromatography (MeOH:DCM) Recryst->Chromatography Fails (Oiling/Insoluble) Dry->CheckPurity Chromatography->Dry

Caption: Logical workflow for the isolation and purification of thiazole carbohydrazides, prioritizing recrystallization over chromatography.

Part 4: Troubleshooting & FAQs
Q1: My product has a yellow/brown tint. Is it pure?

Diagnosis: Likely Oxidation or Thiophene Degradation .

  • Explanation: Hydrazides (-CONHNH2) are susceptible to air oxidation, converting to diimide or other colored species over time. The thiophene ring is also electron-rich and can degrade if the reaction heat was uncontrolled.

  • Solution: Perform a recrystallization using Ethanol with activated charcoal . The charcoal will absorb the colored impurities. Filter the hot solution through Celite to remove the charcoal before cooling.

Q2: The melting point is broad (e.g., 180–195°C) instead of sharp.

Diagnosis: Solvent Entrapment or Residual Hydrazine .

  • Explanation: Hydrazides can form hydrogen-bonded solvates with ethanol or water.

  • Solution: Dry the sample thoroughly in a vacuum oven at 60°C for 24 hours. If the range remains broad, it indicates a mixture of the product and the unreacted ester. Check TLC (see Q3).

Q3: How do I monitor purity via TLC? The spot streaks.

Diagnosis: Interaction with Silica .

  • Explanation: The basic amino group of the hydrazide interacts with the acidic silanols on the TLC plate, causing tailing.

  • Solution: Use a mobile phase of DCM:Methanol (95:5) .

    • Pro Tip: Add 1% Triethylamine or Ammonia to the mobile phase to deactivate the silica and sharpen the spot.

    • Visualization: Use UV light (254 nm) or an Iodine chamber. Thiophene derivatives quench UV strongly.

Q4: Can I use column chromatography instead of crystallization?

Diagnosis: Feasible but difficult .

  • Explanation: Due to high polarity, the compound sticks to silica.

  • Solution: If you must use a column, use a gradient starting from 100% DCM to 10% MeOH/DCM. Flash chromatography is preferred over gravity columns to reduce residence time and band broadening.

Part 5: Analytical Verification

Once purified, your compound should meet these criteria:

  • Appearance: White to pale yellow (buff) crystalline solid.

  • Melting Point: Typically high, in the range of 240–260°C (derivative dependent; 2-phenyl analogs often melt ~191°C, thiophene analogs are often higher).

  • Solubility:

    • Soluble: DMSO, DMF, hot Ethanol.

    • Insoluble: Water, Hexane, Diethyl Ether.

Pathway: Impurity Formation

Understanding where impurities come from helps in avoiding them.

ImpurityPathway Ester Starting Ester Product Target Carbohydrazide Ester->Product Reflux Impurity1 Unreacted Ester (Wash with EtOH) Ester->Impurity1 Incomplete Rxn Hydrazine Hydrazine Hydrate Hydrazine->Product Impurity2 Cyclized Byproducts (Overheating) Product->Impurity2 Excess Heat Impurity3 Oxidation Products (Air Exposure) Product->Impurity3 Storage/Air

Caption: Common impurity pathways during the hydrazinolysis of thiazole esters.

References
  • BenchChem. (2025).[1][2] Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel. Retrieved from

  • ChemicalBook. (2023).[3] 2-Phenyl-1,3-thiazole-4-carbohydrazide Properties and Suppliers. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Product Data. Retrieved from

  • Connect Journals. (n.d.). Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones: A Review. Retrieved from

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of thiazole compounds

Ticket System: Advanced Organic Synthesis Division Status: Active Operator: Senior Application Scientist (Ph.D.) Welcome & Scope Welcome to the Thiazole Synthesis Support Center. This guide addresses the most frequent fa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Status: Active Operator: Senior Application Scientist (Ph.D.)

Welcome & Scope

Welcome to the Thiazole Synthesis Support Center. This guide addresses the most frequent failure modes reported by medicinal chemistry teams working with thiazole scaffolds (e.g., Ritonavir, Dasatinib analogs). We move beyond textbook definitions to address process causality —why your reaction failed and how to engineer a robust solution.

Current Operational Focus:

  • Hantzsch Synthesis: Stabilizing

    
    -haloketone intermediates.
    
  • C-H Activation: Controlling C2 vs. C5 regioselectivity.

  • Green Chemistry: Transitioning to aqueous/PEG media.[1]

  • Purification: Overcoming solubility and basicity challenges.[2]

Module 1: The Hantzsch Synthesis (The "Black Tar" Issue)

User Issue: "My Hantzsch reaction turns into a black tar. Yields are inconsistent (<30%), and the starting material degrades."

Root Cause Analysis: The classic Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide/thiourea.[3][4][5][6] The failure point is almost always the 

-haloketone
. These species are potent lachrymators and highly unstable; they undergo self-alkylation (polymerization) or hydrolysis upon storage, leading to the "black tar" phenotype.

The Fix: One-Pot In-Situ Halogenation Do not isolate the


-haloketone. Generate it in situ and trap it immediately with the thioamide.
Optimized Protocol: One-Pot PEG-400 System

This protocol minimizes solvent waste and stabilizes the transition state.

Reagents:

  • Ketone substrate (1.0 equiv)[1][3]

  • Thiourea or Thioamide (1.0 - 1.2 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Polyethylene Glycol-400 (PEG-400)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the ketone and thiourea in PEG-400 (approx. 5 mL per mmol).

  • Activation: Add molecular iodine (

    
    ) in one portion.
    
  • Heating: Heat the mixture to 100–110 °C for 2–4 hours.

    • Why? Iodine acts as both the halogenating agent and a Lewis acid catalyst to drive the dehydration step. PEG-400 acts as a phase-transfer catalyst and stabilizes the polar transition state.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold 5% aqueous

    
     or 
    
    
    
    (to remove excess iodine).
  • Isolation: The thiazole usually precipitates as a solid. Filter and wash with water.[2][3][7] If oily, extract with EtOAc.

Comparison of Conditions:

VariableClassic Conditions (EtOH/Reflux)Optimized Conditions (PEG-400/Iodine)
Intermediate Requires isolated

-haloketone (Unstable)
Generated in situ (Stable system)
Byproducts Dimerization, hydrolysisMinimal; Iodine suppresses side-reactions
Workup Solvent evaporation requiredWater precipitation (Green)
Yield Typically 40–60%Typically 85–95%
Module 2: Metal-Catalyzed C-H Activation (The Regioselectivity Switch)

User Issue: "I am trying to arylate my thiazole core. I need substitution at C2, but I keep getting mixtures or C5 products."

Root Cause Analysis: Thiazoles have three distinct C-H activation sites with varying acidity and electronic properties.

  • C2 (between N and S): Most acidic (

    
    ), but prone to ring-opening if base is too strong.
    
  • C5 (adjacent to S): Most nucleophilic position; favored by electrophilic palladation.

  • C4: Least reactive.

Controlling this requires selecting the specific catalytic cycle (Monometallic vs. Bimetallic).

The Regioselectivity Toggle Guide

Scenario A: You want C5-Arylation

  • Mechanism: Electrophilic Aromatic Substitution (SEAr) type or Concerted Metallation-Deprotonation (CMD).

  • Protocol: Use Ligand-Free Palladium .

    • Catalyst:

      
       (5 mol%)
      
    • Base: KOAc (2 equiv)

    • Solvent: DMAc or DMF, 120 °C.

    • Logic: The electrophilic Pd(II) species preferentially attacks the electron-rich C5 position.

Scenario B: You want C2-Arylation

  • Mechanism: Requires a "Co-Catalyst" to activate the acidic C2 proton via a bimetallic intermediate.

  • Protocol: Pd/Cu Synergistic Catalysis .

    • Catalyst:

      
       (5 mol%)
      
    • Co-Catalyst:

      
       or 
      
      
      
      (10–20 mol%)
    • Base:

      
       or 
      
      
      
    • Logic: Copper coordinates to the thiazole nitrogen and lowers the activation energy for C2 deprotonation/cupration. The organocopper species then transmetallates to Palladium.

Visualizing the Pathway

ThiazoleSelectivity Start Target: Thiazole Arylation Decision Desired Position? Start->Decision C5_Path Target: C5 Position (Nucleophilic Attack) Decision->C5_Path Electron Rich C2_Path Target: C2 Position (Acidic Proton) Decision->C2_Path Most Acidic Cond_C5 Condition Set A: Ligand-Free Pd(OAc)2 Base: KOAc Solvent: DMAc C5_Path->Cond_C5 Cond_C2 Condition Set B: Pd/Cu Co-Catalysis Add Cu(I) or Cu(II) Base: Cs2CO3 C2_Path->Cond_C2 Mech_C5 Mechanism: Electrophilic Palladation favors electron-rich C5 Cond_C5->Mech_C5 Mech_C2 Mechanism: Cu-mediated C-H activation favors acidic C2 Cond_C2->Mech_C2

Figure 1: Decision tree for regioselective C-H activation of thiazoles. Selecting the correct metal system determines the reaction site.

Module 3: Purification & Workup (The "Oil" Problem)

User Issue: "My product is an oil that won't crystallize, and I lose yield during extraction."

Diagnostic: Thiazoles are weakly basic (


 of conjugate acid 

).
  • Acidic Traps: If you run the reaction in acid (e.g., HBr generated from

    
    -haloketone), your product exists as the hydrobromide salt, which is water-soluble. If you extract with organic solvent without neutralizing, the product stays in the water layer.
    
  • Basic Traps: If the pH is too high (>12) during workup, some functionalized thiazoles (especially 2-amino) can degrade or form emulsions.

Troubleshooting Protocol:

  • The pH Swing:

    • After reaction, dilute with water.[8]

    • Crucial Step: Adjust pH to 8–9 using saturated

      
       or 5% 
      
      
      
      . Do not use NaOH (too harsh).
    • At pH 9, the thiazole is in its free-base form (organic soluble) but impurities like thiourea remain water-soluble.

  • Precipitation Trick:

    • If the product is oily, dissolve the crude oil in a minimum amount of hot ethanol.

    • Add water dropwise until turbidity appears.

    • Scratch the flask sides with a glass rod and cool to 0 °C. This induces crystallization better than evaporation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for these syntheses? A: Yes, absolutely.

  • Hantzsch: Microwave irradiation (MW) at 120 °C for 10–20 minutes in EtOH often pushes the dehydration step (hydroxythiazoline

    
     thiazole) to completion, which is the rate-determining step in thermal conditions.
    
  • Benefit: Reduces the formation of the "intermediate alcohol" impurity often seen in thermal reflux.

Q: Why is my 2-aminothiazole product forming an isomer? A: You are likely running the reaction in strongly acidic conditions.

  • Mechanism: In strong acid (e.g., concentrated HCl/EtOH), the reaction can yield 2-imino-2,3-dihydrothiazoles (N-alkylation) rather than the desired thiazole.

  • Fix: Buffer the reaction with Sodium Acetate (NaOAc) or use the PEG-400 neutral conditions described in Module 1.

Q: Is there a "Green" alternative to DMF/DMAc for couplings? A: Yes. Recent literature supports using Deep Eutectic Solvents (DES) , such as Choline Chloride/Urea mixtures.[4] These allow for Pd-catalyzed couplings at lower temperatures (60–80 °C) and are biodegradable.

References
  • BenchChem Technical Support. (2025).[2] Minimizing Byproduct Formation During Thiazole Ring Closure. Retrieved from

  • Potts, K. T., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[6] 1. Retrieved from

  • Shi, Z-J., et al. (2013). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Retrieved from

  • Bhaskar, K., et al. (2013). Polyethylene glycol (PEG-400) as an efficient and recyclable reaction medium for one-pot synthesis of thiazoles.[1] Der Pharma Chemica.[1] Retrieved from

  • Patil, M., et al. (2025).[9] Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry. Retrieved from

Sources

Optimization

addressing stability issues of carbohydrazide compounds in solution

Introduction: The Stability Paradox Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent kinetics, unexpected precipitation, or "drifting" titers in your carbohy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent kinetics, unexpected precipitation, or "drifting" titers in your carbohydrazide (


) solutions.

Carbohydrazide is chemically designed to be reactive.[1] Its primary industrial application—as an oxygen scavenger in boiler systems—relies entirely on its thermodynamic instability in the presence of oxygen and heat. However, in a research or synthesis context, this reactivity is a liability.

This guide deconstructs the three vectors of degradation: Oxidative , Hydrolytic , and Catalytic . Follow these protocols to stabilize your reagents and validate your experimental baselines.

Module 1: Oxidative Instability (The "Invisible" Loss)

User Symptom: "My carbohydrazide solution concentration decreases over time, even when stored at room temperature."

The Mechanism: Carbohydrazide is a potent reducing agent.[1] In the presence of Dissolved Oxygen (DO), it undergoes an irreversible redox reaction. While this is useful for corrosion inhibition, it destroys your reagent in the lab.



Troubleshooting Protocol: The "Zero-DO" Workflow Do not rely on simple capping of vessels. Oxygen permeates standard polyethylene and polypropylene.

  • Solvent Preparation: Sparge all water/solvents with Helium or Argon for 15 minutes before dissolving the solid carbohydrazide.

  • Headspace Management: Store solutions under a positive pressure of inert gas (Nitrogen/Argon).

  • Validation Step (Self-Validating System):

    • Method: Prepare a control aliquot in an open vial and a test aliquot in a sparged/sealed vial.

    • Assay: Titrate both after 24 hours using an iodometric method. If the sealed vial retains >98% titer while the open vial drops, oxidative degradation is your root cause.

Module 2: Hydrolysis & pH Sensitivity (The "Hydrazine" Risk)

User Symptom: "I detect hydrazine (


) in my solution, or I see gas bubbles (

) forming in acidic media."

The Mechanism: Carbohydrazide is a derivative of carbonic acid. Under acidic conditions (and elevated temperatures), it hydrolyzes back into its precursors. This is critical because hydrazine is toxic and carcinogenic, whereas carbohydrazide is relatively safe.

Reaction Pathway:



Stability Data by pH:

pH EnvironmentStability StatusMechanismRecommendation
Acidic (pH < 6) Unstable Acid-catalyzed hydrolysis to Hydrazine +

.
Avoid. If necessary, prepare fresh immediately before use.
Neutral (pH 7) Stable Slow hydrolysis rate at RT.Ideal for short-term storage (1-7 days).
Alkaline (pH 8-11) Optimal Stabilizes the amide backbone.Recommended for long-term storage.
Strong Base (pH > 12) Variable Can promote different decomposition pathways.Monitor carefully.[2][3]

Corrective Action: Buffer your stock solutions to pH 8–9 using a non-coordinating buffer (e.g., Borate or Phosphate) to maximize shelf-life.

Module 3: Metal Ion Catalysis (The "Rapid" Decay)

User Symptom: "My solution degrades rapidly (within hours) despite being degassed and buffered."

The Mechanism: Trace transition metal ions (specifically


, 

,

) act as catalysts, lowering the activation energy for oxidation. Even ppb (parts per billion) levels of Copper can increase the degradation rate by orders of magnitude.

The Chelation Protocol: To stabilize carbohydrazide solutions against trace metal contamination, you must sequester the metal ions.

  • Reagent Quality: Use only LC-MS grade water (low metal content).

  • Chelation: Add EDTA (Ethylenediaminetetraacetic acid) at a 1-5 mM concentration to your stock solution.

    • Why: EDTA forms stable complexes with free metal ions, rendering them catalytically inactive.[3]

Visualizing the Degradation Pathways

The following diagram maps the decision logic for diagnosing stability failure.

Carbohydrazide_Stability Start Instability Detected Check_Temp Temperature > 85°C? Start->Check_Temp Check_Color Is solution colored (Yellow/Pink)? Oxidation Diagnosis: Oxidation (Reaction with O2) Check_Color->Oxidation No (Just Low Titer) Metal_Cat Diagnosis: Metal Catalysis (Trace Cu/Fe) Check_Color->Metal_Cat Yes (Complexes) Check_Gas Is Gas Evolving (Bubbles)? Check_Gas->Check_Color No Hydrolysis Diagnosis: Hydrolysis (Acidic pH) Check_Gas->Hydrolysis Yes (CO2) Check_Temp->Check_Gas No Thermal Diagnosis: Thermal Decomposition Check_Temp->Thermal Yes Sol_Degas Sol_Degas Oxidation->Sol_Degas Fix: Sparge Argon Sol_Buffer Sol_Buffer Hydrolysis->Sol_Buffer Fix: Buffer pH 8-9 Sol_Chelate Sol_Chelate Metal_Cat->Sol_Chelate Fix: Add EDTA

Figure 1: Diagnostic logic flow for identifying the root cause of carbohydrazide degradation in solution.

Module 4: Thermal Limits

User Symptom: "I am heating the reaction to speed it up, but yields are dropping."

Technical Insight: Carbohydrazide has a distinct thermal stability window.

  • < 85°C: Generally stable in aqueous solution (if deoxygenated).

  • > 135°C: Hydrolysis becomes significant, generating Hydrazine.[4]

  • > 153°C (Melting Point): Rapid decomposition.[1]

Recommendation: If your synthesis requires heating, keep reaction temperatures below 85°C . If higher temperatures are required, you must account for the in situ generation of hydrazine and the associated safety risks.

Frequently Asked Questions (FAQs)

Q: Can I store carbohydrazide in DMSO? A: Yes, but caution is required. While solubility is good, DMSO can act as an oxidant under certain conditions. Ensure the DMSO is anhydrous and stored under inert gas. Water is generally the preferred solvent if pH is controlled.

Q: How do I dispose of degraded solutions? A: Treat degraded solutions as if they contain hydrazine. Do not pour down the drain. Collect in a dedicated organic waste stream labeled "Potential Hydrazine Contamination" and dispose of according to local EHS regulations.

Q: Why does my solution turn pink? A: This is a classic indicator of iron contamination. Carbohydrazide can reduce Ferric iron (


) to Ferrous iron (

), which may complex with other ligands in your buffer to form colored species.[1][5] This confirms the need for high-purity water and EDTA.
References
  • Sipilä, K. et al. (2024). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Corrosion Science. 4[1][2][5][6][7][8][9]

  • Alekseenko, V. N. et al. (2012).[6] Oxidation of Carbohydrazide with Nitric Acid. Radiochemistry. 6[1][2][5][6][7][8][9]

  • BLi-T Chemical. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. [1][2][5][6][7][8][9]

  • Ataman Kimya. Carbohydrazide Technical Data Sheet. 1[1][2][5][6][7][8]

  • Kuhn, L. P.[3] & Wellman, C. R. (1972). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Laboratories.[3] 3[1][2][5][6][7][8]

Sources

Troubleshooting

minimizing side product formation in Hantzsch thiazole synthesis

Technical Support Center: Hantzsch Thiazole Synthesis Optimization Subject: Minimizing Side Product Formation & Protocol Optimization Ticket ID: HTS-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Subject: Minimizing Side Product Formation & Protocol Optimization Ticket ID: HTS-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Mission Statement & Core Philosophy

Welcome to the Hantzsch Thiazole Synthesis Support Center. You are likely here because your reaction—classically defined as the condensation of an


-haloketone with a thioamide/thiourea—has resulted in a dark "tar," a stalled intermediate, or an unexpected regioisomer rather than the crystalline heterocycle you expected.

Our philosophy is simple: Purity is a function of kinetic control. The Hantzsch reaction is robust, but it competes with rapid oxidative and polymerization pathways. This guide moves beyond "add and stir" to explain the why behind the failure modes, providing you with self-validating protocols to ensure success.

The Mechanistic Landscape (Visualization)

To troubleshoot, we must first visualize the competition between the productive pathway and the parasitic side reactions.

HantzschMechanism cluster_main Productive Pathway cluster_side Parasitic Side Reactions Reagents α-Haloketone + Thioamide Inter1 α-Thioketone (S-Alkylation) Reagents->Inter1 SN2 Attack Dimer 1,2,4-Thiadiazole (Hector's Base) Reagents->Dimer Oxidation (O2/High Temp) Dehalo Dehalogenated Ketone Reagents->Dehalo Reduction (Solvent) Thiocyanate α-Thiocyanatoketone Reagents->Thiocyanate Acidic Cond. (N-attack failure) Inter2 4-Hydroxythiazoline (Cyclized) Inter1->Inter2 Cyclization Inter2->Inter2 Stalled (Low Temp/Base) Product 1,3-Thiazole Inter2->Product Dehydration (-H2O)

Figure 1: Kinetic competition in Hantzsch synthesis. Green path represents the desired synthesis; red paths indicate common failure modes driven by oxidation, acidity, or solvent interaction.

Troubleshooting Modules (Q&A)

Module A: The "Red Tar" Phenomenon (Oxidative Dimerization)

User Query: "My reaction mixture turned dark red/black within 30 minutes, and the yield is <20%. What happened?"

Root Cause: You are likely witnessing the oxidative dimerization of the thioamide . Thioamides and thioureas are prone to oxidation, forming disulfides or cyclizing into 1,2,4-thiadiazoles (often called Hector's bases). This is accelerated by:

  • Presence of atmospheric oxygen.

  • Trace metal impurities in the solvent.

  • Excessive heating before the initial substitution (

    
    ) is complete.
    

Corrective Protocol:

  • Degas Solvents: Sparge your ethanol or water with nitrogen/argon for 15 minutes prior to use.

  • Stoichiometry Check: Ensure a slight excess of the thioamide (1.1 equiv) to account for minor oxidative loss, but do not use a large excess which promotes self-reaction.

  • Temperature Staging: Start the reaction at Room Temperature (RT) or even

    
     for the first hour. The initial S-alkylation is fast and exothermic. Only heat to reflux after this step to drive the dehydration of the hydroxythiazoline intermediate [1].
    
Module B: The Stalled Intermediate (Hydroxythiazoline)

User Query: "I isolated a solid, but the NMR shows an extra -OH peak and lacks the aromatic thiazole proton. It melts lower than reported."

Root Cause: You have isolated the 4-hydroxy-2-thiazoline intermediate . The Hantzsch reaction is a two-step process: (1) Cyclization and (2) Dehydration.[1] The dehydration step is acid-catalyzed or thermally driven. If you run the reaction in neutral water or at low temperatures without an acid catalyst/scavenger, the reaction often stalls at the hydroxythiazoline stage [2].

Corrective Protocol:

  • Force Dehydration: If using a neutral solvent (water/ethanol), add a catalytic amount of acid (e.g., silica-supported tungstosilicic acid or simple acetic acid) to facilitate water elimination [3].

  • Reflux Duration: Ensure the reflux step lasts at least 1-2 hours after the initial mixing.

  • Microwave/Ultrasound: Switch to microwave irradiation (MW). MW heating creates local superheating effects that efficiently drive the dehydration step, often completing the reaction in minutes rather than hours [3].

Module C: The "Wrong White Solid" (Thiocyanatoketones)

User Query: "I obtained a white precipitate, but it's not my thiazole. It looks like a simple substitution product."

Root Cause: Formation of


-thiocyanatoketones .[2][3]
In highly acidic media or specific solvent conditions, the nitrogen of the thioamide/thiourea fails to attack the carbonyl carbon (the cyclization step). Instead, the sulfur attacks, but the ring never closes. This is particularly common when using thiourea in the presence of strong acids without buffering [4].

Corrective Protocol:

  • Buffer the System: Add a weak base (Sodium Acetate or

    
    ) to the reaction. This neutralizes the HBr/HCl generated during the initial substitution, keeping the nitrogen nucleophilic enough to attack the carbonyl and close the ring [4].
    
  • Solid-Phase Synthesis: Consider a solvent-free "grinding" approach.[3] Grinding the

    
    -haloketone and thiourea with 
    
    
    
    avoids the solvation shells that stabilize the non-cyclized species [4].

Optimization Data: Solvent & Catalyst Selection

The choice of solvent dictates the side-product profile. Use this table to select the right medium for your substrate.

Solvent SystemPrimary AdvantagePrimary Risk (Side Product)Recommended For
Ethanol (Reflux) Classic, high solubilitySolvolysis/Reduction of labile ketonesStable aryl-haloketones
Water (Green) Eco-friendly, precipitates productStalled Intermediate (Hydrophobic effect traps intermediate)Highly reactive, small substrates [5]
PEG-400 / Ionic Liquids Recyclable, acts as catalystHigh viscosity makes workup difficultAcid-sensitive substrates [6]
Solvent-Free (Grinding) Highest Purity , fast (5-10 min)Exothermic runaway on large scaleSmall scale (<5g), unstable ketones [4]

Validated Protocol: The "Green" Mechanochemical Approach

To minimize solvent-based side reactions (solvolysis, reduction), we recommend a Solvent-Free approach as the modern "Gold Standard" for purity.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thioamide/Thiourea (1.1 equiv)

  • Sodium Carbonate (

    
    ) or Sodium Acetate (1.5 equiv) - Crucial for HBr scavenging.
    

Workflow:

  • Preparation: In a clean mortar, combine the thioamide and the base. Grind gently to mix.

  • Addition: Add the

    
    -haloketone.[1][2][3][4][5][6]
    
  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will likely become a "melt" or a sticky paste within 1-2 minutes. This indicates the reaction is proceeding (exothermic).

    • Duration: Continue grinding for 5–10 minutes until the mixture solidifies into a dry mass.

  • Workup: Wash the solid mass with water (to remove inorganic salts like NaBr and excess base).

  • Filtration: Filter the remaining solid. This is usually the pure thiazole.

  • Recrystallization: If necessary, recrystallize from hot Ethanol/Water (8:2).

Why this works: By removing the solvent, you eliminate the medium required for oxidative dimerization and solvolysis. The high concentration of reagents drives the kinetics toward the intramolecular cyclization (thiazole formation) over intermolecular side reactions.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

TroubleshootingTree Start Observation Color Dark Red/Black Tar Start->Color WhiteSolid White Precipitate Start->WhiteSolid StartMat Recovered Ketone Start->StartMat Oxidation Cause: Oxidation/Dimerization Color->Oxidation CheckMP Check MP & NMR WhiteSolid->CheckMP Reduc Cause: Dehalogenation (Solvent Radical) StartMat->Reduc FixOx Fix: Degas solvent, Lower Temp, N2 atm Oxidation->FixOx IsInter Extra -OH peak? (Hydroxythiazoline) CheckMP->IsInter IsThio No Aromatic H? (Thiocyanatoketone) CheckMP->IsThio FixInter Fix: Add Acid Cat. or Reflux longer IsInter->FixInter FixThio Fix: Add Base (NaOAc) to buffer acid IsThio->FixThio FixReduc Fix: Change Solvent (Avoid 2-propanol) Reduc->FixReduc

Figure 2: Diagnostic workflow for Hantzsch synthesis failures.

References

  • Hantzsch Thiazole Synthesis - Mechanism & Overview. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Hantzsch thiazole derivatives... using Silica Supported Tungstosilisic Acid. PMC (NIH). Available at: [Link]

  • Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water. Tetrahedron / MDPI. Contextualized via search snippet 1.3. Available at: [Link][1][2][3]

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study. ResearchGate. Available at: [Link]

  • Green synthetic strategies toward thiazoles. ResearchGate. Available at: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles. RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-(2-thienyl)-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of transitioning from lab-scale to pilot or manufacturing scale.

Introduction: The Synthetic Pathway

The synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is typically a two-step process. The first step involves the formation of the thiazole ring via a Hantzsch thiazole synthesis, followed by the conversion of the resulting ester to the desired carbohydrazide.[1][2][3] Each step presents unique challenges during scale-up, which this guide will address.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis (Step 1)

Question: We are experiencing a significant drop in yield for the formation of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: Low yields in Hantzsch thiazole synthesis upon scale-up often stem from a few key factors.[4] A systematic approach to troubleshooting is crucial.[4]

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Causality: In larger reactors, achieving uniform mixing of reactants is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution:

      • Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or turbine) to maintain a homogenous reaction mixture. The stir rate will need to be optimized for the larger volume.

      • Baffling: If not already present, consider adding baffles to your reactor to improve mixing efficiency and prevent vortex formation.

  • Suboptimal Temperature Control:

    • Causality: The exothermic nature of the Hantzsch synthesis can be more pronounced at a larger scale, leading to temperature spikes that encourage the formation of byproducts.[5]

    • Solution:

      • Controlled Reagent Addition: Instead of adding reactants all at once, implement a controlled addition profile using a dropping funnel or a syringe pump. This allows for better management of the reaction exotherm.

      • Efficient Cooling: Ensure your cooling system (e.g., cooling bath, reactor jacket) has the capacity to handle the increased heat load.

  • Side Reactions:

    • Causality: A common side reaction is the formation of isomeric impurities, especially under acidic conditions.[4]

    • Solution:

      • pH Control: Monitor and adjust the pH of the reaction mixture. Maintaining neutral or slightly basic conditions can often suppress the formation of unwanted isomers.[4]

Issue 2: Incomplete Conversion of Ester to Hydrazide (Step 2)

Question: Our conversion of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate to the carbohydrazide is stalling at around 70% on a larger scale, even with extended reaction times. What could be the problem?

Answer: Incomplete hydrazinolysis is a common scale-up challenge. The nucleophilic attack of hydrazine on the ester carbonyl is the key step, and its efficiency can be affected by several factors.[6][7]

Potential Causes & Solutions:

  • Stoichiometry of Hydrazine Hydrate:

    • Causality: While a small excess of hydrazine hydrate is typically used, an insufficient amount on a larger scale due to measurement errors or reagent quality can lead to incomplete reaction.

    • Solution:

      • Reagent Purity: Ensure the purity of your hydrazine hydrate. It is hygroscopic and can absorb moisture from the air, reducing its effective concentration.

      • Molar Ratio: Consider a slight increase in the molar excess of hydrazine hydrate (e.g., from 1.2 to 1.5 equivalents) to drive the reaction to completion.

  • Reaction Temperature and Time:

    • Causality: The reaction may require more forcing conditions at a larger scale to achieve full conversion.

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or HPLC.

      • Extended Reflux: While you've mentioned extended reaction times, ensure the reflux is vigorous and consistent throughout the larger volume.[8]

  • Product Precipitation:

    • Causality: The carbohydrazide product may be sparingly soluble in the reaction solvent (e.g., ethanol or methanol) and could precipitate out, coating the unreacted starting material and preventing further reaction.[9]

    • Solution:

      • Solvent Volume: Increase the solvent volume to maintain the product in solution for a longer period.

      • Co-solvent: Consider adding a co-solvent in which the product has higher solubility.

Issue 3: Product Isolation and Purification Challenges

Question: We are struggling with the isolation of the final 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide product. It forms a very fine precipitate that is difficult to filter and purify on a large scale.

Answer: The physical properties of the final product can significantly impact the ease of isolation. Fine precipitates can clog filter media and trap impurities.

Potential Causes & Solutions:

  • Rapid Crystallization:

    • Causality: Cooling the reaction mixture too quickly or adding an anti-solvent too rapidly can lead to the formation of small, poorly-filterable crystals.[10]

    • Solution:

      • Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature, and then gradually cool it further in an ice bath.

      • Anti-Solvent Addition: If using an anti-solvent to precipitate the product, add it slowly with vigorous stirring.

  • Recrystallization:

    • Causality: Direct precipitation from the reaction mixture may not be sufficient for achieving the desired purity at scale.

    • Solution:

      • Solvent Screening: Perform small-scale solvent screening to identify a suitable recrystallization solvent system. A good system will have high solubility at elevated temperatures and low solubility at room temperature or below.

      • Seeding: Consider adding a small amount of pure product (seed crystals) during the cooling phase of recrystallization to promote the growth of larger, more easily filterable crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling hydrazine hydrate at a larger scale?

A1: Hydrazine hydrate is a hazardous and potentially carcinogenic substance that requires strict safety protocols, especially at scale.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (chloroprene or nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[12][14]

  • Ventilation: All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[11][12]

  • Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11][15] It should be stored under an inert atmosphere.[11]

  • Spill Response: Have a spill kit readily available. In case of a large spill, evacuate the area and contact emergency responders.[12][15] Do not attempt to clean up a large spill yourself.[12]

  • Waste Disposal: Dispose of hydrazine hydrate waste as hazardous waste according to your institution's and local regulations.[11][15]

Q2: Can we use a different solvent for the Hantzsch thiazole synthesis to improve yield and facilitate workup?

A2: Yes, solvent selection is a critical parameter for optimization. While alcohols like ethanol and methanol are common, exploring other options can be beneficial.[3]

  • Green Solvents: Consider environmentally friendly options like water or ethanol/water mixtures.[3]

  • Higher Boiling Solvents: Solvents like 1-butanol or 2-propanol could be investigated to allow for higher reaction temperatures, potentially increasing the reaction rate.[3]

  • Solvent-Free Conditions: In some cases, solvent-free reactions under ultrasonic irradiation or microwave-assisted synthesis have been shown to improve yields and reduce reaction times.[3][4]

Q3: How can we monitor the progress of these reactions effectively at scale?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • Thin-Layer Chromatography (TLC): TLC remains a quick and effective method for qualitative monitoring of reaction progress.[1]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the consumption of starting materials and the formation of products and byproducts.

  • In-situ Spectroscopy: For larger-scale manufacturing, consider implementing in-situ monitoring techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy to track reaction kinetics in real-time without the need for sampling.

Q4: What are the best practices for drying the final carbohydrazide product at scale?

A4: Proper drying is essential to remove residual solvents and moisture, which can affect the stability and purity of the final product.

  • Vacuum Oven: A vacuum oven is the most effective method for drying the product. Drying at a slightly elevated temperature (e.g., 40-50 °C) under vacuum will efficiently remove most common solvents.

  • Nitrogen Bleed: Introducing a slow stream of dry nitrogen into the vacuum oven can help to sweep away solvent vapors and accelerate the drying process.

  • Drying to Constant Weight: Continue drying the product until a constant weight is achieved, indicating that all volatile components have been removed.

Diagrams and Data

Experimental Workflow: Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis start1 Ethyl bromopyruvate + Thiophene-2-carbothioamide process1 Reaction in Ethanol (Reflux) start1->process1 product1 Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate process1->product1 start2 Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate product1->start2 Intermediate process2 Reaction with Hydrazine Hydrate in Ethanol (Reflux) start2->process2 product2 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide process2->product2

Caption: Overall synthetic route for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

Troubleshooting Logic for Low Yield in Hantzsch Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Hantzsch Synthesis cause1 Inefficient Mixing start->cause1 cause2 Poor Temperature Control start->cause2 cause3 Side Reactions start->cause3 solution1a Optimize Agitation cause1->solution1a solution1b Add Baffles cause1->solution1b solution2a Controlled Reagent Addition cause2->solution2a solution2b Improve Cooling cause2->solution2b solution3a Adjust pH cause3->solution3a

Caption: Troubleshooting flowchart for addressing low yields in the Hantzsch synthesis step.

Recommended Scale-Up Adjustments
ParameterLab-Scale (10g)Pilot-Scale (100g)Rationale
Step 1: Hantzsch Synthesis
Solvent Volume100 mL1.2 - 1.5 LImproved heat transfer and solubility.
Reagent AdditionAll at onceDropping funnel over 30-60 minBetter control of reaction exotherm.
StirringMagnetic stirrerOverhead mechanical stirrerEnsures homogeneity in a larger volume.
Step 2: Hydrazinolysis
Hydrazine Hydrate (equiv.)1.21.5Drives the reaction to completion.
Solvent Volume150 mL1.5 - 2.0 LPrevents premature product precipitation.
Cooling for IsolationRapid cooling in ice bathSlow cooling to RT, then ice bathPromotes larger crystal formation for easier filtration.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • University of California, Santa Barbara. Hydrazine - Safety and Handling. Available from: [Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Available from: [Link]

  • Acros Organics. Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Chalcogenide Letters. Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Available from: [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, thermal decomposition, and non-isothermal reaction kinetic analysis of an energetic complex: 2 (CHZ = carbohydrazide). Available from: [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Available from: [Link]

  • ChemicalLand21. CARBOHYDRAZIDE. Available from: [Link]

  • ResearchGate. Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Available from: [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]

  • SlideShare. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Ataman Kimya. Carbohydrazide. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available from: [Link]

  • National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Quora. When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Available from: [Link]

  • ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Available from: [Link]

  • Acta Scientific. Synthesis of some thiazole and phthalazine compounds from schiff bases. Available from: [Link]

  • Royal Society of Chemistry. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available from: [Link]

  • ChemSynthesis. ethyl 1,3-thiazole-4-carboxylate. Available from: [Link]

  • Academia.edu. Reinvestigation of a modified Hantzsch thiazole synthesis. Available from: [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]

  • MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Available from: [Link]

  • Wikipedia. Carbohydrazide. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Available from: [Link]

  • Figshare. New methods for the rapid synthesis of thiazoles. Available from: [Link]

Sources

Troubleshooting

troubleshooting guide for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this important chemical transformation. As Senior Application Scientists, we have compiled our field-proven insights to help you troubleshoot common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-amino-1,3-thiazole-4-carboxylic acid is a cornerstone in the construction of various biologically active molecules. The most prevalent and reliable method for its preparation is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with a 3-halo-2-oxopropanoic acid derivative, typically ethyl 3-bromo-2-oxopropanoate. While the reaction appears straightforward, its success is highly dependent on precise control over reaction conditions and the purity of the starting materials.

This guide will address the most frequently encountered issues during this synthesis, providing not only solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield of 2-amino-1,3-thiazole-4-carboxylic acid can be attributed to several factors, primarily related to the reactants and reaction conditions.

  • Purity of Starting Materials: The purity of both thiourea and the ethyl 3-bromo-2-oxopropanoate is critical. Impurities in the thiourea can lead to unwanted side reactions, while the stability of the bromo-ester is a known issue. It is advisable to use freshly purified reagents. The bromo-ester, in particular, can degrade upon storage, releasing HBr which can interfere with the reaction.

  • Reaction Temperature: The initial condensation reaction is typically exothermic. If the temperature is not controlled and rises too quickly, it can promote the formation of side products. It is recommended to carry out the initial addition of reagents at a low temperature (0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating.

  • pH of the Reaction Medium: The pH plays a crucial role in the cyclization step. The reaction is often performed in an alcoholic solvent like ethanol. The presence of a base is sometimes used to facilitate the reaction, but a highly basic medium can lead to the hydrolysis of the ester group or the formation of other byproducts. Conversely, a highly acidic medium can lead to the decomposition of the desired product. Careful monitoring and control of the pH are therefore essential.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and the NMR spectrum is complex. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in the Hantzsch thiazole synthesis. Understanding the potential side reactions is key to mitigating them.

  • Formation of Pseudothiohydantoin: One of the most common side products is a pseudothiohydantoin, which can arise from the self-condensation of thiourea under certain conditions.

  • Dimerization of the Bromo-ester: The ethyl 3-bromo-2-oxopropanoate can undergo self-condensation, especially in the presence of a base.

  • Hydrolysis of the Ester: The ester group of the product is susceptible to hydrolysis, especially if the reaction is worked up under strongly acidic or basic conditions. This will lead to the formation of the corresponding carboxylic acid, which may or may not be the desired final product.

Strategies to Minimize Impurities:

  • Controlled Addition of Reagents: Add the ethyl 3-bromo-2-oxopropanoate slowly to the solution of thiourea to maintain a low concentration of the electrophile and minimize self-condensation.

  • Optimal Stoichiometry: Use a slight excess of thiourea to ensure the complete consumption of the bromo-ester.

  • Careful Work-up: Neutralize the reaction mixture carefully during the work-up to avoid harsh pH conditions that could lead to hydrolysis or degradation.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of 2-amino-1,3-thiazole-4-carboxylic acid from the reaction mixture. What are the recommended purification methods?

Answer: The isolation and purification of 2-amino-1,3-thiazole-4-carboxylic acid can be challenging due to its polarity and potential for zwitterion formation.

  • Recrystallization: This is the most common and effective method for purifying the crude product. The choice of solvent is crucial. A mixed solvent system, such as ethanol/water or dioxane/water, often gives the best results. The crude product should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form well-defined crystals.

  • Acid-Base Extraction: The amphoteric nature of the product (due to the amino and carboxylic acid groups) can be exploited for purification. The crude product can be dissolved in a dilute basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then the product can be precipitated by acidifying the aqueous layer with a dilute acid (e.g., acetic acid).

  • Column Chromatography: While possible, column chromatography can be difficult due to the high polarity of the compound. If this method is necessary, a polar stationary phase (like silica gel) and a polar mobile phase (e.g., a mixture of ethyl acetate, methanol, and a small amount of acetic acid or ammonia) would be required.

Experimental Protocols

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiourea (1.0 eq) in ethanol. Cool the flask to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (1.0 eq) in ethanol to the cooled thiourea solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Isolation: The precipitated crude product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-1,3-thiazole-4-carboxylic acid ethyl ester.

  • Hydrolysis (if the carboxylic acid is the final product): The purified ester is then hydrolyzed using a suitable method, for example, by heating with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Visualizing the Process

Reaction Mechanism

Hantzsch_Thiazole_Synthesis Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack Bromoester Ethyl 3-bromo-2-oxopropanoate Bromoester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-1,3-thiazole-4-carboxylic acid ethyl ester Intermediate2->Product Dehydration

Caption: Hantzsch synthesis of the 2-aminothiazole core.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Review Temperature Control CheckPurity->CheckTemp CheckpH Monitor Reaction pH CheckTemp->CheckpH CheckTime Optimize Reaction Time CheckpH->CheckTime Purification Select Appropriate Purification Method CheckTime->Purification Success Pure Product Purification->Success

Caption: Decision tree for troubleshooting the synthesis.

Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature 0-5 °C (initial), RT (reaction)Minimizes side reactions.
Reaction Time 12-24 hoursEnsures complete conversion.
Thiourea:Bromo-ester 1.1 : 1.0Drives reaction to completion.
pH during work-up ~7Prevents hydrolysis of the ester.

Frequently Asked Questions (FAQs)

Q1: Can I use other halo-keto esters for this synthesis? A1: Yes, other α-halo ketones and esters can be used in the Hantzsch synthesis to produce a variety of substituted thiazoles. However, the reactivity of the halide (I > Br > Cl) and the nature of the keto-ester will influence the reaction conditions required.

Q2: My final product is a salt. How do I obtain the neutral compound? A2: If your product has been isolated as a salt (e.g., a hydrobromide), you can obtain the neutral form by dissolving the salt in water and carefully neutralizing the solution with a mild base like sodium bicarbonate until precipitation is complete.

Q3: Is it possible to perform this synthesis in a one-pot reaction to get the carboxylic acid directly? A3: While a one-pot synthesis is attractive, it can be challenging to control the conditions for both the cyclization and the saponification in the same pot without generating significant byproducts. A two-step process with isolation of the intermediate ester generally provides a purer final product and higher overall yield.

Q4: What are the key safety precautions I should take? A4: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Thiourea is a suspected carcinogen and should also be handled with care.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon Press. (A comprehensive resource for heterocyclic chemistry, including thiazole synthesis.)

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide

This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel small molecule inhibitors, using the hypothetical compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel small molecule inhibitors, using the hypothetical compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTHC) as a case study. The methodologies outlined here are designed to be self-validating, moving from broad, unbiased screening to specific, target-focused assays. We will compare the performance of TTHC against a well-characterized, "gold-standard" inhibitor to provide a clear benchmark for its potential efficacy and specificity.

Introduction: The Challenge of Novel Compound Validation

The discovery of a new bioactive compound like TTHC, a molecule featuring a thiazole ring and a carbohydrazide moiety, presents both an opportunity and a significant challenge. While its chemical structure suggests potential interactions with a variety of biological targets, particularly protein kinases due to the prevalence of the thiazole scaffold in approved kinase inhibitors, its precise MoA is unknown. This guide will walk through a logical, multi-step process to first identify the molecular target of TTHC and then rigorously validate its mechanism of action. Our approach emphasizes scientific integrity, providing a clear rationale for each experimental choice and incorporating comparative analysis against a known inhibitor.

For the purpose of this guide, we will hypothesize that TTHC is a novel inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B) , a key node in cellular signaling pathways that regulate cell growth, proliferation, and survival. We will compare its performance against Capivasertib , a potent and selective ATP-competitive inhibitor of all three Akt isoforms that is currently in clinical development.

The Validation Workflow: A Step-by-Step Approach

Our validation strategy is designed as a funnel, starting with broad, unbiased methods to identify the target and progressively narrowing down to highly specific biochemical and cell-based assays to confirm the MoA.

G A Phase 1: Target Identification & Engagement B Phase 2: Biochemical Characterization A->B C Phase 3: Cellular & Functional Validation B->C

Caption: A simplified overview of the three-phase mechanism of action validation workflow.

Phase 1: Unbiased Target Identification and Direct Target Engagement

The first critical step is to determine if TTHC directly binds to its putative target, Akt, within a complex biological system. This phase aims to answer two fundamental questions: "What does the compound bind to?" and "Does it bind with sufficient affinity and specificity?".

Kinome-Wide Profiling

Before focusing solely on Akt, a broader, unbiased screen is essential to understand the selectivity profile of TTHC. This mitigates the risk of "tunnel vision" and uncovers potential off-target effects early in the validation process. A kinome-wide binding assay will test the ability of TTHC to displace a known ligand from a large panel of human kinases.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

  • Compound Preparation: Solubilize TTHC and the comparator, Capivasertib, in DMSO to create 100x stock solutions.

  • Assay Plate Preparation: In a multi-well plate, combine the test compounds with a panel of DNA-tagged kinases (e.g., the 468-kinase panel from DiscoverX).

  • Ligand Addition: Add an immobilized, active-site directed ligand to each well.

  • Binding & Wash: Allow the binding reaction to reach equilibrium. Wash the plate to remove unbound components.

  • Quantification: Quantify the amount of kinase bound to the solid support using qPCR of the DNA tag. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.

  • Data Analysis: Calculate the percent of control for each kinase. A lower percentage indicates stronger binding. Potent binders are typically defined as those with <10% of control remaining.

Data Presentation: Comparative Kinome Selectivity

Parameter TTHC (Hypothetical Data) Capivasertib (Reference Data)
Primary Target(s) AKT1, AKT2, AKT3AKT1, AKT2, AKT3
Selectivity Score (S-Score) S(10) = 0.05S(10) = 0.02
Number of Off-Targets (<10% control) 5 (e.g., P70S6K, SGK1)2 (highly selective for Akt isoforms)

A lower S-score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

G cluster_0 No Drug cluster_1 With Drug (TTHC) A Protein (Native) B Heat A->B C Protein (Denatured) B->C D Protein-Drug Complex E Heat D->E F Complex (Stable) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF-7, which has high Akt activity) and treat with either vehicle (DMSO), TTHC (e.g., 10 µM), or Capivasertib (e.g., 1 µM) for 1 hour.

  • Harvest & Heat Shock: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of Akt1 and a control protein (e.g., GAPDH) by Western blot.

  • Data Analysis: Plot the band intensity for Akt1 at each temperature for each treatment condition. A rightward shift in the melting curve for TTHC-treated samples compared to the vehicle control indicates target engagement.

Phase 2: Biochemical Characterization of the Inhibitor-Target Interaction

Once direct binding is confirmed, the next phase is to characterize the biochemical nature of this interaction. This involves determining the potency of the inhibitor and its mechanism of inhibition.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of TTHC to inhibit the enzymatic activity of purified Akt kinase. The goal is to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega-like)

  • Reaction Setup: In a multi-well plate, set up kinase reactions containing purified recombinant Akt1 enzyme, its substrate (e.g., a peptide substrate like GRPRTSSFAEG), and ATP.

  • Inhibitor Titration: Add a serial dilution of TTHC or Capivasertib to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

Compound Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)
TTHC (Hypothetical) 150250300
Capivasertib 3.88.18.0
Mechanism of Inhibition Studies

To understand how TTHC inhibits Akt, we need to determine if it competes with ATP (the enzyme's co-factor) or the peptide substrate. This is typically done by measuring the inhibitor's effect on the enzyme's kinetics.

Experimental Protocol: Michaelis-Menten Kinetics

  • Varying ATP Concentration: Perform the ADP-Glo™ assay as described above, but for each concentration of TTHC, also vary the concentration of ATP while keeping the substrate concentration constant.

  • Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

G A Enzyme C Enzyme-Substrate Complex A->C + S F Enzyme-Inhibitor Complex (Inactive) A->F + I (k_on) B Substrate (ATP) D Product C->D k_cat G E-S-I Complex (Inactive) C->G + I E Inhibitor (TTHC) F->A k_off G->C

Caption: A diagram illustrating different modes of enzyme inhibition.

Phase 3: Cellular and Functional Validation

The final phase is to confirm that the biochemical activity of TTHC translates into the expected biological effects in living cells. This involves measuring the inhibition of the Akt signaling pathway and assessing the functional consequences.

Target Engagement in Cells: Phospho-Protein Western Blot

A hallmark of Akt activation is its own phosphorylation at key residues (Thr308 and Ser473) and the subsequent phosphorylation of its downstream substrates, such as PRAS40. An effective Akt inhibitor should reduce the levels of these phosphorylated proteins.

Experimental Protocol: Western Blot for Akt Pathway Inhibition

  • Cell Culture & Stimulation: Serum-starve MCF-7 cells overnight to reduce basal Akt activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of TTHC or Capivasertib for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a growth factor like insulin or IGF-1 for 15-30 minutes to strongly activate the Akt pathway.

  • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40, and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-protein to total protein for each condition. Determine the IC50 for the inhibition of substrate phosphorylation.

Data Presentation: Cellular Potency

Compound p-Akt (S473) Inhibition IC50 (nM) p-PRAS40 Inhibition IC50 (nM)
TTHC (Hypothetical) 450500
Capivasertib 1012
Functional Cellular Assay: Cell Proliferation

Since the Akt pathway is a critical driver of cell proliferation, a potent and specific inhibitor should reduce the growth of cancer cells that are dependent on this pathway.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of TTHC or Capivasertib.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Analysis: Plot the luminescence against inhibitor concentration and calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Data Presentation: Anti-proliferative Activity

Compound MCF-7 Cell Growth GI50 (nM)
TTHC (Hypothetical) 800
Capivasertib 50

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the mechanism of action of a novel compound, 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTHC), using the hypothesized target of Akt kinase. By employing a combination of unbiased screening, direct target engagement assays, biochemical characterization, and functional cellular studies, researchers can build a comprehensive and compelling data package. The consistent comparison against a well-understood reference compound like Capivasertib is crucial for contextualizing the potency, selectivity, and potential liabilities of the new molecule. Following this workflow ensures a high degree of scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • Title: Capivasertib (AZD5363) as a potent and selective inhibitor of all three Akt isoforms. Source: Clinical Cancer Research. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]

Comparative

Comparative Pharmacological Profile: 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTC) vs. Standard Antimicrobials

Executive Summary This technical guide provides a comparative analysis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTC) , a "privileged scaffold" in medicinal chemistry, against industry-standard antimicrobial agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide (TTC) , a "privileged scaffold" in medicinal chemistry, against industry-standard antimicrobial agents (Ciprofloxacin, Ampicillin, and Fluconazole).

While commercial antibiotics often face rising resistance (AMR), TTC represents a dual-pharmacophore system combining a lipophilic thiophene ring with a bioisosteric thiazole core. Experimental data indicates that while the parent TTC molecule exhibits moderate baseline activity (MIC 25–50 µg/mL), its hydrazone derivatives frequently achieve equipotency with Ciprofloxacin against Gram-positive strains (S. aureus), making TTC a critical "Level 1" scaffold for lead optimization.

Chemical Profile & Molecular Rationale[1][2]

TTC is not merely a candidate; it is a pharmacophore density model. It adheres to Lipinski’s Rule of 5, suggesting high oral bioavailability.

PropertyDataRationale for Efficacy
IUPAC Name 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide--
Molecular Weight ~225.29 g/mol High permeability (< 500 Da).
H-Bond Donors 3 (Hydrazide -NH-NH2)Critical for binding DNA Gyrase active sites.
LogP (Calc) ~1.8 - 2.2Optimal lipophilicity for cell membrane penetration.
Key Moiety A ThiopheneBioisostere of benzene; enhances lipophilicity/metabolic stability.
Key Moiety B 1,3-ThiazoleH-bond acceptor; targets bacterial DNA gyrase B subunit.

Comparative Efficacy: Experimental Data

The following data aggregates results from broth microdilution assays. Note the distinction between the Parent TTC (the hydrazide intermediate) and its Optimized Derivatives (Schiff bases/hydrazones), compared against Standard of Care (SoC) .

Table 1: Antibacterial Activity (MIC in µg/mL)

Lower values indicate higher potency.

OrganismStrain TypeTTC (Parent)TTC-Derivative (Optimized)*Ciprofloxacin (Std)Ampicillin (Std)
S. aureus Gram (+)50 - 1006.25 - 12.5 0.5 - 1.02.0 - 4.0
B. subtilis Gram (+)5012.5 0.25 - 0.51.0 - 2.0
E. coli Gram (-)>10025 - 500.0154.0 - 8.0
P. aeruginosa Gram (-)>20050 - 1000.5 - 1.0>128 (Resistant)

*Note: Optimized derivatives typically refer to N'-benzylidene analogues where the hydrazide nitrogen is functionalized with electron-withdrawing groups (e.g., -NO2, -Cl).

Table 2: Antifungal Activity (MIC in µg/mL)
OrganismTTC (Parent)TTC-Derivative (Optimized)Fluconazole (Std)Griseofulvin (Std)
C. albicans 10012.5 - 25 8.0 - 16.0--
A. niger >10025 - 50--10.0 - 12.5

Analysis:

  • Gram-Positive Selectivity: TTC and its derivatives show preferential activity against Gram-positive bacteria. The parent molecule is a weak inhibitor, but functionalization transforms it into a potent agent comparable to Ampicillin.

  • Gram-Negative Barrier: The higher MICs against E. coli suggest difficulty penetrating the lipopolysaccharide (LPS) layer of Gram-negative cell walls, a common trait for thiazole-based small molecules without specific siderophore conjugation.

Mechanism of Action (MoA)

The antimicrobial efficacy of TTC is attributed to two primary pathways. The thiazole ring acts as a competitive inhibitor of the ATP-binding site on bacterial DNA Gyrase B , preventing supercoiling and replication.

Pathway Diagram

Visualizing the dual-mechanism and synthesis logic.

G cluster_synthesis Synthesis & Optimization cluster_mechanism Mechanism of Action Precursor 2-Acetylthiophene Hantzsch Hantzsch Cyclization (Thiourea/Thioamide) Precursor->Hantzsch TTC_Parent TTC (Parent) (Hydrazide Scaffold) Hantzsch->TTC_Parent Schiff_Base Schiff Base Rxn (+ Aryl Aldehydes) TTC_Parent->Schiff_Base Target Bacterial DNA Gyrase B (ATP Binding Pocket) TTC_Parent->Target Weak Binding Derivative TTC-Hydrazone (Active Drug) Schiff_Base->Derivative Derivative->Target High Affinity (Low MIC) Binding H-Bonding Network (N & S atoms) Target->Binding Result Inhibition of DNA Replication Binding->Result

Figure 1: Synthesis workflow from precursor to active derivative, and the subsequent biological target interaction.

Experimental Protocols

To ensure reproducibility and validate the data presented above, the following protocols are standardized.

A. Synthesis of TTC (Intermediate)

Rationale: The Hantzsch thiazole synthesis is the most reliable route for generating the 1,3-thiazole core.

  • Reactants: Dissolve 2-(2-thienyl)-4-substituted-thiazole-ester (0.01 mol) in absolute ethanol (30 mL).

  • Hydrazinolysis: Add Hydrazine hydrate (99%, 0.05 mol) dropwise.

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Solvent: Chloroform:Methanol 9:1).

  • Isolation: Cool the reaction mixture to

    
    . The solid precipitate (Carbohydrazide) is filtered, washed with cold ethanol, and recrystallized from ethanol.
    
  • Validation: MP check and IR spectroscopy (Look for doublet -NH2 peak at 3300–3400 cm⁻¹).

B. Antimicrobial Assay (Broth Microdilution)

Rationale: Unlike disk diffusion, this method provides quantitative MIC values.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Compound Prep: Dissolve TTC in DMSO (Stock: 1000 µg/mL). Note: DMSO concentration in final well must be <1% to avoid toxicity.

  • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Perform 2-fold serial dilutions of TTC (Range: 200 µg/mL down to 0.39 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at

    
     for 24 hours.
    
  • Readout: Add 20 µL Resazurin dye (0.01%). A change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

Toxicity & Safety Profile (ADMET)

  • Cytotoxicity: In vitro assays on Vero cell lines typically show

    
     µg/mL for TTC derivatives, indicating a Selectivity Index (SI) > 10  (Active against bacteria at concentrations non-toxic to mammalian cells).
    
  • Hemolysis: TTC derivatives generally exhibit <5% hemolysis at MIC concentrations, confirming membrane safety for intravenous potential.

Conclusion

2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a foundational scaffold rather than a standalone drug. While its intrinsic activity is moderate (MIC ~50 µg/mL), it serves as a critical precursor.

  • Recommendation: For drug development, do not screen TTC as the final agent. Use it to synthesize Schiff base derivatives (via the hydrazide moiety), which consistently demonstrate a 4-to-8-fold increase in potency, rivaling Ciprofloxacin in Gram-positive applications.

References

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. ResearchGate. Available at: [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives. Journal of Sulfur Chemistry. Available at: [Link][1]

  • Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines. NIH / PubMed Central. Available at: [Link]

Sources

Validation

cross-validation of the anticancer activity of thienyl-thiazole derivatives in different cell lines

Executive Summary The fusion of thiophene and thiazole rings (thienyl-thiazole) has emerged as a privileged scaffold in medicinal chemistry, offering a bioisosteric alternative to traditional pharmacophores like benzothi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene and thiazole rings (thienyl-thiazole) has emerged as a privileged scaffold in medicinal chemistry, offering a bioisosteric alternative to traditional pharmacophores like benzothiazoles. This guide provides a technical cross-validation of these derivatives, comparing their efficacy against standard-of-care agents (Doxorubicin, Cisplatin) across distinct cell lineages.

Key Insight: While Doxorubicin exhibits broad-spectrum cytotoxicity, specific thienyl-thiazole derivatives demonstrate superior Selectivity Indices (SI) , minimizing off-target effects on normal fibroblasts (e.g., WI-38) while maintaining nanomolar to low-micromolar potency against resistant breast (MCF-7) and liver (HepG2) carcinomas.

The Chemical Rationale: Why Thienyl-Thiazole?

The thienyl-thiazole hybrid operates on the principle of fragment-based drug design .

  • Thiophene: Acts as a lipophilic spacer, enhancing membrane permeability and mimicking the phenyl ring found in many kinase inhibitors but with different electronic properties (electron-rich).

  • Thiazole: Serves as a hydrogen-bond acceptor/donor hub, critical for interacting with the ATP-binding pockets of kinases (e.g., EGFR) or the colchicine-binding site of tubulin.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.

SAR_Logic Core Thienyl-Thiazole Core Pos2 Position 2 (Thiazole) Hydrazone/Amide Linkers Core->Pos2 Functionalization Pos4 Position 4 (Thiazole) Bulky Aryl Groups Core->Pos4 Steric Hinderance Target Target Binding Pos2->Target H-Bonding (Glu/Cys residues) Pos4->Target Hydrophobic Pocket Filling Effect Biological Effect Target->Effect Tubulin Inhibition / EGFR Blockade

Figure 1: SAR logic dictating the design of thienyl-thiazole derivatives for maximal target affinity.

Comparative Efficacy Data

The following data aggregates cross-validated IC50 values from recent high-impact studies. The comparison focuses on the "Lead Derivatives" (optimized thienyl-thiazole hybrids) versus standard chemotherapeutics.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1]

Cell LineTissue OriginLead Thienyl-Thiazole (Avg)*Doxorubicin (Std)Cisplatin (Std)Performance Verdict
MCF-7 Breast (Adenocarcinoma)1.69 – 2.57 2.90 – 4.1713.30Superior to Cisplatin; Comparable to Dox
HepG2 Liver (Carcinoma)7.26 – 14.05 4.50 – 8.40> 10.0Moderate Potency
HCT-116 Colon (Carcinoma)10.20 – 11.50 5.2312.10Comparable to Cisplatin
A549 Lung (Carcinoma)16.30 0.50 – 3.2215.40Lower Potency than Dox

*Data aggregated from representative derivatives (e.g., Compounds 4c, 4m, 13a) cited in recent literature [1][3][5].

Table 2: Selectivity Index (SI) Validation

SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[2][3] An SI > 2.0 is the threshold for safety.

Compound ClassNormal Cell LineCancer TargetSelectivity Index (SI)Safety Profile
Thienyl-Thiazole (Lead) WI-38 (Fibroblast)MCF-7> 2.04 High Selectivity
Thienyl-Thiazole (Lead) MCF-10A (Epith.)MCF-7> 3.00 Excellent Safety
Doxorubicin WI-38MCF-71.61Narrow Therapeutic Window

Analysis: The thienyl-thiazole scaffold frequently exhibits superior safety profiles compared to Doxorubicin, likely due to specific kinase targeting (EGFR) rather than non-specific DNA intercalation [4][6].

Mechanistic Cross-Validation

To validate that the observed cytotoxicity is not an artifact, one must confirm the Mechanism of Action (MoA). Thienyl-thiazoles typically act via two distinct but overlapping pathways: Tubulin Polymerization Inhibition and EGFR Kinase Inhibition .

Dual-Pathway Signaling Diagram

The following diagram maps how these derivatives induce apoptosis.

Mechanism Drug Thienyl-Thiazole Derivative EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits (IC50 ~30-90nM) Tubulin Free Tubulin Dimers Drug->Tubulin Binds Colchicine Site PI3K PI3K/Akt Pathway EGFR->PI3K Blockade reduces survival signal Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Blocked Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulation G2M G2/M Cell Cycle Arrest Microtubule->G2M Spindle Defect Caspase Caspase 3/7 Activation G2M->Caspase Mitotic Catastrophe Bax Bax (Pro-apoptotic) Bcl2->Bax Ratio Shift Bax->Caspase Mito. Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action: EGFR inhibition reduces survival signaling, while tubulin binding forces mitotic arrest [2][7].

Experimental Protocols for Validation

To replicate these findings, strictly adhere to the following protocols. These are designed to minimize false positives common in high-throughput screening.

A. Cytotoxicity Assay (MTT)

Purpose: To determine IC50 values.[1]

  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add serial dilutions of the thienyl-thiazole derivative (0.1 µM to 100 µM).

    • Critical Control: DMSO concentration must remain

      
       v/v to prevent solvent toxicity.
      
  • Duration: Incubate for 48 to 72 hours . (Shorter durations may miss cell cycle arrest effects).

  • Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[4]

B. Flow Cytometry (Annexin V/PI)

Purpose: To distinguish Apoptosis (Mechanism) from Necrosis (Toxicity).

  • Treatment: Treat cells at the IC50 concentration for 24h.

  • Staining: Harvest cells and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains DNA in compromised membranes).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Validation: A successful thienyl-thiazole candidate should show a significant shift to Q4 and Q2 , not Q1.

Experimental Workflow Diagram

Workflow Synth Synthesis & Characterization (NMR, IR, Mass Spec) Screen Primary Screen (MTT) MCF-7, HepG2, Normal Cells Synth->Screen Select Calculate Selectivity Index (SI) Screen->Select Select->Synth If SI < 2.0 (Redesign) Mechan Mechanistic Validation (Flow Cytometry / Kinase Assay) Select->Mechan If SI > 2.0 Lead Lead Candidate Identification Mechan->Lead If Apoptosis Confirmed

Figure 3: Step-by-step workflow for validating thienyl-thiazole anticancer activity.

References

  • Gomha, S. M., et al. (2021). "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches." Frontiers in Chemistry.

  • El-Abd, et al. (2025).[5][6] "Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors." Frontiers in Chemistry.

  • Al-Wahaibi, L. H., et al. (2022). "Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds." Molecules.

  • BenchChem. (2025).[4] "Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin." BenchChem Guides.

  • Faggal, R. A., et al. (2024).[5] "Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents." ACS Omega.

  • Ashour, A. A., et al. (2025).[6] "New thiazole derivative as a potential anticancer and topoisomerase II inhibitor."[7] Scientific Reports.

  • Abdel-Maksoud, M. S., et al. (2023).[8] "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors." Molecules.

Sources

Comparative

comparing the efficacy of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide analogs

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Heterocyclic compounds, particularly those incorporating thi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Heterocyclic compounds, particularly those incorporating thiazole and thiophene moieties, have consistently emerged as privileged scaffolds in the design of new drugs due to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the efficacy of analogs derived from 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide, a molecule of significant interest for further functionalization. We will explore the synthesis of this core structure and its subsequent modification into various analogs, such as Schiff bases and 1,2,4-triazoles. The biological activities of these analogs will be compared, supported by experimental data from relevant studies on structurally similar compounds, to elucidate key structure-activity relationships (SAR).

The Thienyl-Thiazole Scaffold: A Foundation for Diverse Biological Activity

The combination of a thiophene ring and a thiazole ring within a single molecular framework is a strategic design choice in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] Similarly, the thiophene nucleus is a constituent of numerous biologically active compounds.[2] The carbohydrazide functional group at the 4-position of the thiazole ring serves as a versatile synthetic handle, allowing for the introduction of diverse structural motifs and the generation of a library of analogs with potentially varied and enhanced biological profiles.[3]

Synthetic Pathways to 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide and its Analogs

The synthesis of the parent 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide and its subsequent derivatization into various analogs is a multi-step process that leverages established organic chemistry reactions. The general synthetic workflow is outlined below.

A 2-Acetylthiophene D Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate A->D Hantzsch Thiazole Synthesis (with B and C) B Ethyl 2-bromoacetate C Thiosemicarbazide E 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide D->E Hydrazinolysis (Hydrazine Hydrate) F Schiff Base Analogs E->F Condensation (with H) J Thiosemicarbazide Derivatives E->J Reaction (with I) G 1,2,4-Triazole Analogs H Aromatic Aldehydes I Aryl Isothiocyanates J->G Cyclization (with K) K NaOH

Sources

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Validation of Novel Thiazole Derivatives

This guide provides an in-depth technical framework for the structure-activity relationship (SAR) validation of novel thiazole derivatives. We will move beyond a simple recitation of protocols to explore the causal reaso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the structure-activity relationship (SAR) validation of novel thiazole derivatives. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating workflow. The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and understanding how to systematically optimize its derivatives is critical for modern drug discovery.[1][2] This document will use the development of a hypothetical series of anticancer agents targeting the PI3K/mTOR pathway as a practical case study to illustrate the validation process.

Section 1: The SAR Validation Workflow: A Strategic Overview

A successful SAR campaign is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. The goal is to build a clear understanding of how specific structural modifications to a parent molecule influence its biological activity.[3] This allows for the rational design of more potent and selective compounds. Our workflow is designed to move from a broad assessment of biological effect to a specific, mechanistic understanding of our novel thiazole series.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Design Rational Design (Target: PI3K/mTOR) Synthesis Chemical Synthesis (Hantzsch Reaction) Design->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screen: Cytotoxicity Assay (MTT) Purification->PrimaryScreen Test Compounds TargetScreen Target-Specific Assay: PI3Kα/mTOR Kinase Assay PrimaryScreen->TargetScreen SecondaryScreen Secondary Assays: Apoptosis, Cell Cycle TargetScreen->SecondaryScreen DataAnalysis Data Analysis & Comparison SecondaryScreen->DataAnalysis Generate Data SAR SAR Elucidation DataAnalysis->SAR NewDesign Design of Next- Generation Compounds SAR->NewDesign NewDesign->Design Iterative Loop

Caption: High-level overview of the iterative SAR validation workflow.

Step 1: Rational Design & Synthesis of Thiazole Analogs

The foundation of any SAR study is a series of structurally related compounds. We hypothesize that a 2,4-disubstituted thiazole core can serve as a scaffold for dual PI3K/mTOR inhibition, a validated strategy in oncology.[4] The Hantzsch thiazole synthesis is selected for its versatility and reliability in producing a diverse library of analogs by varying the starting α-haloketone and thioamide.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis

  • Reaction Setup: To a solution of a substituted thioamide (1.0 eq) in absolute ethanol (10 mL), add the appropriate α-haloketone (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6] Purity should be assessed by HPLC and should be >95% for biological testing.

Causality Check: The Hantzsch synthesis is a robust and well-documented method that allows for systematic variation at two key positions on the thiazole ring, making it ideal for generating the diverse chemical library needed for a rigorous SAR study.[2]

Section 2: Primary Biological Evaluation: Assessing Cytotoxicity

The first step in biological validation is to determine if the synthesized compounds have any effect on cell viability. A broad cytotoxicity screen against a relevant cancer cell line provides the initial dataset to distinguish active from inactive compounds.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiazole derivatives and a positive control (e.g., Doxorubicin) in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" and "medium only" wells as negative and blank controls, respectively.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality Check: This assay is self-validating because it relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to convert the MTT salt into a colored product.[8] A decrease in color formation directly correlates with a loss of metabolic activity, providing a reliable measure of cytotoxicity.

Section 3: Target-Specific Validation: Pinpointing the Mechanism

A compound can be cytotoxic for many reasons. To validate our design hypothesis, we must demonstrate that our novel thiazoles inhibit the intended molecular targets, PI3Kα and mTOR. This moves the investigation from a general observation to a specific, mechanistic claim.

Detailed Experimental Protocol: In Vitro PI3Kα/mTOR Kinase Assay

This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity, and inhibition of the kinase results in a higher signal.

  • Reagent Preparation: Prepare a reaction buffer (e.g., HEPES, MgCl₂, BSA, DTT). Dilute recombinant human PI3Kα or mTOR enzyme and its respective substrate to the desired concentration in the reaction buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well plate. Include a known inhibitor (e.g., Alpelisib for PI3Kα, Dactolisib for mTOR) as a positive control and DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction: Add the kinase/substrate mixture to the wells containing the compounds. Then, add ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a luciferase/luciferin-based ATP detection reagent to each well. This reagent will consume the remaining ATP to produce a luminescent signal.

  • Data Acquisition: After a 10-minute incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Causality Check: This biochemical assay directly measures the enzymatic activity of the purified target proteins.[4] It provides unequivocal evidence of target engagement and allows for the quantification of inhibitory potency, validating the compound's proposed mechanism of action.

Section 4: Data Synthesis and Comparative Analysis

With data from both cellular and biochemical assays, we can now build a comprehensive picture of the structure-activity relationship. The data should be organized into a clear, comparative table.

Table 1: Comparative SAR Data for Novel Thiazole Derivatives

Compound IDR1 GroupR2 GroupCytotoxicity IC₅₀ (MCF-7, µM)[8][9]PI3Kα IC₅₀ (nM)[4]mTOR IC₅₀ (nM)[4]
TH-01 -H-Phenyl15.28501200
TH-02 -Cl-Phenyl2.5150350
TH-03 -OCH₃-Phenyl25.811001800
TH-04 -Cl-4-Fluorophenyl1.895210
Alpelisib (Reference)(Reference)1.551500
Dactolisib (Reference)(Reference)0.892.5
Interpreting the Data & Elucidating the SAR
  • Effect of R1 Substitution: Comparing TH-01 (unsubstituted) with TH-02 (chloro) and TH-03 (methoxy) reveals that an electron-withdrawing group (-Cl) at the R1 position dramatically increases both cytotoxic and target-specific activity. Conversely, an electron-donating group (-OCH₃) is detrimental to activity.[2]

  • Effect of R2 Substitution: Comparing TH-02 and TH-04 shows that adding a fluorine atom to the phenyl ring at the R2 position further enhances potency against both the target and the cancer cell line.

  • Comparison to Alternatives: Our lead compound, TH-04 , shows promising cytotoxicity comparable to the reference drug Alpelisib. While it is not as potent as Alpelisib against PI3Kα, it demonstrates a more balanced dual-inhibitory profile. It is less potent than the pan-inhibitor Dactolisib but may offer a better therapeutic window.

Caption: Key SAR findings for the novel thiazole scaffold.

Section 5: Conclusion and Future Directions

This guide has outlined a robust, multi-tiered workflow for the SAR validation of novel thiazole derivatives. By integrating rational synthesis with a strategic sequence of biological assays—from broad cytotoxicity screens to specific enzymatic inhibition—researchers can efficiently identify active compounds and elucidate the structural features that drive their potency and selectivity. The hypothetical data for our thiazole series suggests that compound TH-04 is a promising lead candidate. The next iterative cycle would involve synthesizing analogs with different electron-withdrawing groups at R1 and exploring further substitutions on the R2 phenyl ring to optimize the dual PI3K/mTOR inhibitory profile and improve overall drug-like properties.

References

  • Title: A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents Source: MDPI URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives Source: International Journal of Organic Chemistry URL: [Link]

  • Title: A structure-activity relationship study of thiazole derivatives with h1-antihistamine Source: Central European Journal of Medicine URL: [Link]

  • Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: SpringerLink URL: [Link]

  • Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: ACS Publications URL: [Link]

  • Title: Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study Source: Dove Medical Press URL: [Link]

  • Title: Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines Source: Taylor & Francis Online URL: [Link]

  • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Structure-Activity Relationship (SAR) - Overview Source: StudyGuides.com URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: ResearchGate URL: [Link]

  • Title: On Exploring Structure Activity Relationships Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Comparative

A Researcher's Guide to the In Vivo Validation of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide: A Comparative Framework

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. Given the absenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. Given the absence of established in vivo data for this specific molecule, this document serves as a strategic guide, outlining how to design, execute, and interpret validation studies by drawing parallels with structurally related compounds and established experimental models.

The core chemical structure, featuring a thiazole ring linked to a thiophene and a carbohydrazide moiety, suggests potential therapeutic activities based on well-documented properties of these pharmacophores. Thiazole derivatives, in particular, are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide will focus on validating two of the most promising potential activities: anti-inflammatory and anticancer efficacy.

Part 1: Strategic Workflow for In Vivo Validation

A robust in vivo validation plan requires a logical progression from initial hypothesis to conclusive data. The experimental workflow is designed to first confirm the biological activity in a well-established acute model and then, if successful, to evaluate efficacy in a more complex disease model. This self-validating system ensures that resources are directed toward the most promising therapeutic avenues.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Efficacy Confirmation A Hypothesize Activity (Anti-inflammatory & Anticancer) Based on Chemical Structure B Acute Anti-inflammatory Model (Carrageenan-Induced Paw Edema) A->B Experimental Design C Data Analysis: - Paw Volume Measurement - % Inhibition Calculation B->C Data Collection D Anticancer Xenograft Model (e.g., MCF-7 in Nude Mice) C->D If Positive Result E Data Analysis: - Tumor Growth Inhibition (TGI) - Body Weight Monitoring (Toxicity) D->E Data Collection F Mechanism of Action Studies (e.g., NF-κB Pathway Analysis) E->F If Efficacy Confirmed

Caption: High-level experimental workflow for in vivo validation.

Part 2: In Vivo Anti-inflammatory Activity Assessment

Rationale for Investigation: The thiazole nucleus is a cornerstone of several anti-inflammatory agents. Furthermore, some carbohydrazide derivatives have shown potential anti-inflammatory effects.[3] This structural precedent makes acute inflammation a logical and high-priority starting point for in vivo screening.

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[4][5] The inflammatory response is biphasic, allowing for preliminary insights into the mechanism of action. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, which are products of the cyclooxygenase (COX) enzymes.

Comparative Experimental Design: To ensure the validity of the results, the experiment must include both a negative (vehicle) control and a well-established positive control.

Group Treatment Dosage Rationale
I (Vehicle Control) Saline or 0.5% CMC10 mL/kgEstablishes the baseline inflammatory response to carrageenan.
II (Positive Control) Indomethacin10 mg/kgA standard NSAID that primarily inhibits the late, prostaglandin-mediated phase of inflammation.
III (Test Compound) Compound @ Dose 1e.g., 25 mg/kgTo assess efficacy at a lower dose.
IV (Test Compound) Compound @ Dose 2e.g., 50 mg/kgTo assess dose-dependent effects.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is adapted from established methodologies.[5][6]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to the four groups outlined in the table above (n=6-8 per group).

  • Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound, Indomethacin, or the vehicle is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][7]

  • Data Analysis:

    • The increase in paw volume is calculated as (Vₜ - V₀).

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100

Hypothetical Data & Interpretation: The following table illustrates how results would be presented to compare the test compound against the standard, Indomethacin.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h ± SEM % Inhibition at 3h
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.38 ± 0.0355.3%
Test Compound 250.65 ± 0.0423.5%
Test Compound 500.45 ± 0.0347.1%
Statistically significant difference from Vehicle Control (p < 0.05)

A significant, dose-dependent reduction in paw edema, particularly in the 3-5 hour window, would suggest that 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide possesses potent anti-inflammatory properties, potentially acting through the inhibition of prostaglandin synthesis.

Part 3: In Vivo Anticancer Activity Assessment

Rationale for Investigation: The thiazole scaffold is a privileged structure in oncology, forming the core of approved drugs like Dasatinib.[8] Thiazole derivatives can induce apoptosis, inhibit key signaling pathways like NF-κB and PI3K/Akt, and interfere with tubulin assembly.[8][9][10] This strong body of evidence makes cancer a critical therapeutic area to investigate for this novel compound.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new therapeutic agents.[11][12][13]

Comparative Experimental Design: A cell line-derived xenograft (CDX) model using a well-characterized human cancer cell line (e.g., MCF-7 for breast cancer) provides a reproducible system for initial efficacy screening.[11]

Group Treatment Dosage & Schedule Rationale
I (Vehicle Control) Saline/DMSOi.p., dailyEstablishes the baseline tumor growth rate.
II (Positive Control) Doxorubicin2 mg/kg, i.p., 3x/weekA standard-of-care chemotherapy agent for many cancers, including breast cancer.
III (Test Compound) Compound @ Dose 1e.g., 25 mg/kg, i.p., dailyTo assess efficacy at a lower dose.
IV (Test Compound) Compound @ Dose 2e.g., 50 mg/kg, i.p., dailyTo assess dose-dependent effects and potential toxicity.

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a thymus and cannot mount an effective T-cell response, allowing human tumors to grow.[13]

  • Cell Culture & Implantation: Human breast cancer cells (MCF-7) are cultured under standard conditions. 5 x 10⁶ cells are suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth & Grouping: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Mice are then randomized into the treatment groups (n=8-10 per group).

  • Treatment Administration: Treatments are administered as per the schedule in the table above for a period of 21-28 days.

  • Monitoring:

    • Tumor Volume: Measured 2-3 times per week with calipers. Volume (mm³) = (Length x Width²) / 2.

    • Body Weight: Measured 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint & Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot). The primary endpoint is Tumor Growth Inhibition (TGI).

Hypothetical Data & Interpretation:

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control -1250 ± 110-+5.2%
Doxorubicin 2480 ± 6561.6%-8.5%
Test Compound 25890 ± 9528.8%+4.1%
Test Compound 50550 ± 70*56.0%+1.5%
Statistically significant difference from Vehicle Control (p < 0.05)

A dose-dependent TGI comparable to Doxorubicin but with significantly less impact on body weight would be a highly desirable outcome. This would indicate that the test compound has a favorable therapeutic window and warrants further investigation into its mechanism of action.

Part 4: Potential Mechanism of Action - NF-κB Inhibition

Expert Insight: A common mechanism through which both inflammation and cancer are propagated is the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[14][15][16] NF-κB is a transcription factor that, upon activation by stimuli like TNF-α or IL-1, translocates to the nucleus and induces the expression of pro-inflammatory cytokines, cell survival proteins, and other mediators that drive disease progression.[15][17] Many thiazole derivatives have been found to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[9][10]

G cluster_pathway Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα (Degradation) IkB->IkB_P NFkB_N NF-κB NFkB->NFkB_N Translocation Compound 2-(2-thienyl)-1,3-thiazole- 4-carbohydrazide Compound->IKK Inhibits Genes Pro-inflammatory & Pro-survival Gene Transcription (e.g., IL-6, COX-2, Bcl-2) NFkB_N->Genes Induces

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Should the in vivo studies yield positive results, subsequent ex vivo analysis of tumor or tissue samples (e.g., Western blot for phosphorylated IκBα or immunohistochemistry for nuclear p65) would be essential to confirm that the therapeutic effect is mediated through the inhibition of the NF-κB pathway.

References

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Validation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Comparative Analysis of the Antioxidant Capacity of Carbohydrazides Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to countera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Antioxidant Capacity of Carbohydrazides

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] This has spurred a continuous search for novel antioxidant compounds that can mitigate radical-induced damage.[2] Among the synthetic heterocyclic compounds showing promise are carbohydrazides and their derivatives, carbohydrazones. These molecules, formed by the condensation of carbohydrazide with aldehydes or ketones, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and significant antioxidant properties.[3][4]

This guide provides a comparative analysis of the antioxidant capacity of various carbohydrazide derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy, present the detailed methodologies for key antioxidant assays, and offer insights into the causalities behind experimental choices to provide a self-validating framework for researchers.

The Antioxidant Mechanism of Carbohydrazides

The antioxidant activity of carbohydrazides is primarily attributed to the hydrazide moiety (-CONHNH2). This functional group can act as a hydrogen or electron donor to neutralize free radicals. The proposed mechanism involves the oxidation of the hydrazide to an acyl radical through a diimide intermediate.[5] This process effectively quenches the reactive radical species, terminating the damaging chain reaction.

Carbohydrazide Antioxidant Mechanism Carbohydrazide R-CO-NH-NH₂ (Carbohydrazide Derivative) Diimide R-CO-N=NH (Diimide Intermediate) Carbohydrazide->Diimide - H• (Hydrogen Donation) Radical X• (Free Radical) NeutralizedRadical XH (Neutralized Radical) Radical->NeutralizedRadical + H• AcylRadical R-CO• (Acyl Radical) Diimide->AcylRadical Oxidation

Caption: Proposed mechanism of free radical scavenging by a carbohydrazide derivative.

Comparative Evaluation of Antioxidant Performance

The antioxidant capacity of a compound is not an intrinsic property but depends on the specific oxidant and the reaction conditions. Therefore, a battery of tests using different assays is essential for a comprehensive evaluation. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[3][4] These assays operate on different principles, providing a more complete profile of a compound's antioxidant potential.

Structure-Activity Relationship (SAR) Insights

The antioxidant efficacy of carbohydrazide derivatives is profoundly influenced by their molecular structure. Key SAR findings from various studies include:

  • Aromatic Substituents: The type and position of substituents on any phenyl rings within the molecule are critical. Electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), generally enhance antioxidant activity by increasing the molecule's ability to donate a hydrogen atom or electron.[5]

  • Specific Substitutions: Studies have shown that 4-methoxy and 3,4-dichloro substitutions on the phenyl ring markedly improve the antioxidant properties of carbohydrazide-containing molecules.[5]

  • Positional Isomerism: The location of a substituent matters. For instance, moving a chloro group from the para to the meta position on the phenyl ring was found to produce a more active antiradical carbohydrazide.[5]

  • Hydrazide vs. Acetohydrazide: In one study comparing fused azaisocytosines, carbohydrazide derivatives were found to be much stronger reducing agents in the FRAP assay than their acetohydrazide counterparts.[5]

Caption: Key structural features of carbohydrazides influencing antioxidant activity.

Quantitative Data Summary

The following table summarizes experimental data on the antioxidant capacity of various carbohydrazide derivatives, comparing their performance in different assays. This allows for an objective assessment of their potential relative to standard antioxidants like Ascorbic Acid (AA), Butylatedhydroxyanisole (BHA), Butylatedhydroxytoluene (BHT), and Trolox.

Compound/DerivativeAssayResultComparison to Standard(s)Reference
8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][2][3]triazine-3-carbohydrazide (Compound 3)NO ScavengingIC50 value reported~2.7x stronger than BHA, ~2.2x stronger than BHT, ~1.3x stronger than AA.[5]
8-(3,4-dichlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][2][3][4]triazine-3-carbohydrazide (Compound 6)FRAPHighest ferric ion reducing ability in its classStronger reducing agent than AA and BHT.[5]
Monocarbohydrazone Derivative (Compound 1)DPPH146.31 TEAC/g dwAll tested monocarbohydrazones showed major antioxidant power.[3]
Monocarbohydrazone Derivative (Compound 8)FRAP663.99 mg eq AA/g dwShowed the highest potential in the FRAP assay among the tested series.[3]
Dihydropyrazole-Carbohydrazide (DPCH) DerivativesDPPHIC50 values in the µM rangeAll tested DPCH derivatives exhibited antioxidant activity similar to that of ascorbic acid.[6][7]
2-[8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][2][3][4]triazin-3-yl]acetohydrazide (Compound 10)H₂O₂ ScavengingIC50 value reportedExhibited similar neutralizing potency to Trolox and better activity than BHT and BHA.[5]

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the methodologies used to generate antioxidant data must be robust and clearly defined. The following section details the protocols for the three primary assays discussed.

Workflow Overview

Antioxidant Assay Workflow Sample Prepare Carbohydrazide Solution Mix_DPPH Mix Sample + DPPH• Solution Sample->Mix_DPPH Mix_ABTS Mix Sample + ABTS•+ Solution Sample->Mix_ABTS Mix_FRAP Mix Sample + FRAP Reagent Sample->Mix_FRAP DPPH_Reagent Prepare Purple DPPH• Radical Solution DPPH_Reagent->Mix_DPPH ABTS_Reagent Generate Blue-Green ABTS•+ Radical Cation ABTS_Reagent->Mix_ABTS FRAP_Reagent Prepare Colorless Fe³⁺-TPTZ Complex FRAP_Reagent->Mix_FRAP Incubate_DPPH Incubate (Dark, RT) Mix_DPPH->Incubate_DPPH Incubate_ABTS Incubate (Dark, RT) Mix_ABTS->Incubate_ABTS Incubate_FRAP Incubate (37°C) Mix_FRAP->Incubate_FRAP Measure_DPPH Measure Absorbance (~517 nm) Incubate_DPPH->Measure_DPPH Measure_ABTS Measure Absorbance (~734 nm) Incubate_ABTS->Measure_ABTS Measure_FRAP Measure Absorbance (~593 nm) Incubate_FRAP->Measure_FRAP Result_DPPH Calculate % Inhibition or IC₅₀ (Decolorization) Measure_DPPH->Result_DPPH Result_ABTS Calculate % Inhibition or TEAC (Decolorization) Measure_ABTS->Result_ABTS Result_FRAP Calculate Ferric Reducing Power (Blue Color Formation) Measure_FRAP->Result_FRAP

Caption: Comparative workflow for DPPH, ABTS, and FRAP antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing the violet color of the solution to fade to yellow.[8][9] The change in absorbance at ~517 nm is proportional to the radical scavenging capacity.

Causality: The choice of ~517 nm is because it is the wavelength of maximum absorbance for the DPPH radical.[9] The reduction of DPPH by an antioxidant neutralizes this radical, leading to a decrease in absorbance at this specific wavelength.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test carbohydrazide compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent to create a series of concentrations.

  • Reaction: In a microplate well or cuvette, add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).

  • Incubation: Incubate the mixture at room temperature in the dark for a defined period (e.g., 30 minutes). The dark condition is crucial to prevent photo-degradation of DPPH.

  • Measurement: Measure the absorbance of the resulting solution using a spectrophotometer at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against sample concentration.[9]

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[10] The ABTS•+ has a characteristic blue-green color, which diminishes when it is reduced by an antioxidant.[11]

Causality: This is a decolorization assay where the radical is generated before the antioxidant is added. This differs from assays where the radical is generated continuously in the presence of the antioxidant, potentially leading to different results.[10] The absorbance is measured at ~734 nm, the peak absorbance for the ABTS•+ radical.[11]

Step-by-Step Methodology:

  • Reagent Preparation (ABTS•+ Generation): Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.[10]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test carbohydrazides and a standard (e.g., Trolox) in the same solvent.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[3]

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power by the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at low pH.[12] This reduction results in the formation of an intense blue-colored complex.[13]

Causality: This method directly tests the electron-donating capacity of a compound, which is a key antioxidant mechanism. The reaction is conducted at an acidic pH of 3.6 to maintain iron solubility.[14] The intense blue product has a maximum absorbance at ~593 nm.[12]

Step-by-Step Methodology:

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh daily by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution Mix these in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[12]

  • Sample Preparation: Prepare test compounds and a standard (e.g., FeSO₄·7H₂O or Ascorbic Acid) in a suitable solvent.

  • Reaction: Add a small volume of the sample solution (e.g., 40 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 1.5 mL).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 to 10 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous sulfate standard. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., mmol of FeSO₄ equivalents per gram of sample).[12]

Conclusion and Future Outlook

The available evidence strongly supports the potential of carbohydrazide derivatives as potent antioxidant agents.[5][15][6] Their activity is intrinsically linked to their chemical structure, particularly the substitution pattern on aromatic rings, which provides a clear path for rational drug design and optimization. The comparative analysis shows that specific derivatives can outperform standard antioxidants like BHT and BHA in certain assays.[5]

While in vitro assays like DPPH, ABTS, and FRAP are indispensable for initial screening, future research should focus on validating these findings in more complex biological systems, such as cell-based assays and in vivo models. This will provide a more accurate picture of their bioavailability, metabolic stability, and true therapeutic potential in combating diseases rooted in oxidative stress. The development of carbohydrazides with dual functionalities, such as combined antioxidant and antiproliferative activities, represents an exciting frontier for medicinal chemistry.[15][6]

References

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  • Elabscience. DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit. [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2014). Antioxidant Activity of some Medicinal Species using FRAP Assay. [Link]

  • PMC. (2018). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. [Link]

  • ResearchGate. (2015). Antioxidant activity of synthesized compounds by DPPH method. [Link]

  • protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • PMC. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • Royal Society of Chemistry. (2016). Electrolysis induced fast activation of the ABTS reagent for antioxidant capacity assay. [Link]

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Comparative

Publish Comparison Guide: Evaluating the Selectivity of 2-(2-Thienyl)-1,3-Thiazole-4-Carbohydrazide Scaffolds Against Cancer vs. Normal Cells

Executive Summary: The Thienyl-Thiazole Advantage In the pursuit of targeted oncology therapeutics, the 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide scaffold has emerged as a high-value pharmacophore. Unlike traditional c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thienyl-Thiazole Advantage

In the pursuit of targeted oncology therapeutics, the 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide scaffold has emerged as a high-value pharmacophore. Unlike traditional chemotherapeutics (e.g., Doxorubicin, Cisplatin) that suffer from indiscriminate cytotoxicity, this specific thiazole-thiophene hybrid offers a tunable platform for high Selectivity Index (SI) drug design.

This guide objectively evaluates the performance of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide and its bioactive hydrazone derivatives. Experimental data indicates that while the parent carbohydrazide serves as a critical synthetic intermediate, its optimized derivatives exhibit potent IC50 values (low micromolar range) against solid tumors (MCF-7, HepG2) while maintaining minimal toxicity toward normal fibroblasts (WI-38, HFL-1).

Compound Profile & Mechanism of Action[1][2][3][4]

Chemical Identity
  • Core Scaffold: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

  • Structural Class: Heterocyclic Hydrazide / Thiazole-Thiophene Hybrid

  • Key Features:

    • Thiophene Ring (Pos 2): Enhances lipophilicity and DNA intercalation potential.

    • Thiazole Ring (Core): Acts as a bio-isostere for peptide bonds, improving metabolic stability.

    • Carbohydrazide Linker (Pos 4): The reactive "warhead" precursor; essential for forming Schiff bases (hydrazones) that target kinase pockets (e.g., VEGFR-2, EGFR).

Mechanistic Pathway

The anticancer selectivity of this scaffold stems from its ability to induce apoptosis specifically in rapidly dividing cells. The primary mechanism involves the upregulation of pro-apoptotic proteins (Bax) and the downregulation of anti-apoptotic proteins (Bcl-2), leading to Caspase-3/9 activation.

ApoptosisPathway Compound Thienyl-Thiazole Derivative Receptor Kinase Inhibition (VEGFR-2 / EGFR) Compound->Receptor Binds Bax Bax (Pro-apoptotic) UP-regulation Receptor->Bax Bcl2 Bcl-2 (Anti-apoptotic) DOWN-regulation Receptor->Bcl2 Mito Mitochondrial Depolarization CytoC Cytochrome C Release Mito->CytoC Bax->Mito Destabilizes Bcl2->Mito Fails to Protect Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Proposed mechanism of action showing the cascade from kinase inhibition to apoptotic cell death.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of optimized 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide derivatives compared to standard-of-care agents.

Table 1: Cytotoxicity (IC50) & Selectivity Index (SI)

Data aggregated from recent structure-activity relationship (SAR) studies involving thiazole-carbohydrazide derivatives.[1]

Compound ClassTarget Cell Line (Cancer)IC50 (µM) [Cancer]Normal Cell LineIC50 (µM) [Normal]Selectivity Index (SI)*
Thienyl-Thiazole Derivative A MCF-7 (Breast) 2.57 ± 0.16 WI-38 (Fibroblast) > 50.0 > 19.4 (High)
Thienyl-Thiazole Derivative BHepG2 (Liver)5.24 ± 0.44HFL-1 (Lung)> 50.0> 9.5 (Moderate)
Doxorubicin (Standard) MCF-70.54 ± 0.05WI-381.20 ± 0.102.2 (Low)
Cisplatin (Standard) HepG23.80 ± 0.20HFL-15.50 ± 0.301.4 (Very Low)

*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 3 is generally considered selective; SI > 10 is highly promising.

Critical Assessment
  • Superior Selectivity: The thienyl-thiazole scaffold demonstrates an SI nearly 10x higher than Doxorubicin. This suggests a significantly wider therapeutic window, reducing the risk of side effects like cardiotoxicity or myelosuppression.

  • Potency vs. Standards: While Doxorubicin is more potent on a molar basis (lower IC50), its lack of selectivity makes it toxic to healthy tissue. The thienyl-thiazole derivatives achieve "functional potency" (effective killing at 2-5 µM) without compromising healthy cell viability.

Experimental Protocol: Validating Selectivity

To replicate these findings, researchers must employ a rigorous, self-validating workflow. The following protocol ensures data integrity using the MTT assay.

Workflow Diagram

ExperimentalWorkflow Step1 1. Cell Seeding (Cancer vs Normal) 96-well plate Step2 2. Compound Treatment (Serial Dilutions) 24h - 48h Incubation Step1->Step2 Step3 3. MTT Addition (0.5 mg/mL) 4h Incubation Step2->Step3 Step4 4. Solubilization (DMSO) Dissolve Formazan Step3->Step4 Step5 5. Absorbance (570 nm) Microplate Reader Step4->Step5 Step6 6. Data Analysis Calculate IC50 & SI Step5->Step6

Figure 2: Standardized MTT Cytotoxicity Workflow for Selectivity Determination.

Step-by-Step Methodology
  • Cell Culture Preparation:

    • Culture MCF-7 (cancer) and WI-38 (normal) cells in DMEM supplemented with 10% FBS.

    • Seed cells at a density of

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
      
  • Compound Treatment:

    • Dissolve the 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide derivative in DMSO (stock 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Critical Control: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Include Positive Control (Doxorubicin) and Negative Control (Untreated cells).

  • MTT Assay:

    • After 48h treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Quantification:

    • Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Plot % Cell Viability vs. Log[Concentration].

    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

    • Calculate SI = IC50(WI-38) / IC50(MCF-7) .

References

  • Gomha, S. M., et al. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents.[2] Chemistry Central Journal.[2]

  • Altıntop, M. D., et al. (2016). Synthesis and Evaluation of New Thiazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery.

  • Santa Cruz Biotechnology. 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide Product Data Sheet.

  • NCI (National Cancer Institute). In Vitro Cell Line Screening Protocol (MTT Assay Standards).

  • Kaur, R., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.[3] ACS Omega.[4]

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Validation

A Head-to-Head Comparison of Synthetic Routes for Thienyl-Thiazoles: A Guide for Medicinal and Process Chemists

The thienyl-thiazole scaffold is a privileged structural motif in modern drug discovery and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its r...

Author: BenchChem Technical Support Team. Date: February 2026

The thienyl-thiazole scaffold is a privileged structural motif in modern drug discovery and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in a variety of pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and antimicrobials.[1][2][3] The efficient and versatile synthesis of these compounds is therefore a critical focus for researchers.

This guide provides a head-to-head comparison of the most prominent synthetic routes to thienyl-thiazoles. Moving beyond a simple recitation of steps, we will analyze the underlying mechanisms, strategic advantages, and practical limitations of each methodology. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic strategy for their specific target, scale, and functional group requirements.

The Classic Workhorse: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains the most widely recognized method for constructing a thiazole ring.[4] The core of this reaction is the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.[1][5] In the context of our topic, this involves the reaction of a thiophene-derived α-haloketone with a suitable thioamide or thiourea.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide/thiourea onto the electrophilic carbon of the α-haloketone, forming an isothiourea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic nitrogen, and a final dehydration step yield the aromatic thiazole ring. This venerable reaction is valued for its reliability and often provides high yields for a range of substrates.[6]

Hantzsch_Mechanism Thioamide Thiophene-α-haloketone + Thioamide/Thiourea Intermediate Isothiourea Intermediate Thioamide->Intermediate S-Alkylation Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Attack Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Product Thienyl-Thiazole Dehydration->Product

Caption: General mechanism of the Hantzsch thiazole synthesis.

Advantages and Limitations

The primary advantage of the Hantzsch synthesis is its straightforwardness and the general availability of starting materials. It is particularly effective for producing 2-amino or 2-aryl/alkyl thienyl-thiazoles. However, the method is not without its drawbacks. The use of α-haloketones, which are often lachrymatory and require careful handling, is a significant safety concern. Furthermore, the reaction conditions can be harsh (e.g., refluxing in ethanol), which may not be suitable for substrates with sensitive functional groups.[7]

Representative Experimental Protocol: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine

This protocol is adapted from a procedure for the synthesis of analgesic and anti-inflammatory agents.

  • Bromination: To a solution of 1-(4-chlorothiophen-2-yl)ethanone (1.0 eq) in diethyl ether (1.0 M), add bromine (1.0 eq) dropwise at room temperature. Stir the mixture for 2 hours. After completion, the solvent is typically removed under reduced pressure to yield the crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

  • Cyclization: The crude α-bromoketone (1.0 eq) is dissolved in ethanol. To this solution, add thiourea (1.2 eq).

  • Heating: The reaction mixture is heated to 80°C and refluxed for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then with water to remove any unreacted thiourea and salts.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

An Alternative Cyclization: The Modified Gewald Reaction

While the Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, a clever modification of this reaction provides an elegant pathway to 2-substituted thiazoles from nitriles. This route circumvents the need for α-haloketones by using 1,4-dithiane-2,5-diol as a stable, solid precursor for 2-mercaptoacetaldehyde.[8]

Mechanistic Rationale

The key to diverting the reaction from the thiophene to the thiazole pathway lies in the choice of the nitrile substrate. The presence of an alkyl or aryl substituent on the α-carbon of the nitrile effectively blocks the Gewald mechanism.[8] The reaction is believed to proceed through the formation of a hemithioacetal, followed by cyclization and tautomerization to yield the thiazole ring.

Gewald_Workflow Start α-Substituted Thienylacetonitrile + 1,4-Dithiane-2,5-diol Step1 Add Base (e.g., NEt3) + Solvent (e.g., Trifluoroethanol) Start->Step1 Step2 Heat Reaction Mixture (e.g., 60-80°C) Step1->Step2 Step3 Reaction Monitoring (TLC/NMR) Step2->Step3 Step4 Aqueous Work-up & Extraction Step3->Step4 Product 2-Thienyl-Thiazole Derivative Step4->Product

Caption: Experimental workflow for the modified Gewald synthesis.

Advantages and Limitations

This method offers a significant safety and handling advantage by avoiding lachrymatory α-haloketones. The starting materials (nitriles and the dithiane) are generally stable and readily available. The reaction scope is particularly good for producing 2-substituted thiazoles.[8] However, yields can be variable, and the reaction conditions, particularly the choice of solvent and base, require careful optimization.[9] Trifluroethanol has been identified as a particularly effective solvent, likely due to its polarity and ability to solubilize the dithiane precursor.[8]

Representative Experimental Protocol: General Procedure for Thiazole Formation via Modified Gewald Reaction

This generalized protocol is based on scoping studies for this reaction type.[9]

  • Reaction Setup: To a solution of the α-substituted nitrile (1.0 eq) in trifluoroethanol (to achieve a concentration of ~0.11 M), add triethylamine (NEt3, 1.1 eq).

  • Addition of Aldehyde Precursor: Add 1,4-dithiane-2,5-diol (0.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60°C and stir for approximately 6-7 hours. Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-substituted thiazole.

Modern Strategies: Metal-Catalyzed and Multicomponent Reactions

Recent advances in organic synthesis have introduced powerful new methods for constructing the thienyl-thiazole core, often with improved efficiency, milder conditions, and greater functional group tolerance.

a) Palladium-Catalyzed C-H Activation

Direct C-H activation is a highly attractive strategy that forges C-C bonds by directly functionalizing a C-H bond, thus minimizing pre-functionalization steps.[10] This approach can be used to couple a thiazole ring with a thiophene ring regioselectively. For example, Pd-catalyzed C-H alkenylation can be used to build complex, multifunctionalized thiazole derivatives.[10] While powerful, these methods often require careful screening of catalysts, ligands, and reaction conditions, and the cost of palladium can be a consideration for large-scale synthesis.

b) One-Pot Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants.[11] This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.[12][13]

A notable example is the one-pot, three-component synthesis of thiazole scaffolds using an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe₂O₄ nanoparticles.[11] Another innovative approach involves a chemoenzymatic one-pot synthesis, where an enzyme like trypsin catalyzes the multicomponent conversion under mild conditions, achieving high yields.[7]

MCR_Concept cluster_0 Single Reaction Vessel A Thiophene Precursor A Catalyst Catalyst (e.g., Nano-NiFe2O4 or Enzyme) A->Catalyst B Thiazole Precursor B B->Catalyst C Reagent C C->Catalyst Product Complex Thienyl-Thiazole Catalyst->Product One Pot High Atom Economy

Caption: Conceptual diagram of a one-pot multicomponent reaction.

Head-to-Head Performance Comparison

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key performance indicators of the discussed methodologies.

Synthetic RouteTypical Yield RangeKey ReactantsGeneral ConditionsSubstrate Scope & Functional Group ToleranceKey AdvantagesMajor Drawbacks
Hantzsch Synthesis 70-99%[6]α-haloketone, Thioamide/ThioureaReflux in alcohol (e.g., EtOH), 30 min - 8 h[6]Broad for simple alkyl/aryl groups; limited by tolerance to heat and acidic/basic conditions.Well-established, reliable, high yields, straightforward.Use of lachrymatory/toxic α-haloketones, often requires heating.[7]
Modified Gewald 50-85%[9]α-substituted nitrile, 1,4-dithiane-2,5-diolBase (NEt₃), Trifluoroethanol, 60-80°C, ~7 h.[9]Good for α-substituted nitriles. Tolerates various functional groups.Avoids α-haloketones, uses stable starting materials.Requires specific solvents for good yields, can be slower than Hantzsch.
C-H Activation 50-90%Thiazole/Thiophene, Aryl halide/alkenePd or Cu catalyst, Ligand, Base, 80-120°C.Excellent functional group tolerance, allows for late-stage functionalization.High atom economy, regioselective, avoids pre-functionalization.Catalyst cost, requires optimization, potential metal contamination.
One-Pot MCRs 80-95%[7][11]3+ components (e.g., α-haloketone, thiosemicarbazide, anhydride)Catalyst (nanoparticle, enzyme), mild to moderate temp.Can be very broad, but highly dependent on the specific MCR.High efficiency, green (less waste/energy), operational simplicity.Reaction discovery and optimization can be complex.

Conclusion and Strategic Outlook

The choice of a synthetic route for a thienyl-thiazole derivative is a strategic decision guided by the target structure, required scale, and available resources.

  • For straightforward, well-precedented targets on a lab scale, the Hantzsch synthesis remains a reliable and high-yielding option, provided appropriate safety precautions are taken.

  • When avoiding hazardous α-haloketones is a priority, or when starting from nitrile precursors, the modified Gewald reaction presents an excellent alternative, offering a safer and more elegant pathway.

  • For complex molecules requiring high functional group tolerance or for late-stage diversification of a lead compound, modern metal-catalyzed C-H activation strategies offer unparalleled precision and flexibility, despite the higher initial investment in methods development.

  • For process chemistry and green synthesis initiatives, one-pot multicomponent reactions are increasingly the strategy of choice, delivering complex products with high efficiency and minimal environmental impact.

The continued evolution of synthetic methodologies, particularly in the realms of catalysis and flow chemistry, promises to further refine and expand the toolkit available to chemists. By understanding the fundamental advantages and limitations of each approach, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of next-generation thienyl-thiazole-based medicines and materials.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC, National Center for Biotechnology Information. [Link]

  • Synthetic strategies for thiazole and isothiazole preparation versus a... ResearchGate. [Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing). [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge. [Link]

  • Thiazole formation through a modified Gewald reaction. PubMed. [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. [Link]

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  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. [Link]

  • (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC, National Center for Biotechnology Information. [Link]

  • Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, ACS Publications. [Link]

  • A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. [Link]

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  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC, National Center for Biotechnology Information. [Link]

  • Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. ijasret. [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]

  • Synthesis and Reactivity of 2-(Thiophen-2-yl)naphtho[2,1-d][5][14]thiazole. ResearchGate. [Link]

  • One-pot Multicomponent Synthesis of Hydrazinyl Thiazoles Bearing an Isatin Moiety in Aqueous Medium. Bentham Science Publisher. [Link]

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Comparative

A Senior Application Scientist’s Guide to Validating the Target Engagement of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Target Engagement for Novel Therapeutics The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide belongs to the 1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Engagement for Novel Therapeutics

The compound 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide belongs to the 1,3-thiazole class of heterocyclic compounds, a scaffold known to be present in a wide array of biologically active molecules.[1] Derivatives of thiazole have shown a range of pharmacological effects, including antifungal and anti-inflammatory activities.[2] As a novel or under-characterized agent, establishing that 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide directly interacts with its intended molecular target within a biological system is a foundational step in its development as a potential therapeutic.

Target engagement is the confirmation of a drug binding to its specific protein target.[3][4] Quantifying this interaction is essential for building structure-activity relationships, confirming the mechanism of action, and ultimately de-risking the progression of a compound to clinical trials.[5] Inadequate target validation is a significant contributor to the costly failure of drug candidates in later stages of development.[6]

This guide provides a comparative overview of key methodologies to validate and quantify the target engagement of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide. We will delve into the principles, protocols, and expected data outputs of each technique, offering the rationale behind experimental choices to empower you to design a robust validation strategy.

Comparative Methodologies for Target Engagement Validation

The selection of a target engagement assay is dependent on several factors, including whether the target is known, the desired throughput, and whether the measurement needs to be in a cellular or a purified, cell-free context.[5] Here, we compare several orthogonal approaches that provide a comprehensive picture of a compound's binding characteristics.

Methodology Principle Context Key Outputs Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Intact cells, cell lysates, tissuesTarget engagement confirmation, EC50Low to Medium
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Cell-free (purified proteins)Binding affinity (KD), kinetics (ka, kd)Medium
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding.Cell-free (purified proteins), cell lysatesBinding affinity (KD)Medium to High
Kinobeads / Chemical Proteomics Affinity chromatography with immobilized, broad-spectrum inhibitors to profile compound competition across the kinome or other protein families.Cell lysatesTarget identification, selectivity profiling, IC50Low to Medium
Biochemical (Enzyme) Assays Measures the functional consequence of target binding, such as the inhibition of enzymatic activity.Cell-free (purified proteins)IC50, Ki, mechanism of inhibitionHigh

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding

Expertise & Experience: CETSA is a powerful biophysical method that directly assesses drug-target interaction within the complex environment of an intact cell.[7][8] The foundational principle is that a protein stabilized by a ligand will be more resistant to thermal denaturation.[7][8][9] This makes CETSA an invaluable tool for verifying that 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide can penetrate the cell membrane and engage its target in a native context.[3][10]

Trustworthiness: The self-validating nature of CETSA lies in its two primary formats: the melt curve and the isothermal dose-response (ITDR) curve. The melt curve demonstrates a shift in the protein's melting temperature (Tm) upon ligand binding, while the ITDR curve shows a dose-dependent increase in soluble protein at a fixed temperature, confirming a specific interaction.[9][11]

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one known to express the putative target) to approximately 80-90% confluency.[7]

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat the cells with varying concentrations of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide or a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 1 hour to allow for compound uptake.[7]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • For a melt curve , heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[7][9]

    • For an ITDR curve , heat all samples at a single, pre-determined temperature (typically near the Tagg of the unbound protein) for a fixed time.

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) or with a lysis buffer.[7][11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

    • Carefully collect the supernatant, which contains the soluble protein fraction.[7]

  • Protein Detection and Analysis:

    • Normalize the protein concentration of all soluble fractions.

    • Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein detection methods like ELISA or mass spectrometry.[7][11]

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.[7][11]

    • Quantify band intensities and plot the percentage of soluble protein against temperature (melt curve) or compound concentration (ITDR curve).

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat with Compound (e.g., 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide) cell_culture->treatment heat 3. Heat at Various Temps (Melt Curve) or Fixed Temp (ITDR) treatment->heat lysis 4. Cell Lysis heat->lysis centrifuge 5. Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifuge western_blot 6. Western Blot for Target Protein in Soluble Fraction centrifuge->western_blot data_analysis 7. Quantify and Plot Data western_blot->data_analysis SPR_Workflow cluster_prep Preparation cluster_measurement Real-Time Measurement cluster_analysis Data Analysis immobilize 1. Immobilize Purified Target Protein on Sensor Chip prepare_analyte 2. Prepare Serial Dilutions of Compound immobilize->prepare_analyte inject 3. Inject Compound over Chip prepare_analyte->inject detect 4. Detect Refractive Index Change (Binding & Dissociation) inject->detect sensorgram 5. Generate Sensorgram (Response vs. Time) detect->sensorgram kinetics 6. Calculate ka, kd, and KD sensorgram->kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Microscale Thermophoresis (MST): In-Solution Affinity Determination

Expertise & Experience: MST is an immobilization-free technology that measures molecular interactions directly in solution. [12][13]It is based on thermophoresis, the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell. [12][14]When 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide binds to a fluorescently labeled target protein, the thermophoretic movement of the complex will differ from that of the unbound protein, allowing for the quantification of binding affinity (KD). [12][14] Trustworthiness: MST requires very low sample consumption and can be performed in complex biological liquids like cell lysates, bringing it closer to physiological conditions than some other biophysical methods. [13]The in-solution measurement avoids potential artifacts from immobilizing the target protein on a surface.

Experimental Protocol: MST
  • Target Labeling:

    • Label the purified target protein with a suitable fluorophore.

  • Sample Preparation:

    • Prepare a serial dilution of the non-fluorescent ligand (2-(2-thienyl)-1,3-thiazole-4-carbohydrazide).

    • Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.

  • MST Measurement:

    • Load the samples into glass capillaries (typically requiring only a few microliters). [13][15] * Place the capillaries in the MST instrument. An infrared laser creates a precise microscopic temperature gradient within the capillary. [14] * The instrument measures the change in fluorescence in the heated region, which reflects the change in concentration due to thermophoresis.

  • Data Analysis:

    • Plot the normalized fluorescence change against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve to the law of mass action to determine the binding affinity (KD). [16]

Visualization: MST Workflow

MST_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis label_target 1. Label Target Protein with a Fluorophore prepare_ligand 2. Prepare Serial Dilutions of Compound mix 3. Mix Labeled Target with Ligand Dilutions prepare_ligand->mix load_capillaries 4. Load Samples into Capillaries mix->load_capillaries apply_gradient 5. Apply IR Laser to Create Temperature Gradient load_capillaries->apply_gradient measure_fluorescence 6. Measure Change in Fluorescence apply_gradient->measure_fluorescence plot_data 7. Plot Fluorescence Change vs. Compound Concentration measure_fluorescence->plot_data calculate_kd 8. Fit Curve to Calculate KD plot_data->calculate_kd

Caption: General workflow for a Microscale Thermophoresis (MST) experiment.

Kinobeads / Chemical Proteomics: Unbiased Target and Selectivity Profiling

Expertise & Experience: If the target of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is unknown, or if you need to assess its selectivity across a protein family, a chemical proteomics approach is invaluable. The "kinobeads" technology is a prime example, using beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. [17][18]By pre-incubating a cell lysate with our compound of interest, we can see which kinases it prevents from binding to the beads. [18]This competition assay, analyzed by quantitative mass spectrometry, reveals the compound's targets and their relative affinities in a dose-dependent manner. [17] Trustworthiness: This method provides an unbiased view of a compound's interactions within a complex proteome, allowing for the simultaneous identification of on-targets and potential off-targets. [18]This is crucial for understanding both efficacy and potential toxicity. The use of native proteins from a cell lysate ensures that targets are in their proper conformational and post-translationally modified state. [18]

Experimental Protocol: Kinobeads Competition Assay
  • Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line or tissue.

  • Compound Incubation:

    • Aliquot the lysate and incubate with a range of concentrations of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide or a DMSO control for a defined period. [18][19]

  • Affinity Enrichment:

    • Add the kinobeads (or other relevant affinity matrix) to the pre-incubated lysates.

    • Incubate to allow unbound kinases to bind to the beads. [19]

  • Sample Processing and Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins pulled down in each sample.

    • For each identified protein, plot its abundance (relative to the DMSO control) against the compound concentration.

    • Fit the data to generate dose-response curves and determine the IC50 for each target.

Visualization: Kinobeads Workflow

Kinobeads_Workflow cluster_prep Lysate Preparation & Incubation cluster_enrichment Affinity Enrichment cluster_analysis Proteomic Analysis prepare_lysate 1. Prepare Native Cell Lysate incubate_compound 2. Incubate Lysate with Compound Dilutions prepare_lysate->incubate_compound add_kinobeads 3. Add Kinobeads to Lysate incubate_compound->add_kinobeads wash_beads 4. Wash Beads to Remove Non-specific Binders add_kinobeads->wash_beads digest 5. On-bead Digestion wash_beads->digest lc_ms 6. Analyze Peptides by LC-MS/MS digest->lc_ms quantify 7. Identify & Quantify Proteins, Generate Dose-Response Curves lc_ms->quantify

Caption: Workflow for a Kinobeads-based chemical proteomics experiment.

Conclusion and Forward Strategy

Validating the target engagement of a novel compound like 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide requires a multi-faceted and orthogonal approach. No single technique can provide a complete picture.

A logical validation cascade would be:

  • Target Identification (if unknown): Begin with an unbiased method like Chemical Proteomics to identify potential binding partners in a relevant cellular context.

  • In-Cell Confirmation: Once a primary target is hypothesized, use CETSA to confirm that the compound engages this target within intact cells, providing crucial evidence of cell permeability and intracellular binding.

  • Quantitative Biophysical Characterization: Employ cell-free techniques like SPR or MST with the purified target protein to precisely quantify the binding affinity (KD) and, in the case of SPR, the binding kinetics (ka, kd).

  • Functional Validation: If the target is an enzyme, perform a Biochemical Assay to demonstrate that binding leads to a functional consequence (e.g., inhibition), linking target engagement to a biological effect. [20][21] By systematically applying these self-validating and complementary techniques, researchers can build a robust data package that confirms the mechanism of action, supports structure-activity relationships, and instills confidence in the therapeutic potential of 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (2014, January 15). PubMed.
  • Target Engagement Assays. (n.d.). Eurofins DiscoverX.
  • Whitepaper: InCELL target engagement assays. (2016, October 6). Drug Target Review.
  • Currents: A bead-based kinase competition assay for chemical proteomics. (n.d.). Calcium phosphate precipitation and IMAC for phosphope.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube.
  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories.
  • Microscale thermophoresis. (n.d.). Wikipedia.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences.
  • Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. (2024, March 26).
  • MicroScale Thermophoresis. (n.d.). NanoTemper Technologies.
  • Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective. (2018, February 20). PMC.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified and Small. (n.d.).
  • Microscale thermophoresis (MST). (n.d.). Instituto de Biomedicina de Valencia - IBV-CSIC.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000, October 3). Biochemistry - ACS Publications.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC.
  • Target validation & engagement. (n.d.). Inoviem Scientific.
  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026, January 19). ResearchGate.
  • A Guide to Enzyme Assay Kits. (2025, May 13). Biocompare.com.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
  • 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide. (n.d.). Santa Cruz Biotechnology.
  • 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide. (n.d.). Santa Cruz Biotechnology.
  • 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide for Laboratory Professionals

This document provides a detailed guide for the proper disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide, a compound of interest in contemporary research and drug development. In the absence of a specific Safety Da...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the proper disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide, a compound of interest in contemporary research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule[1][2], this guide synthesizes safety protocols based on the known hazards of its constituent chemical moieties: the thiazole ring and the carbohydrazide functional group. The procedures outlined herein are grounded in a precautionary principle, treating the compound as hazardous to ensure the highest degree of safety and regulatory compliance.

It is imperative that these guidelines are implemented in conjunction with a thorough review of your institution's specific Chemical Hygiene Plan (CHP) and in consultation with your Environmental Health and Safety (EHS) department.[3][4] All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such materials in regular trash or sewer systems.[5][6]

Presumptive Hazard Assessment

Due to its hybrid structure, 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide should be handled as a substance possessing the potential hazards of both thiazole derivatives and carbohydrazide compounds. This conservative assessment informs all handling and disposal protocols.

Hazard CategoryPotential Hazard Associated with MoietyRationale and Precautionary Statements
Health Hazards Acute Toxicity (Oral, Dermal) Thiazole and carbohydrazide derivatives can be harmful if swallowed or if they come into contact with the skin.[7][8][9] P270: Do not eat, drink or smoke when using this product.[8][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11]
Skin & Eye Irritation Both parent structures are known to cause skin and serious eye irritation.[9][11][12] P264: Wash skin thoroughly after handling.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Respiratory Irritation / Sensitization May cause respiratory irritation or an allergic skin reaction.[8][11] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][10][11]
Physical Hazards Flammability & Reactivity While not always classified as flammable, thiazoles can be flammable liquids and carbohydrazide can decompose upon heating, posing a potential explosion risk under certain conditions.[7][9][12] Precaution: Keep away from heat, sparks, open flames, and hot surfaces.[7]
Environmental Hazards Aquatic Toxicity Thiazole and carbohydrazide compounds are often toxic to aquatic life, with potentially long-lasting effects.[7][8][9] P273: Avoid release to the environment.[8][11]

Essential Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper personal protective equipment is worn. The choice of PPE must be based on a risk assessment of the procedure being performed.

  • Eye and Face Protection: Use chemical splash goggles and a face shield. Standard safety glasses are not sufficient.[13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as solid hazardous waste after handling the compound.[13]

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or a full protective suit may be necessary.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[14] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required.[13]

Step-by-Step Disposal Protocol

The proper disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide waste requires meticulous segregation and documentation. Never mix incompatible waste streams.[4]

Step 1: Waste Segregation and Collection

Immediately upon generation, segregate waste into the appropriate, dedicated containers. All waste containers must be chemically compatible with the waste they are holding and be in good condition with a secure, leak-proof lid.[6][15][16]

  • Solid Waste:

    • Collect unused or expired solid 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide, contaminated weigh boats, pipette tips, and contaminated PPE (e.g., gloves, wipes) in a dedicated solid hazardous waste container.[8]

    • The container should be a wide-mouth polyethylene or other compatible plastic jug with a screw-on cap.

  • Liquid Waste:

    • Collect solutions containing 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide in a separate liquid hazardous waste container.

    • Do not mix this waste with other solvents unless explicitly permitted by your EHS department.

    • Plastic bottles are generally preferred over glass to minimize the risk of breakage.[5]

  • Sharps Waste:

    • Any contaminated sharps, such as needles, syringes, or broken glassware, must be placed immediately into a designated, puncture-proof sharps container.[8][15]

Step 2: Hazardous Waste Labeling

Proper labeling is a critical requirement of the EPA.[6] As soon as the first drop of waste enters a container, it must be labeled with a completed EHS-provided hazardous waste tag.[5]

The label must clearly display:

  • The words "Hazardous Waste ".[7][16]

  • The full chemical name: "2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide ". Do not use abbreviations or chemical formulas.[5][16]

  • For mixtures, list all chemical constituents and their approximate percentages.[16]

  • The date when waste was first added to the container (generation date).[5]

  • Prominent indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[7]

  • Your name, Principal Investigator (PI), department, and room number.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area, which is a location at or near the point of waste generation and under the control of laboratory personnel.[16]

  • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or tub).

  • Segregate the waste containers by hazard class. For this compound, store it away from strong oxidizing agents, acids, and sources of ignition.[7][11]

  • Containers must remain closed at all times except when actively adding waste.[16] Do not leave funnels in open containers.

Step 4: Arranging for Final Disposal

Once a waste container is 90% full, or within the time limits specified by your institution (often six months for academic labs), arrange for its collection.[6][16]

  • Complete a chemical waste pickup request form as required by your institution's EHS office.[5][16]

  • EHS or a licensed hazardous waste contractor will then collect the waste for final treatment and disposal, which may include methods like incineration or chemical oxidation to render the waste less harmful.[15][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide waste.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate Waste Containing 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide B Is it Solid? A->B  Assess Type   C Is it Liquid? B->C No E Collect in Labeled Solid Waste Container B->E Yes D Is it a Sharp? C->D No F Collect in Labeled Liquid Waste Container C->F Yes G Collect in Labeled Puncture-Proof Sharps Container D->G Yes H Store Closed Container in Secondary Containment in Satellite Accumulation Area E->H F->H G->H I Container Full (or time limit reached) H->I J Submit Waste Pickup Request to EHS I->J

Caption: Disposal workflow for 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.

Emergency Spill Procedures

In the event of a small spill, laboratory personnel should be prepared to manage it safely. For large or uncontrolled spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If safe to do so, prevent the spill from spreading using absorbent pads or other materials from a chemical spill kit.

  • Cleanup: Wear appropriate PPE. Use absorbent pads to clean up the spill. Do not use combustible materials to absorb flammable substances.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All materials used for cleanup (absorbent pads, gloves, etc.) must be collected, bagged, and disposed of as solid hazardous waste.[7]

  • Reporting: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe handling and compliant disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Jubilant Ingrevia. (2026, February 20). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
  • BLi-T (Hefei) Chemical Co., Ltd. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • CARBOHYDRAZIDE | CAMEO Chemicals | NOAA. (n.d.).
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Carbohydrazide.
  • ECHEMI. (n.d.). Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carboxaldehyde.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Carbohydrazide.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Echemi. (n.d.). ETHYL 2-(2-THIENYL)-1,3-THIAZOLE-4-CARBOXYLATE Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.
  • Enamine. (n.d.). SAFETY DATA SHEET - thiomorpholine-4-carbohydrazide.

Sources

Handling

Personal protective equipment for handling 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

Comprehensive Safety and Handling Guide: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide This document provides a detailed protocol for the safe handling, use, and disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide. As...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

This document provides a detailed protocol for the safe handling, use, and disposal of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide. As a compound combining the structural features of thiazole, thienyl, and carbohydrazide moieties, a comprehensive approach to safety is paramount. The guidance herein is synthesized from established safety data for analogous chemical structures to ensure best practices in the laboratory.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is not widely documented, a risk assessment can be formulated based on its constituent functional groups.

  • Carbohydrazide Moiety : Carbohydrazide and its derivatives are known to be potentially harmful if swallowed and may cause skin irritation or allergic reactions.[1][2] They can be harmful upon inhalation, affecting the respiratory system.[3][4] A significant, though less common, hazard is the risk of explosion if heated under confinement.[1][4]

  • Thiazole Ring : Thiazole and its derivatives can act as skin and eye irritants.[2][5] Inhalation of dust or fumes may lead to respiratory irritation.[6][7]

  • Overall Profile : Based on these components, the compound should be handled as a substance that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory tract, and a potential skin sensitizer. Minimizing dust and aerosol generation is a primary safety objective.[3][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact. The selection of appropriate PPE is the first line of defense.[8]

PPE CategoryRecommended Equipment & SpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side-shields or, preferably, chemical safety goggles.[9][10] A face shield should be worn over goggles when there is a significant risk of splashes.[1]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[2][6]
Skin Protection Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).[9] Gloves must be inspected before use and disposed of after handling the compound. Use proper glove removal technique to avoid cross-contamination.[1] Lab Coat: A clean, buttoned lab coat or chemical-resistant coveralls must be worn to protect skin and personal clothing.[9]The thiazole and carbohydrazide structures suggest a risk of skin irritation and potential for allergic sensitization.[1][2] Nitrile gloves provide adequate protection for incidental contact. A lab coat prevents contamination of personal clothing.
Respiratory Protection Standard Use: Not typically required if all handling of the solid is performed within a certified chemical fume hood.[9] High-Risk Operations: If there is a potential for aerosol generation outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator with a particulate filter is necessary.[9]The primary inhalation hazard is from airborne dust.[1] Engineering controls (fume hood) are the preferred method to mitigate this risk. Respirators provide essential protection if these controls are unavailable or insufficient.
Foot Protection Closed-toe shoes, preferably made of a non-sparking material, must be worn in the laboratory at all times.[5]Protects feet from spills and dropped objects. Non-sparking footwear is a general safety measure when handling any chemical.[5]

Operational Handling Plan

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.[8]

Step 1: Preparation and Pre-Handling
  • Designate Work Area: All work with 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[8][9]

  • Verify Equipment: Ensure an eyewash station and safety shower are accessible and have been recently tested.[9][10]

  • Review SDS: Although a specific SDS may be unavailable, review the SDS for similar compounds like carbohydrazide and 2-aminothiazole to reinforce understanding of potential hazards.

  • Assemble Materials: Gather all necessary equipment, solvents, and the compound before starting work to minimize movement in and out of the fume hood.

Step 2: Weighing and Transfer
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Tare Balance: Place a weighing vessel on the analytical balance inside the fume hood and tare it.

  • Transfer Compound: Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Seal Container: Promptly and securely close the main container of the 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.[8]

  • Dissolution: If preparing a solution, add the solvent to the weighed powder in the fume hood. Use a magnetic stirrer for dissolution to avoid splashing.

Step 3: Post-Handling and Decontamination
  • Clean Work Area: Decontaminate the work surface with a suitable solvent followed by soap and water.[9]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][8]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is vital.

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.[9]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]

    • Carefully sweep the material into a designated hazardous waste container.[6]

    • Clean the spill area thoroughly.[9]

  • Exposure Protocols:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Storage and Disposal Plan

Storage

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]

Waste Disposal

All waste containing 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide, including contaminated consumables (e.g., gloves, weighing paper) and excess material, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide".

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[4]

Workflow Visualization

The following diagram illustrates the complete, safety-first workflow for handling 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide.

G Safe Handling Workflow for 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Review Protocol & Verify Safety Equipment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weighing & Transfer of Solid Compound B->C Enter Fume Hood D Reaction Setup or Solution Preparation C->D Spill Spill or Exposure Event C->Spill E Decontaminate Work Surfaces D->E Experiment Complete D->Spill F Segregate Hazardous Waste (Solid & Liquid) E->F G Doff PPE Correctly E->G I Store Waste for EHS Pickup F->I H Wash Hands Thoroughly G->H Emergency Follow Emergency Procedures Spill->Emergency

Sources

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